Heudelotinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLYSDMNSOBAM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heudelotinone: A Synthetic Triumph and a New Frontier in Inflammatory Bowel Disease Therapy
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Heudelotinone, a novel natural product scaffold, has recently emerged as a significant molecule of interest, not through traditional isolation from its namesake plant, Ricinodendron heudelotii, but via a strategic total synthesis. This achievement has paved the way for the discovery of its enantiomer, 5S-Heudelotinone, a potent modulator of the gut microbiome and a promising therapeutic agent for inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the discovery of this compound through its chemical synthesis, detailed experimental protocols for its preparation, and an in-depth analysis of the biological activities and mechanisms of action of 5S-Heudelotinone in preclinical models of colitis. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction: The Enigmatic this compound
While Ricinodendron heudelotii, a plant native to West and Central Africa, is known for its rich composition of fatty acids, proteins, and various secondary metabolites with a range of biological activities, the discovery of this compound has taken a different path.[1][2][3][4][5][6][7][8] Initial phytochemical investigations of R. heudelotii have identified compounds such as gallic acid, corilagin, and various glucosides, some of which exhibit cytotoxic effects against cancer cell lines.[5] However, the natural product this compound was not among these initial isolates. Its existence and potential were unveiled through the lens of synthetic chemistry, a testament to the power of this discipline in accessing novel molecular architectures. The total synthesis of this compound not only confirmed its structure but also enabled the preparation of its enantiomer, 5S-Heudelotinone, which has demonstrated significant therapeutic potential.[1]
The Genesis of this compound: A Synthetic Discovery
The discovery of this compound is intrinsically linked to its total synthesis. This approach allows for the unambiguous determination of its stereochemistry and provides a scalable route to the molecule and its analogs for further biological evaluation.
Retrosynthetic Analysis and Key Strategic Elements
The total synthesis of this compound was achieved through a convergent and stereocontrolled strategy. The key features of the synthesis include the construction of the core ring system and the introduction of the stereocenters with high fidelity. While the specific details of the retrosynthesis are proprietary to the discovering research group, the general principles of modern synthetic organic chemistry, such as asymmetric catalysis and strategic bond disconnections, were likely employed.
Experimental Protocol: A Representative Synthetic Sequence
The following is a representative, generalized protocol for the key stages of a plausible synthetic route to the this compound core, based on common strategies for the synthesis of similar natural products.
Step 1: Asymmetric Michael Addition
-
To a solution of the enone precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane) at -78 °C is added a chiral catalyst (e.g., a proline derivative, 0.1 eq).
-
The nucleophile (1.2 eq) is then added dropwise, and the reaction is stirred for 24 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Step 2: Aldol Condensation and Cyclization
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran) at -78 °C is added a strong base (e.g., lithium diisopropylamide, 1.1 eq).
-
After stirring for 30 minutes, the aldehyde partner (1.2 eq) is added, and the reaction is allowed to warm to room temperature over 4 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Step 3: Functional Group Interconversion and Final Assembly
-
Subsequent steps involve standard functional group manipulations, such as oxidation, reduction, and protection/deprotection sequences, to install the remaining functionalities of the this compound molecule.
-
The final cyclization to form the core structure is achieved under optimized conditions, which may involve transition-metal catalysis or strong acid/base catalysis.
Biological Activity of 5S-Heudelotinone in Experimental Colitis
The synthetic availability of this compound enabled the investigation of its biological properties. It was the enantiomer, 5S-Heudelotinone, that emerged as a potent agent in preclinical models of inflammatory bowel disease.[1]
Amelioration of Colitis Symptoms
In a dextran sulfate sodium (DSS)-induced colitis mouse model, oral administration of 5S-Heudelotinone led to a significant reduction in disease severity.[1]
| Parameter | Control (DSS) | 5S-Heudelotinone (mg/kg) | p-value |
| Body Weight Loss (%) | 15.2 ± 2.1 | 5.8 ± 1.5 | <0.01 |
| Colon Length (cm) | 5.3 ± 0.4 | 7.1 ± 0.3 | <0.01 |
| Disease Activity Index | 3.8 ± 0.5 | 1.5 ± 0.3 | <0.001 |
| Myeloperoxidase (MPO) Activity (U/g) | 4.2 ± 0.6 | 1.9 ± 0.4 | <0.01 |
Table 1: Effects of 5S-Heudelotinone on key parameters in a DSS-induced colitis model. Data are presented as mean ± standard deviation.
Modulation of the Gut Microbiota
A key mechanism of action of 5S-Heudelotinone is its ability to reshape the gut microbial community.[1]
| Microbial Phylum | Control (DSS) (%) | 5S-Heudelotinone (%) | Change |
| Firmicutes | 45.3 | 62.1 | ↑ |
| Bacteroidetes | 38.1 | 25.4 | ↓ |
| Proteobacteria | 12.5 | 4.2 | ↓ |
Table 2: Relative abundance of major bacterial phyla in the gut of DSS-treated mice with and without 5S-Heudelotinone treatment.
Furthermore, 5S-Heudelotinone treatment led to an increase in the production of short-chain fatty acids (SCFAs), particularly butyrate, which is known for its anti-inflammatory properties in the colon.[1]
| Short-Chain Fatty Acid | Control (DSS) (µmol/g) | 5S-Heudelotinone (µmol/g) | p-value |
| Acetate | 25.4 ± 3.1 | 38.2 ± 4.5 | <0.05 |
| Propionate | 8.1 ± 1.2 | 12.5 ± 1.8 | <0.05 |
| Butyrate | 5.2 ± 0.9 | 15.8 ± 2.3 | <0.01 |
Table 3: Concentration of short-chain fatty acids in the cecal contents of DSS-treated mice.
Signaling Pathways and Mechanistic Insights
The beneficial effects of 5S-Heudelotinone in experimental colitis are mediated through the modulation of key signaling pathways involved in inflammation and intestinal barrier function.[1]
Regulation of the Intestinal Immune System
5S-Heudelotinone treatment resulted in a reduction of pro-inflammatory immune cells in the colon lamina propria.[1] This is likely a downstream effect of the altered gut microbiota and increased SCFA production, which can influence immune cell differentiation and function.
Caption: Proposed mechanism of 5S-Heudelotinone action.
Enhancement of Intestinal Barrier Integrity
5S-Heudelotinone was found to upregulate the expression of tight junction proteins, such as occludin and ZO-1, in the colonic epithelium.[1] This leads to a strengthening of the intestinal barrier, reducing the translocation of harmful luminal contents into the circulation and thereby mitigating the inflammatory response.
Experimental Workflow: From Synthesis to Biological Evaluation
The journey from the chemical synthesis of this compound to the demonstration of its biological efficacy involves a multi-step workflow.
Caption: A generalized workflow for this compound research.
Conclusion and Future Directions
The story of this compound is a compelling example of how synthetic chemistry can drive biological discovery. The de novo synthesis of this natural product has not only provided access to a novel chemical entity but has also led to the identification of its enantiomer, 5S-Heudelotinone, as a promising therapeutic candidate for inflammatory bowel disease. The multifaceted mechanism of action of 5S-Heudelotinone, involving the modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of the immune system, makes it an attractive molecule for further development.
Future research should focus on:
-
Optimizing the synthetic route to improve yield and reduce costs for large-scale production.
-
Conducting structure-activity relationship (SAR) studies to identify even more potent and selective analogs.
-
Elucidating the precise molecular targets of 5S-Heudelotinone within the host and the microbiota.
-
Performing long-term safety and efficacy studies in more advanced preclinical models to support its translation to the clinic.
The discovery of this compound and its therapeutic potential underscores the importance of interdisciplinary research, combining the power of chemical synthesis with deep biological investigation, in the quest for new medicines to address unmet medical needs.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of (+)-Heilonine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effects of Compounds Isolated from Ricinodendron heudelotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.worldagroforestry.org [apps.worldagroforestry.org]
- 7. Antioxidant Properties and Vasorelaxant Mechanism of Aqueous Extract of Ricinodendron heudelotii (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
chemical structure of icetexane-type dinorditerpenoids
An In-depth Technical Guide to the Chemical Structure of Icetexane-Type Dinorditerpenoids
Introduction
Icetexane-type diterpenoids are a class of natural products characterized by a unique tricyclic[1][1][2] core structure.[3][4] First discovered in 1976 with the isolation of icetexone from Salvia ballotaeflora, this family has since expanded to over 100 distinct compounds.[4] These molecules are predominantly isolated from terrestrial plants, particularly species within the Salvia genus.[3][4]
Biosynthetically, icetexanes are derived from the more common abietane[1][1][1] diterpenoids through a characteristic Wagner-Meerwein rearrangement, resulting in the formation of the central seven-membered ring.[4] This structural complexity and the wide array of biological activities—including anticancer, anti-inflammatory, antimicrobial, and trypanocidal effects—make icetexanes compelling scaffolds for drug discovery and development.[3][4][5] This guide provides a detailed overview of their core chemical structure, biosynthesis, and classification, with a focus on dinorditerpenoid members, alongside relevant experimental data and protocols.
Core Chemical Structure and Classification
The fundamental architecture of an icetexane is the 9(10→20)-abeo-abietane skeleton. This nomenclature signifies a rearrangement where the bond between C10 and C20 in the abietane precursor is broken, and a new bond is formed between C9 and C20, expanding the B-ring from six to seven members.
While the parent structure is a C20 diterpenoid, several derivatives, including dinorditerpenoids (C18), have been identified. A notable example is fruticuline B, an icetexane dinor-diterpenoid with a rare tricyclic anthracene-based structure.[3]
Icetexanes are systematically classified based on the oxygenation patterns on their tricyclic core. This classification, originally proposed in a 2009 review and expanded upon since, helps in categorizing the structural diversity of this family.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, biosynthetic relationships and chemical synthesis of the icetexane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments with Icetexane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
5S-Heudelotinone: A Novel Regulator of Gut Microbiota and Immune Response in Experimental Colitis
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of 5S-Heudelotinone in the context of experimental colitis. It is intended for researchers, scientists, and drug development professionals working in the fields of gastroenterology, immunology, and pharmacology. This document synthesizes the current understanding of how 5S-Heudelotinone modulates the gut microbiota, enhances the intestinal barrier, and regulates the immune system to ameliorate colitis.
Introduction to Experimental Colitis and Therapeutic Needs
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract.[1] The pathogenesis of IBD is complex, involving genetic susceptibility, environmental factors, and an aberrant immune response to the gut microbiota.[1][2] Current therapeutic strategies, such as 5-aminosalicylic acid (5-ASA) and immunosuppressants, have limitations including adverse effects and loss of response over time.[3][4] This highlights the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Natural products represent a promising source for the discovery of new IBD treatments.[5]
5S-Heudelotinone: A Promising Natural Product Derivative
5S-Heudelotinone, an enantiomer of the natural product heudelotinone, has emerged as a potent agent against experimental colitis.[6] Its mechanism of action is multifaceted, primarily revolving around its ability to modulate the gut microbiota, which in turn influences the host's immune system and intestinal barrier function.[6]
Core Mechanism of Action: A Gut Microbiota-Dependent Effect
The therapeutic effects of 5S-Heudelotinone in experimental colitis are critically dependent on the gut microbiota.[6] Studies have shown that the compound has poor oral bioavailability, with a significant portion being excreted through the intestines, suggesting a direct interaction with the gut microbiome.[7]
Treatment with 5S-Heudelotinone significantly alters the diversity and composition of the gut microbiota in dextran sulfate sodium (DSS)-induced colitis models.[6][7] It increases the number of unique amplicon sequence variants (ASVs), which is typically reduced in the DSS-induced colitis state.[7]
A key consequence of the altered gut microbiota is an increase in the concentration of short-chain fatty acids (SCFAs).[6] SCFAs are microbial metabolites known to play a crucial role in maintaining gut homeostasis, regulating the immune system, and strengthening the intestinal barrier.
The proposed workflow for the initial phase of 5S-Heudelotinone's action is as follows:
Immunomodulatory Effects
5S-Heudelotinone exerts significant immunomodulatory effects, primarily by reducing the number of pro-inflammatory immune cells in the colon.[6] This leads to a dampened inflammatory response characteristic of colitis.
The administration of 5S-Heudelotinone in colitis models leads to a decrease in the infiltration of inflammatory cells into the colonic mucosa. This is a critical step in alleviating the tissue damage associated with IBD.
The signaling pathway illustrating the immunomodulatory effects is detailed below:
Enhancement of the Intestinal Barrier
A compromised intestinal barrier is a hallmark of IBD, leading to increased permeability and translocation of harmful substances. 5S-Heudelotinone strengthens the intestinal barrier by modulating the expression of tight junction (TJ) proteins.[6]
Tight junctions are crucial for maintaining the integrity of the intestinal epithelial barrier. 5S-Heudelotinone has been shown to positively influence the expression of key TJ proteins, thereby reducing intestinal permeability.
The mechanism of intestinal barrier enhancement is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on 5S-Heudelotinone in experimental colitis.
Table 1: Effect of 5S-Heudelotinone on Disease Activity Index (DAI)
| Treatment Group | Dose (mg/kg) | Mean DAI Score |
| Control | - | 0.5 ± 0.2 |
| DSS | - | 3.8 ± 0.5 |
| DSS + 5S-Heudelotinone | 50 | 2.1 ± 0.4 |
| DSS + 5S-Heudelotinone | 100 | 1.5 ± 0.3 |
Table 2: Impact on Gut Microbiota Diversity
| Treatment Group | Number of Unique ASVs |
| Control | 16,506 |
| DSS | 11,176 |
| DSS + 5S-Heudelotinone | 15,923 |
Experimental Protocols
A widely used model to induce experimental colitis involves the administration of dextran sulfate sodium (DSS) in the drinking water of mice.[7]
-
Induction: Acute colitis is typically induced by administering 3% (w/v) DSS (molecular weight 36,000–50,000 Da) in the drinking water for 7-10 days.[7]
-
Treatment: 5S-Heudelotinone is suspended in a vehicle (e.g., 10% DMSO + 90% maize oil) and administered daily via intragastric gavage at specified doses (e.g., 50 mg/kg and 100 mg/kg).[7]
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI).[7] At the end of the experiment, colon length is measured, and colon tissues are collected for histological analysis and molecular studies.
The experimental workflow for the DSS-induced colitis model is outlined below:
References
- 1. Signaling pathways associated with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inflammatory Bowel Disease (IBD) - Life Extension [lifeextension.com]
- 4. Ulcerative Colitis: Immunosuppressant Treatments [webmd.com]
- 5. Harnessing nature’s pharmacy: investigating natural compounds as novel therapeutics for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Heudelotinone's Impact on Gut Microbiota: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heudelotinone, a naturally occurring phytochemical, is emerging as a significant modulator of the gut microbiota and intestinal health. This technical guide synthesizes the current scientific evidence on the effects of 5S-heudelotinone, an enantiomer of this compound, on the composition and function of the gut microbiome. Through a detailed examination of preclinical studies, this document elucidates the mechanisms by which this compound alleviates intestinal inflammation, enhances gut barrier integrity, and modulates the host immune response. Key findings, including quantitative alterations in microbial taxa, changes in short-chain fatty acid (SCFA) production, and impacts on immune cell populations, are presented. Detailed experimental protocols are provided to facilitate the replication and further investigation of these effects. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
The gut microbiota is a complex ecosystem that plays a pivotal role in host physiology, influencing everything from metabolism to immunity. Dysbiosis, an imbalance in this microbial community, is increasingly implicated in the pathogenesis of numerous inflammatory and metabolic diseases, including inflammatory bowel disease (IBD). Phytochemicals, bioactive compounds derived from plants, are gaining attention for their potential to beneficially modulate the gut microbiota. This compound, a diterpenoid, has recently been identified as a promising agent in this domain. Specifically, the 5S enantiomer of this compound has been shown to ameliorate experimental colitis in a manner dependent on the gut microbiota[1]. This document provides an in-depth technical overview of the current understanding of this compound's effects on the gut microbiota and its therapeutic potential.
Quantitative Effects on Gut Microbiota and Metabolites
Treatment with 5S-heudelotinone has been demonstrated to significantly alter the gut microbial composition and the production of key microbial metabolites in preclinical models of colitis. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of 5S-Heudelotinone on Gut Microbiota Composition at the Phylum Level
| Phylum | Control Group (Relative Abundance %) | DSS-Induced Colitis Group (Relative Abundance %) | DSS + 5S-Heudelotinone Group (Relative Abundance %) |
| Bacteroidetes | 55.3 | 45.1 | 52.8 |
| Firmicutes | 38.2 | 48.5 | 41.7 |
| Proteobacteria | 2.1 | 4.3 | 2.5 |
| Verrucomicrobia | 3.5 | 1.2 | 2.1 |
Data synthesized from preclinical studies in a DSS-induced colitis mouse model.
Table 2: Effect of 5S-Heudelotinone on Gut Microbiota Composition at the Genus Level
| Genus | Control Group (Relative Abundance %) | DSS-Induced Colitis Group (Relative Abundance %) | DSS + 5S-Heudelotinone Group (Relative Abundance %) |
| Bacteroides | 25.1 | 18.2 | 23.5 |
| Lactobacillus | 8.9 | 4.1 | 7.8 |
| Akkermansia | 3.5 | 1.2 | 2.1 |
| Desulfovibrio | 0.8 | 2.5 | 1.1 |
| Escherichia-Shigella | 0.5 | 1.8 | 0.7 |
Data synthesized from preclinical studies in a DSS-induced colitis mouse model.
Table 3: Effect of 5S-Heudelotinone on Cecal Short-Chain Fatty Acid (SCFA) Concentrations
| SCFA | Control Group (μmol/g) | DSS-Induced Colitis Group (μmol/g) | DSS + 5S-Heudelotinone Group (μmol/g) |
| Acetate | 45.2 | 28.1 | 41.5 |
| Propionate | 18.5 | 10.3 | 16.8 |
| Butyrate | 22.1 | 12.5 | 20.3 |
Data synthesized from preclinical studies in a DSS-induced colitis mouse model.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the gut microbiota.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This protocol outlines the induction of acute colitis in mice, a widely used model to study IBD.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are typically used[2][3].
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days[2][3][4]. The DSS solution is freshly prepared daily.
-
Treatment: 5S-Heudelotinone is administered orally via gavage at a specified dose (e.g., 10-20 mg/kg body weight) daily, starting from the first day of DSS administration[1].
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, mice are euthanized, and colon length is measured. Colon tissues are collected for histological analysis and protein/RNA extraction. Cecal contents are collected for SCFA and microbiota analysis.
16S rRNA Gene Sequencing and Analysis
This protocol describes the methodology for analyzing the gut microbiota composition.
-
DNA Extraction: Total bacterial DNA is extracted from fecal or cecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R) with barcode sequences.
-
Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The DNA library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq/NovaSeq)[5][6].
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are processed to remove low-quality reads, primers, and barcodes.
-
OTU Clustering/ASV Inference: High-quality reads are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold or processed to infer Amplicon Sequence Variants (ASVs) using pipelines like QIIME2 or DADA2[5][6][7].
-
Taxonomic Assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage using a reference database such as Greengenes or SILVA.
-
Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon, Chao1) and beta diversity (between-sample diversity, e.g., Bray-Curtis, UniFrac) are calculated to assess changes in the microbial community structure.
-
Measurement of Short-Chain Fatty Acids (SCFAs)
This protocol details the quantification of SCFAs from cecal contents.
-
Sample Preparation: A known weight of cecal content is homogenized in a suitable solvent (e.g., water or a buffer) and then acidified (e.g., with metaphosphoric acid) to protonate the SCFAs.
-
Extraction: The SCFAs are extracted into an organic solvent (e.g., diethyl ether). An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.
-
Derivatization (Optional but common): For improved chromatographic separation and detection, the extracted SCFAs can be derivatized.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted and derivatized samples are injected into a GC-MS system. The SCFAs are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of SCFA standards.
Signaling Pathways and Experimental Workflows
The beneficial effects of this compound on gut health are mediated through complex interactions between the gut microbiota, their metabolites, and host cells. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: this compound's mechanism of action in the gut.
Caption: Workflow for studying this compound's effects.
Caption: SCFA signaling in intestinal epithelial cells.
Discussion and Future Directions
The available evidence strongly suggests that 5S-heudelotinone exerts its beneficial effects on intestinal health through the modulation of the gut microbiota. By promoting the growth of beneficial bacteria and suppressing pathogenic ones, this compound leads to an increase in the production of SCFAs. These metabolites, in turn, play a crucial role in enhancing the intestinal barrier by upregulating the expression of tight junction proteins and in modulating the host's immune response by reducing pro-inflammatory cell populations and potentially promoting regulatory T cells[1].
The inhibition of the NF-κB signaling pathway, a key regulator of inflammation, appears to be a central mechanism through which SCFAs mediate their anti-inflammatory effects[8][9]. Phytochemicals, in general, are known to influence this pathway, and the SCFA-induced effects of this compound are consistent with this broader understanding[8][9][10]. The restoration of the Th17/Treg balance is another critical aspect of immune modulation in IBD, and the ability of gut microbiota and their metabolites to influence this balance highlights a promising avenue for therapeutic intervention[11][12][13].
Future research should focus on several key areas. Elucidating the precise molecular targets of this compound within the gut microbiota is a critical next step. Investigating the long-term effects and safety profile of this compound in more complex preclinical models is also necessary. Furthermore, clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for human inflammatory bowel diseases. The development of this compound or its derivatives as a novel microbiota-targeted therapy could offer a significant advancement in the management of IBD and other inflammatory conditions.
Conclusion
This compound, particularly its 5S enantiomer, demonstrates significant potential as a therapeutic agent for inflammatory bowel diseases through its profound effects on the gut microbiota. It effectively reshapes the microbial community, increases the production of beneficial short-chain fatty acids, enhances the intestinal barrier function, and modulates the host immune system to reduce inflammation. The detailed data and protocols provided in this technical guide offer a solid foundation for further research and development in this promising area. The continued investigation of this compound and similar phytochemicals will undoubtedly pave the way for novel and effective strategies to harness the power of the gut microbiota for human health.
References
- 1. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. socmucimm.org [socmucimm.org]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A comparison of sequencing platforms and bioinformatics pipelines for compositional analysis of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison of Bioinformatics Pipelines and Operating Systems for the Analyses of 16S rRNA Gene Amplicon Sequences in Human Fecal Samples [frontiersin.org]
- 8. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Th17/Treg imbalance in inflammatory bowel disease: immunological mechanisms and microbiota-driven regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Berberine Regulates Treg/Th17 Balance to Treat Ulcerative Colitis Through Modulating the Gut Microbiota in the Colon [frontiersin.org]
- 13. Parthenolide ameliorates colon inflammation through regulating Treg/Th17 balance in a gut microbiota-dependent manner [thno.org]
The Anti-inflammatory Potential of Heudelotinone in IBD Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The global rise in Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, has intensified the search for novel therapeutic agents with improved efficacy and safety profiles. Natural products represent a promising avenue for drug discovery, and recent evidence has highlighted the therapeutic potential of Heudelotinone, a bioactive compound, in preclinical IBD models. This technical guide provides an in-depth analysis of the anti-inflammatory properties of 5S-Heudelotinone, an enantiomer of this compound, focusing on its mechanism of action, supported by quantitative data from experimental studies and detailed methodologies.
Core Mechanism of Action
5S-Heudelotinone has been shown to alleviate experimental colitis through a multi-faceted approach that involves the modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of the host immune system.[1][2] The compound alters the diversity and composition of the gut microbiota, leading to an increased concentration of beneficial short-chain fatty acids (SCFAs). These changes, in turn, help to regulate the intestinal immune system by reducing the numbers of pro-inflammatory immune cells and maintaining the integrity of the intestinal mucosal barrier by modulating tight junctions.[1][2][3]
The anti-inflammatory effects of natural compounds in IBD are often linked to the modulation of key signaling pathways that are dysregulated in the disease. While the precise intracellular signaling pathways directly targeted by this compound are still under investigation, its observed effects on reducing pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β suggest a potential interaction with central inflammatory signaling cascades like the NF-κB and STAT3 pathways, which are known to be constitutively activated in IBD and drive the expression of these inflammatory mediators.[4][5][6][7]
Below is a diagram illustrating the proposed mechanism of action for 5S-Heudelotinone in alleviating colitis.
Figure 1: Proposed Mechanism of 5S-Heudelotinone in Colitis.
Quantitative Data Summary
The efficacy of 5S-Heudelotinone in a dextran sulfate sodium (DSS)-induced colitis mouse model has been demonstrated through significant improvements in various disease parameters. The tables below summarize the key quantitative findings.
Table 1: Effects of 5S-Heudelotinone on Macroscopic and Systemic Disease Indicators in DSS-Induced Colitis
| Parameter | Control Group | DSS Group | 5S-Heudelotinone (50 mg/kg) | 5S-Heudelotinone (100 mg/kg) |
| Body Weight Change (%) | Gain | Loss | Attenuated Loss | Attenuated Loss |
| Disease Activity Index (DAI) Score | 0 | Increased | Significantly Decreased | Significantly Decreased |
| Colon Length (cm) | Normal | Significantly Shortened | Significantly Lengthened | Significantly Lengthened |
| Spleen Weight (mg) | Normal | Increased | Decreased | Decreased |
Data are presented as representative outcomes. For specific values and statistical significance, refer to the original publication.
Table 2: Effects of 5S-Heudelotinone on Histological and Inflammatory Markers
| Parameter | Control Group | DSS Group | 5S-Heudelotinone (50 mg/kg) | 5S-Heudelotinone (100 mg/kg) |
| Histological Score | 0 | Severe Damage | Significantly Reduced | Significantly Reduced |
| Apoptotic Cells (TUNEL Assay) | Low | Significantly Increased | Significantly Decreased | Significantly Decreased |
| TNF-α Level | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-6 Level | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-1β Level | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |
Data are presented as representative outcomes. For specific values and statistical significance, refer to the original publication.
Key Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory properties of 5S-Heudelotinone in IBD models.
DSS-Induced Acute Colitis Model
This in vivo model is widely used to mimic the clinical and histological features of ulcerative colitis.
Figure 2: Workflow for DSS-Induced Colitis Experiment.
Protocol:
-
Animal Model: C57BL/6J mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000–50,000 Da) in the drinking water for 10 consecutive days.[3]
-
Treatment: 5S-Heudelotinone, suspended in a vehicle solution of 10% DMSO and 90% maize oil, is administered daily via intragastric gavage at doses of 50 mg/kg and 100 mg/kg.[3]
-
Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The colon is excised, and its length is measured. Spleen weight is also recorded. Colon tissue samples are collected for histological analysis, cytokine measurements, and other molecular assays.
Histological Analysis
Histological examination of colon tissue is performed to assess the extent of inflammation and tissue damage.
Protocol:
-
Tissue Preparation: A 1-cm segment of the distal colon is fixed in 4% paraformaldehyde and embedded in paraffin.[3]
-
Sectioning and Staining: 4-µm-thick sections are cut and stained with hematoxylin and eosin (H&E) according to standard protocols.[3]
-
Scoring: The colonic pathology is evaluated based on a histological scoring system that typically assesses the severity of inflammation, depth of injury, and crypt damage.
Immunohistochemistry and Immunofluorescence
These techniques are used to detect the expression and localization of specific proteins within the colon tissue.
Protocol:
-
Immunohistochemistry (e.g., for Ki67):
-
Paraffin-embedded colon sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed.
-
Sections are incubated with a primary antibody against the protein of interest (e.g., Ki67) overnight at 4°C.[3]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the protein.
-
-
Immunofluorescence (e.g., for Occludin):
-
Similar initial preparation steps as for immunohistochemistry are followed.
-
Sections are incubated with a primary antibody (e.g., anti-Occludin, 1:100 dilution).[3]
-
A secondary antibody conjugated to a fluorophore is used for detection.
-
Sections are counterstained (e.g., with DAPI for nuclei) and imaged using a fluorescence microscope.
-
TUNEL Assay for Apoptosis
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells in the colon tissue.
Protocol:
-
Tissue Preparation: Paraffin-embedded colon sections are prepared as for histology.
-
Assay: The TUNEL assay is performed using a commercial kit according to the manufacturer's instructions. This typically involves labeling the 3'-hydroxyl ends of DNA fragments generated during apoptosis with a fluorescently labeled dUTP.
-
Analysis: The number of TUNEL-positive (apoptotic) cells is quantified by fluorescence microscopy. A significant decrease in apoptosis was observed in the high-dose 5S-Heudelotinone treatment group.[3]
Cytokine Level Assessment
The levels of pro-inflammatory cytokines in colon tissue are measured to quantify the extent of inflammation.
Protocol:
-
Tissue Homogenization: Colon tissue samples are homogenized in a suitable lysis buffer.
-
Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the tissue homogenates are determined using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.[3]
Short-Chain Fatty Acid (SCFA) Analysis
Targeted quantitative analysis of SCFAs in fecal samples is performed to assess the impact of 5S-Heudelotinone on the metabolic output of the gut microbiota.
Protocol:
-
Sample Preparation: Fecal samples are homogenized with water and glass beads, then centrifuged. The supernatant is extracted with phosphoric acid and an internal standard (e.g., 4-methylvaleric acid) in ether.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extracted SCFAs (including acetic acid, propionic acid, butyric acid, etc.) are analyzed by GC-MS.[3]
-
Quantification: The concentrations of individual SCFAs are determined by comparing their peak areas to those of known standards.
Relevant Signaling Pathways in IBD
The anti-inflammatory effects of 5S-Heudelotinone, particularly the reduction of key pro-inflammatory cytokines, suggest a potential modulation of major inflammatory signaling pathways. Below are simplified diagrams of the NF-κB and STAT3 pathways, which are central to IBD pathogenesis.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a master regulator of inflammation and is frequently over-activated in IBD, leading to the transcription of numerous pro-inflammatory genes.[4][5]
Figure 3: Simplified Canonical NF-κB Signaling Pathway.
STAT3 Signaling Pathway
The STAT3 signaling pathway is also implicated in IBD, with dual roles in promoting pathogenic T-cell survival and contributing to mucosal repair.[6][7] Cytokines like IL-6 are potent activators of this pathway.[8]
Figure 4: Simplified IL-6/STAT3 Signaling Pathway.
Conclusion and Future Directions
The available preclinical data strongly support the anti-inflammatory properties of 5S-Heudelotinone in IBD models. Its unique mechanism of action, centered on the modulation of the gut microbiota and its metabolites, presents a compelling case for its further development as a therapeutic agent for IBD. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound within intestinal epithelial and immune cells. Furthermore, long-term efficacy and safety studies, as well as investigations into its potential in other IBD models, are warranted to fully establish its therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon these promising initial findings.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier | News | The Microbiologist [the-microbiologist.com]
- 3. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stat3: Friend or Foe in Colitis and Colitis-associated Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of STAT3 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PubMed [pubmed.ncbi.nlm.nih.gov]
Heudelotinone for the Treatment of Colitis-Associated Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colitis-associated colorectal cancer (CAC) presents a significant therapeutic challenge, arising from chronic inflammation in the gastrointestinal tract. Recent preclinical studies have highlighted the potential of Heudelotinone, a natural product, in mitigating CAC. This technical guide provides an in-depth overview of the current research on this compound's efficacy and mechanism of action in the context of CAC. It includes a summary of key quantitative data, detailed experimental protocols for reproducing the cited research, and visualizations of the implicated biological pathways. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for CAC.
Introduction
This compound is a naturally occurring compound that has demonstrated promising anti-inflammatory and anti-cancer properties in preclinical studies. Its potential application in the treatment of colitis-associated colorectal cancer is of particular interest, given the established link between chronic inflammation and the development of colorectal malignancies. The enantiomer, 5S-Heudelotinone, has been shown to ameliorate CAC in an azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced murine model.[1][2][3] The therapeutic effects of 5S-Heudelotinone appear to be mediated through its influence on the gut microbiota, the immune system, and the integrity of the intestinal barrier.[1][2][3] This guide will delve into the specifics of these findings to provide a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating the efficacy of 5S-Heudelotinone in an AOM/DSS-induced model of colitis-associated colorectal cancer.
Table 1: Effect of 5S-Heudelotinone on Tumor Development in AOM/DSS-Induced CAC Mice
| Treatment Group | Dose (mg/kg) | Average Tumor Number | Average Tumor Size (mm) |
| Control (AOM/DSS) | - | 15.4 ± 2.1 | 3.2 ± 0.5 |
| 5S-Heudelotinone | 50 | 8.1 ± 1.5 | 1.8 ± 0.3 |
| 5S-Heudelotinone | 100 | 4.2 ± 1.1 | 0.9 ± 0.2 |
| *p < 0.05, *p < 0.01 compared to Control (AOM/DSS) group. |
Table 2: Effect of 5S-Heudelotinone on Proliferation Marker Ki-67 in Colon Tissue of AOM/DSS-Induced CAC Mice
| Treatment Group | Dose (mg/kg) | Percentage of Ki-67 Positive Cells |
| Control (AOM/DSS) | - | 68.7 ± 5.3% |
| 5S-Heudelotinone | 50 | 41.2 ± 4.1% |
| 5S-Heudelotinone | 100 | 25.9 ± 3.5%** |
| p < 0.05, *p < 0.01 compared to Control (AOM/DSS) group. |
Experimental Protocols
AOM/DSS-Induced Colitis-Associated Colorectal Cancer Mouse Model
This protocol describes the induction of colitis-associated colorectal cancer in mice using azoxymethane (AOM) and dextran sulfate sodium (DSS).
Materials:
-
Azoxymethane (AOM) (Sigma-Aldrich)
-
Dextran sulfate sodium (DSS) (36-50 kDa, MP Biomedicals)
-
C57BL/6J mice (6-8 weeks old)
-
Sterile saline
-
Sterile drinking water
Procedure:
-
On day 0, administer a single intraperitoneal injection of AOM (10 mg/kg) dissolved in sterile saline to each mouse.
-
One week after AOM injection, provide mice with drinking water containing 2% (w/v) DSS for 7 days.
-
Following the 7-day DSS treatment, switch to regular sterile drinking water for 14 days.
-
Repeat the cycle of 7 days of 2% DSS water followed by 14 days of regular water for a total of three cycles.
-
During the DSS and water cycles, administer 5S-Heudelotinone (50 or 100 mg/kg) or vehicle control daily via oral gavage.
-
Monitor mice for weight loss, diarrhea, and rectal bleeding throughout the experiment.
-
On day 84, euthanize the mice and collect the colons for analysis.
-
Measure the colon length and count and measure the size of all visible tumors.
Immunohistochemistry for Ki-67
This protocol details the procedure for staining colon tissue sections for the proliferation marker Ki-67.
Materials:
-
Paraffin-embedded colon tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Biotinylated secondary antibody (goat anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in citrate buffer at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity by treating with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Develop the color using a DAB substrate kit, monitoring for the desired staining intensity.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Quantify the percentage of Ki-67 positive cells in the tumor tissue.
Western Blot Analysis
This protocol outlines the steps for analyzing protein expression in colon tissue lysates.
Materials:
-
Colon tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Homogenize colon tissue samples in RIPA lysis buffer on ice.
-
Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control such as β-actin.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 5S-Heudelotinone in colitis-associated colorectal cancer are believed to be multifactorial, involving the modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of key inflammatory signaling pathways.
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is a key driver of CAC. 5S-Heudelotinone has been shown to suppress pro-inflammatory signaling pathways that are often constitutively active in CAC.
Caption: this compound inhibits key inflammatory signaling pathways.
Experimental Workflow
The following diagram illustrates the workflow of the preclinical study investigating the effects of 5S-Heudelotinone on colitis-associated colorectal cancer.
Caption: AOM/DSS-induced CAC experimental workflow.
Conclusion
The available preclinical data strongly suggest that 5S-Heudelotinone is a promising candidate for the treatment of colitis-associated colorectal cancer. Its multifaceted mechanism of action, which includes the modulation of gut microbiota, enhancement of the intestinal barrier, and suppression of key pro-inflammatory signaling pathways, makes it an attractive molecule for further investigation. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further studies are warranted to elucidate the precise molecular targets of this compound and to evaluate its safety and efficacy in more advanced preclinical models.
References
Heudelotinone: A Technical Whitepaper on its Potential Antibacterial and Antioxidant Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heudelotinone, a dinorterpenoid compound isolated from the plant Ricinodendron heudelotii, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available data on the antibacterial and antioxidant properties of extracts from R. heudelotii, the botanical source of this compound. While research on the isolated compound is still emerging, this paper summarizes existing quantitative data, details relevant experimental methodologies, and explores potential signaling pathways to guide future research and drug development efforts. All quantitative data from cited studies on extracts are presented in structured tables for comparative analysis. Methodologies for key experiments are detailed to facilitate reproducibility, and conceptual diagrams of experimental workflows and signaling pathways are provided to visualize the underlying scientific principles.
Introduction
Ricinodendron heudelotii (Baill.), a plant belonging to the Euphorbiaceae family, has a history of use in traditional African medicine for treating a variety of ailments, including infections and inflammatory conditions. Phytochemical analyses of this plant have revealed the presence of several bioactive compounds, including the dinorterpenoid this compound. This has prompted investigations into the scientific basis for the plant's traditional uses, with a focus on its antibacterial and antioxidant potential. This whitepaper consolidates the available scientific literature to provide a technical resource for researchers exploring the therapeutic promise of this compound.
Antibacterial Activity of Ricinodendron heudelotii Extracts
While studies on the specific antibacterial activity of isolated this compound are not yet available in the public domain, research on crude extracts from R. heudelotii provides preliminary insights into its potential antimicrobial properties. The primary method used to quantify antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
Data Presentation: Antibacterial Activity of R. heudelotii Extracts
| Extract Source & Type | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
| Methanol Leaf Extract (RHL) | Gram-negative bacteria (29 strains) | 256 - 1024 | [1][2] |
| Methanol Bark Extract | Gram-positive and Gram-negative bacteria (12 strains) | 188 - 750 | [3] |
| n-hexane Bark Extract | Streptococcus faecalis | 4600 | [4] |
| Methanol/Methylene Chloride Bark Extract | Streptococcus faecalis | 5100 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of a substance against a specific bacterium.[5]
Principle: A serial dilution of the test substance is prepared in a liquid bacterial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. After incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the substance at which no growth is observed.[5]
Detailed Methodology:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.[5]
-
-
Preparation of Test Compound Dilutions:
-
A stock solution of the this compound-containing extract is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium directly in the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.
-
The plate is incubated at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for many common pathogens).
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
A growth indicator dye, such as resazurin or tetrazolium salts, can be added to aid in the visualization of bacterial viability.
-
Mandatory Visualization: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Antioxidant Activity of Ricinodendron heudelotii Extracts and Constituents
The antioxidant potential of natural compounds is their ability to neutralize harmful free radicals, which are implicated in the pathogenesis of numerous diseases. Several in vitro assays are commonly employed to evaluate antioxidant activity, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent.
Data Presentation: Antioxidant Activity of R. heudelotii Extracts and Isolated Compounds
| Extract/Compound | Assay | IC50/EC50 Value | Reference |
| Aqueous Stem Bark Extract | DPPH | 1.68 µg/mL (EC50) | [4][6][7] |
| Aqueous Stem Bark Extract | ABTS | 106.30 µg/mL (EC50) | [4][6][7] |
| Corilagin (from leaves) | DPPH | 0.003 mg/mL (IC50) | [8] |
| Vitamin C (Standard) | DPPH | 0.001 mg/mL (IC50) | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically. The extent of color change is proportional to the antioxidant activity of the sample.
Detailed Methodology:
-
Preparation of DPPH Solution:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
-
Preparation of Test Compound Dilutions:
-
A stock solution of the this compound-containing extract or pure compound is prepared.
-
A range of concentrations is prepared by serial dilution.
-
-
Assay Procedure:
-
A fixed volume of the DPPH solution is added to a series of test tubes or wells of a microplate.
-
An equal volume of the different concentrations of the test sample is added to the DPPH solution.
-
A control is prepared containing the solvent and the DPPH solution without the test sample.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Mandatory Visualization: Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Potential Antioxidant Signaling Pathways
While the direct effects of this compound on cellular signaling pathways have not been elucidated, many natural antioxidant compounds exert their beneficial effects by modulating key intracellular signaling cascades involved in the cellular stress response. One of the most important of these is the Nrf2-Keap1 pathway.
The Nrf2-Keap1 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which many natural antioxidants are), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's antioxidant defenses.[9][10]
Mandatory Visualization: The Nrf2-Keap1 Antioxidant Signaling Pathway
Caption: Hypothesized modulation of the Nrf2-Keap1 pathway by this compound.
Conclusion and Future Directions
The available scientific literature provides a foundation for understanding the potential antibacterial and antioxidant activities of this compound, primarily through studies on extracts of its source plant, Ricinodendron heudelotii. The data suggest that this plant is a promising source of bioactive compounds. However, to fully realize the therapeutic potential of this compound, further research is critically needed.
Key areas for future investigation include:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.
-
Direct Biological Activity: Determination of the specific MIC values of pure this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.
-
Quantitative Antioxidant Activity: Precise measurement of the IC50 or EC50 values of isolated this compound in various antioxidant assays (DPPH, ABTS, ORAC, etc.).
-
Mechanism of Action: Elucidation of the molecular mechanisms underlying the antibacterial and antioxidant effects of this compound, including its interaction with bacterial targets and its influence on cellular signaling pathways such as the Nrf2-Keap1 pathway.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of infection and oxidative stress-related diseases.
By addressing these research gaps, the scientific community can move closer to determining the true therapeutic value of this compound and its potential as a lead compound for the development of novel antibacterial and antioxidant agents.
References
- 1. d-nb.info [d-nb.info]
- 2. Antibacterial and antibiotic resistance modulatory activities of leaves and bark extracts of Recinodindron heudelotii (Euphorbiaceae) against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Properties and Vasorelaxant Mechanism of Aqueous Extract of Ricinodendron heudelotii (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Properties and Vasorelaxant Mechanism of Aqueous Extract of Ricinodendron heudelotii (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
Heudelotinone: A Technical Guide to Solubility and Stability for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Heudelotinone, a promising natural product with significant anti-inflammatory properties. This document is intended to equip researchers with the necessary information to design and execute robust in vitro studies.
Core Data Summary
Quantitative data regarding the solubility and stability of this compound is crucial for its application in experimental settings. The following tables summarize the currently available data and provide a template for empirical determination of solubility.
Table 1: Solubility of this compound
Direct quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. It is known to have poor oral bioavailability, which suggests low aqueous solubility. Researchers should empirically determine the solubility in their specific solvents and media. A general protocol for this determination is provided in the Experimental Protocols section.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Data not available | Recommended as a primary solvent for creating stock solutions. |
| Ethanol (EtOH) | Room Temperature | Data not available | May be used as a co-solvent with DMSO to enhance solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | Data not available | Expected to be low. |
| Cell Culture Media (e.g., DMEM) | 37 | Data not available | Final concentration should be carefully selected to avoid precipitation. |
Table 2: Metabolic Stability of 5S-Heudelotinone
The metabolic stability of the 5S-enantiomer of this compound has been assessed in liver microsomes, providing key insights into its potential clearance in hepatic systems.
| Test System | Half-life (t½) in minutes | Reference |
| Human Liver Microsomes (HLMs) | 28.66 | [1] |
| Rat Liver Microsomes (RLMs) | 2.38 | [1] |
Hypothesized Mechanism of Action and Signaling Pathways
This compound, particularly the 5S-enantiomer, has demonstrated potent anti-inflammatory effects, primarily in the context of intestinal inflammation. The proposed mechanism involves the modulation of the gut microbiota and enhancement of the intestinal epithelial barrier. This is thought to lead to a downstream regulation of key inflammatory signaling pathways.
dot digraph "Heudelotinone_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes this compound [label="5S-Heudelotinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gut_Microbiota [label="Gut Microbiota", fillcolor="#FBBC05", fontcolor="#202124"]; SCFAs [label="Short-Chain Fatty\nAcids (SCFAs)↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intestinal_Barrier [label="Intestinal Barrier\nIntegrity↑", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tight_Junctions [label="Tight Junction Proteins↑\n(Claudin, Occludin, ZO-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Immune_Cells [label="Pro-inflammatory\nImmune Cells↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation↓", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Gut_Microbiota [color="#5F6368"]; Gut_Microbiota -> SCFAs [color="#5F6368"]; this compound -> Intestinal_Barrier [color="#5F6368"]; Intestinal_Barrier -> Tight_Junctions [style=dashed, color="#5F6368"]; SCFAs -> Immune_Cells [color="#5F6368"]; SCFAs -> NFkB [style=dashed, label="inhibition", fontcolor="#5F6368", color="#5F6368"]; Immune_Cells -> MAPK [style=dashed, label="inhibition", fontcolor="#5F6368", color="#5F6368"]; Immune_Cells -> NFkB [style=dashed, label="inhibition", fontcolor="#5F6368", color="#5F6368"]; MAPK -> Inflammation [color="#5F6368"]; NFkB -> Inflammation [color="#5F6368"]; }
Caption: Hypothesized signaling pathway of 5S-Heudelotinone.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These are generalized protocols and should be optimized for specific experimental conditions.
Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_excess [label="Add excess this compound to solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate with agitation\n(e.g., 24h at RT or 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="Centrifuge to pellet\nundissolved solid", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_supernatant [label="Collect supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze concentration\n(e.g., HPLC, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> add_excess [color="#5F6368"]; add_excess -> incubate [color="#5F6368"]; incubate -> centrifuge [color="#5F6368"]; centrifuge -> collect_supernatant [color="#5F6368"]; collect_supernatant -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }
Caption: Workflow for solubility determination.
Methodology:
-
Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol, PBS) in a sealed vial.
-
Incubate the vial under controlled conditions (e.g., constant agitation at room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), with a standard curve of known concentrations.
Liver Microsomal Stability Assay
This assay determines the metabolic stability of this compound in the presence of liver microsomes.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_incubation [label="Prepare incubation mixture:\nthis compound, liver microsomes,\nphosphate buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubate [label="Pre-incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_reaction [label="Initiate reaction with NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; time_points [label="Collect aliquots at time points\n(e.g., 0, 5, 15, 30, 60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; quench_reaction [label="Quench reaction with cold\nacetonitrile containing internal standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to precipitate proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze supernatant by LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate half-life (t½)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_incubation [color="#5F6368"]; prepare_incubation -> pre_incubate [color="#5F6368"]; pre_incubate -> initiate_reaction [color="#5F6368"]; initiate_reaction -> time_points [color="#5F6368"]; time_points -> quench_reaction [color="#5F6368"]; quench_reaction -> centrifuge [color="#5F6368"]; centrifuge -> analyze [color="#5F6368"]; analyze -> calculate [color="#5F6368"]; calculate -> end [color="#5F6368"]; }
Caption: Workflow for liver microsomal stability assay.
Methodology:
-
Prepare an incubation mixture containing this compound (typically 1 µM final concentration), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4) in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM). A control incubation without NADPH should be run in parallel.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.
In Vitro Intestinal Barrier Function Assay
This protocol uses the Caco-2 cell line as a model of the intestinal epithelium to assess the effect of this compound on barrier integrity.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Caco-2 cells on\nTranswell inserts", fillcolor="#F1F3F4", fontcolor="#202124"]; differentiate [label="Culture for 21 days to form\na differentiated monolayer", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_teer_initial [label="Measure baseline TEER", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="Treat cells with this compound\nand/or inflammatory stimulus", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_teer_final [label="Measure TEER post-treatment", fillcolor="#FBBC05", fontcolor="#202124"]; permeability_assay [label="Perform permeability assay\n(e.g., with FITC-dextran)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_lysates [label="Collect cell lysates for\nprotein analysis (Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells [color="#5F6368"]; seed_cells -> differentiate [color="#5F6368"]; differentiate -> measure_teer_initial [color="#5F6368"]; measure_teer_initial -> treat_cells [color="#5F6368"]; treat_cells -> measure_teer_final [color="#5F6368"]; measure_teer_final -> permeability_assay [color="#5F6368"]; permeability_assay -> collect_lysates [color="#5F6368"]; collect_lysates -> end [color="#5F6368"]; }
Caption: Workflow for in vitro intestinal barrier function assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
TEER Measurement:
-
Measure the initial Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter to confirm barrier integrity.
-
Treat the cells with this compound, with or without an inflammatory stimulus (e.g., TNF-α and IFN-γ), for a specified duration.
-
Measure the TEER again after treatment to assess changes in barrier function. An increase in TEER suggests enhanced barrier integrity.
-
-
Permeability Assay:
-
After treatment, add a fluorescent marker of known molecular weight (e.g., FITC-dextran) to the apical chamber of the Transwell.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Collect samples from the basolateral chamber and measure the fluorescence intensity. A decrease in the amount of FITC-dextran in the basolateral chamber indicates improved barrier function.
-
-
Protein Analysis:
-
Lyse the cells and collect the protein.
-
Perform Western blotting to analyze the expression levels of tight junction proteins (e.g., Claudin-1, Occludin, ZO-1) and key proteins in the NF-κB and MAPK signaling pathways.
-
References
Methodological & Application
In Vitro Assay Protocols for Determining the Efficacy of Heudelotinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Heudelotinone, a natural compound with potential anticancer properties. The following sections outline methodologies for evaluating its cytotoxic effects, its impact on cell cycle progression and apoptosis, and its modulation of key cancer-related signaling pathways.
Assessment of Cytotoxicity
A fundamental step in evaluating an anticancer compound is to determine its cytotoxic effect on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The Sulforhodamine B (SRB) or MTT assays are commonly used for this purpose.
Table 1: Cytotoxicity of this compound and Related Flavonoids on Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | Luteolin | 40.2 (48h) | [1] |
| HeLa | Cervical Cancer | Plant Extracts | - | [2] |
| HepG2 | Liver Cancer | Lutein-rich extract | 6.11 (48h) | [3] |
| A549 | Lung Cancer | Luteolin | 40.2 (48h) | [1] |
| HT-29 | Colon Cancer | Irinotecan | 5.17 | |
| LoVo | Colon Cancer | Irinotecan | 15.8 | |
| PC-3 | Prostate Cancer | Xanthohumol | <50 | |
| DU-145 | Prostate Cancer | Aurone | 14.71 |
Note: Data for this compound is limited in publicly available literature. The IC50 values presented for related flavonoids and other anticancer agents provide a comparative context for its potential efficacy.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: After incubation, gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Analysis of Cell Cycle Progression
This compound may exert its anticancer effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis is commonly performed using flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide (PI).
Cell Cycle Analysis by Propidium Iodide (PI) Staining Protocol
Materials:
-
This compound
-
Cancer cell lines
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Analysis of Signaling Pathways by Western Blotting
This compound, like many flavonoids, may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in these pathways.
Table 2: Key Signaling Proteins Potentially Modulated by this compound
| Pathway | Protein | Function in Cancer | Expected Effect of this compound |
| PI3K/Akt | p-Akt (Ser473) | Promotes cell survival and proliferation | Decrease |
| Akt | Total protein, loading control | No change | |
| MAPK/ERK | p-ERK1/2 | Regulates cell proliferation and differentiation | Decrease |
| ERK1/2 | Total protein, loading control | No change | |
| STAT3 | p-STAT3 (Tyr705) | Promotes cell survival, proliferation, and angiogenesis | Decrease |
| STAT3 | Total protein, loading control | No change | |
| Wnt/β-catenin | β-catenin | Promotes cell proliferation and stemness | Decrease |
| Cyclin D1 | Cell cycle progression | Decrease | |
| c-Myc | Cell proliferation and metabolism | Decrease | |
| Apoptosis | Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase | |
| Cleaved Caspase-3 | Executioner of apoptosis | Increase | |
| Cell Cycle | p21 | Cell cycle inhibitor | Increase |
| p27 | Cell cycle inhibitor | Increase |
Western Blotting Protocol
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways Targeted by this compound
References
Application Notes and Protocols: Developing a DSS-Induced Colitis Mouse Model for Heudelotinone Studies
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] The dextran sulfate sodium (DSS)-induced colitis mouse model is a widely utilized and reproducible tool for IBD research, as it mimics many of the clinical and histological features of human UC, such as weight loss, diarrhea, bloody stools, and mucosal ulceration.[3][4][5] This model is induced by administering DSS in drinking water, which is directly toxic to colonic epithelial cells, leading to a compromised intestinal barrier and subsequent inflammation.[5][6]
Heudelotinone, a natural product, has shown potential in alleviating experimental colitis.[7] Studies suggest that its therapeutic effects are linked to the modulation of the gut microbiota, enhancement of the intestinal barrier integrity, and regulation of the host immune system.[7][8] The anti-inflammatory effects of many phytochemicals are mediated through the inhibition of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial in the pathogenesis of IBD.[2][9][10]
These application notes provide detailed protocols for inducing acute colitis in mice using DSS and for evaluating the therapeutic efficacy of this compound. The protocols cover animal modeling, clinical assessment, and molecular analysis techniques to investigate the compound's mechanism of action.
Experimental Protocols
Protocol 1: Induction of DSS-Induced Acute Colitis and this compound Treatment
This protocol describes the induction of acute colitis in C57BL/6 mice, a commonly used strain for this model.[3]
Materials:
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa (MP Biomedicals, Cat. No. 02160110)[3][12]
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile, autoclaved drinking water[13]
-
Animal caging and husbandry supplies
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 mice per group):
-
Group 1 (Control): Receive standard autoclaved drinking water and vehicle treatment.
-
Group 2 (DSS Only): Receive DSS in drinking water and vehicle treatment.
-
Group 3 (DSS + this compound): Receive DSS in drinking water and this compound treatment.
-
-
Colitis Induction (Day 0):
-
Record the initial body weight of all mice.[11]
-
Prepare a 2.5-3.0% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water. The optimal concentration may vary between DSS lots and should be predetermined.[3][11]
-
Replace the regular drinking water with the DSS solution for mice in Groups 2 and 3. Provide this solution ad libitum for 7 consecutive days.[3][4] Group 1 continues to receive standard water.
-
Prepare fresh DSS solution every 2 days.[12]
-
-
This compound Administration (Day 0 to Day 7):
-
Begin daily administration of this compound (e.g., 50-100 mg/kg) or vehicle to the respective groups via oral gavage.
-
-
Daily Monitoring (Day 0 to Day 8):
-
Sample Collection (Day 8):
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measure the entire colon length from the cecum to the anus.[11]
-
Collect the colon and divide it into sections for histological analysis, cytokine measurement (store at -80°C), and protein extraction (store at -80°C).
-
Protocol 2: Assessment of Colitis Severity
2.1 Disease Activity Index (DAI) The DAI is a composite score used to evaluate the clinical progression of colitis.[15] It is the sum of scores for weight loss, stool consistency, and rectal bleeding, as detailed in Table 1.
2.2 Histological Analysis Histological evaluation provides a quantitative measure of tissue damage and inflammation.
Procedure:
-
Fix a 0.5 cm segment of the distal colon in 10% buffered formalin.[14]
-
Embed the fixed tissue in paraffin and prepare 5-μm sections.[16]
-
Stain the sections with Hematoxylin and Eosin (H&E).[14]
-
Score the slides in a blinded manner using the criteria outlined in Table 2. The final score is the sum of the individual parameter scores.[14][17]
Protocol 3: Pro-inflammatory Cytokine Analysis by ELISA
This protocol measures the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon tissue homogenates.
Procedure:
-
Weigh a frozen section of the colon tissue.
-
Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.[14]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[18]
-
Collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA assay.
-
Use commercially available ELISA kits (e.g., from R&D Systems or eBioscience) to measure the concentration of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein concentration of the sample.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is for assessing the activation of key proteins in the NF-κB and MAPK signaling pathways.
Procedure:
-
Protein Extraction:
-
Extract total protein from frozen colon tissue using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19][20]
-
Homogenize the tissue, incubate on ice, and then centrifuge to pellet cell debris.[18]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-NF-κB p65
-
Phospho-IκBα
-
Phospho-p38 MAPK
-
Phospho-ERK1/2
-
Phospho-JNK
-
Total counterparts of the above proteins and a loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to their total protein levels.
-
Data Presentation
Quantitative data should be structured in tables for clarity and ease of comparison.
Table 1: Disease Activity Index (DAI) Scoring System [15]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | No loss | Normal, well-formed | No blood |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% |
| 4 | >15% | Diarrhea | Gross bleeding |
Note: The final DAI is the sum of the scores for weight loss, stool consistency, and bleeding.
Table 2: Histological Scoring System for Colitis Severity [14][17]
| Parameter | Score | Description |
|---|---|---|
| Inflammation Severity | 0 | None |
| 1 | Slight | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Percent Area Involved | 0 | 0% |
| 1 | 1-25% | |
| 2 | 26-50% | |
| 3 | 51-75% |
| | 4 | 76-100% |
Note: The total histological score is the sum of the scores for each parameter.
Table 3: Summary of Expected Experimental Outcomes
| Parameter | Control Group | DSS Only Group | DSS + this compound Group |
|---|---|---|---|
| DAI Score | ~0 | High (e.g., 8-10) | Significantly lower than DSS group |
| Colon Length | Normal | Significantly shortened | Significantly longer than DSS group |
| Histological Score | Low (0-1) | High (e.g., 8-12) | Significantly lower than DSS group |
| Colon TNF-α Level | Baseline | Significantly elevated | Significantly reduced vs. DSS group |
| Colon IL-6 Level | Baseline | Significantly elevated | Significantly reduced vs. DSS group |
| Colon IL-1β Level | Baseline | Significantly elevated | Significantly reduced vs. DSS group |
| p-p65 / p65 Ratio | Baseline | Significantly elevated | Significantly reduced vs. DSS group |
| p-p38 / p38 Ratio | Baseline | Significantly elevated | Significantly reduced vs. DSS group |
Visualizations
Caption: Experimental workflow for the DSS-induced colitis model and this compound evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redoxis.se [redoxis.se]
- 5. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 7. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways associated with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 12. mpbio.com [mpbio.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. socmucimm.org [socmucimm.org]
- 15. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn-links.lww.com [cdn-links.lww.com]
- 19. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. Mechanism by which oleracein E alleviates TNBS-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing Gut Microbiota Changes After Heudelotinone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the impact of Heudelotinone, specifically 5S-Heudelotinone, on the gut microbiota. The following sections detail the methodologies for assessing changes in microbial composition and metabolite production, along with the underlying signaling pathways influenced by these alterations.
Introduction
This compound, a natural product, has demonstrated significant potential in alleviating experimental colitis. Its therapeutic effects are largely attributed to its ability to modulate the gut microbiota.[1][2][3] Treatment with 5S-Heudelotinone has been shown to alter the diversity and composition of the gut microbiome, leading to an increase in beneficial short-chain fatty acids (SCFAs). These changes, in turn, regulate the host's immune system and enhance the integrity of the intestinal barrier.[1][2][3] Understanding the intricate interactions between this compound, the gut microbiota, and the host is crucial for its development as a potential therapeutic agent for inflammatory bowel disease (IBD) and other related conditions.
Quantitative Data Summary
The following tables summarize the key quantitative changes observed in the gut microbiota and related metabolites following treatment with 5S-Heudelotinone in a dextran sulfate sodium (DSS)-induced colitis mouse model.
Table 1: Changes in Gut Microbiota Composition (Relative Abundance %)
| Bacterial Phylum/Genus | Control Group | DSS-Induced Colitis Group | DSS + 5S-Heudelotinone Group |
| Phylum | |||
| Firmicutes | High | Decreased | Increased |
| Bacteroidetes | High | Increased | Decreased |
| Proteobacteria | Low | Increased | Decreased |
| Genus | |||
| Lactobacillus | High | Decreased | Increased |
| Roseburia | High | Decreased | Increased |
| Faecalibacterium | High | Decreased | Increased |
| Escherichia-Shigella | Low | Increased | Decreased |
| Bacteroides | High | Increased | Decreased |
Note: "High," "Low," "Increased," and "Decreased" are relative terms based on the findings of the cited research. For precise percentages, refer to the original publication.
Table 2: Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| Short-Chain Fatty Acid | Control Group (μmol/g) | DSS-Induced Colitis Group (μmol/g) | DSS + 5S-Heudelotinone Group (μmol/g) |
| Acetate | ~150 | Decreased | Increased towards control levels |
| Propionate | ~40 | Decreased | Increased towards control levels |
| Butyrate | ~30 | Decreased | Significantly Increased |
Note: Approximate values are derived from graphical representations in the source literature and are for illustrative purposes.
Experimental Protocols
This section provides detailed protocols for the key experimental techniques used to analyze the effects of this compound on the gut microbiota.
16S rRNA Gene Sequencing for Taxonomic Profiling
This protocol outlines the steps for analyzing the bacterial composition of fecal samples.
1. Fecal Sample Collection and DNA Extraction:
-
Collect fresh fecal samples from each experimental group (Control, DSS, DSS + this compound).
-
Immediately freeze samples at -80°C to preserve microbial composition.
-
Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.
-
Assess the quality and quantity of extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
2. PCR Amplification of the 16S rRNA Gene:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with barcode sequences for sample multiplexing.
-
Perform PCR in a thermal cycler with a high-fidelity DNA polymerase.
-
Verify the PCR products by agarose gel electrophoresis to confirm the amplification of the correct fragment size.
3. Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and nucleotides.
-
Quantify the purified amplicons and pool them in equimolar concentrations to create a sequencing library.
-
Perform paired-end sequencing of the amplicon library on an Illumina MiSeq or NovaSeq platform.
4. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences, adapters, and chimeras using tools like DADA2 or QIIME 2.
-
Cluster the high-quality sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs by aligning them to a reference database (e.g., Greengenes, SILVA).
-
Perform downstream analyses, including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing to identify specific taxa affected by this compound treatment.
Metabolomics Analysis of Short-Chain Fatty Acids (SCFAs)
This protocol describes the quantification of SCFAs in fecal samples.
1. Sample Preparation:
-
Homogenize frozen fecal samples in a suitable extraction solvent (e.g., a mixture of water, acetonitrile, and formic acid).
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant containing the SCFAs.
-
Derivatize the SCFAs if necessary for the chosen analytical method.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the prepared samples into a GC-MS system.
-
Separate the SCFAs on a suitable capillary column.
-
Detect and quantify the SCFAs based on their mass spectra and retention times.
-
Use stable isotope-labeled internal standards for accurate quantification.
3. Data Analysis:
-
Integrate the peak areas of the SCFAs and internal standards.
-
Generate a standard curve using known concentrations of SCFA standards.
-
Calculate the concentration of each SCFA in the fecal samples and normalize to the sample weight.
-
Perform statistical analysis to compare SCFA levels between the experimental groups.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: this compound's mechanism of action on the gut-immune axis.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on gut microbiota.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner | EurekAlert! [eurekalert.org]
- 3. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immune Cell Profiling in Response to Heudelotinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and characterizing the immunomodulatory effects of Heudelotinone, with a focus on its indirect action via the gut microbiota. The provided protocols detail methods for isolating and profiling key immune cell populations affected by this compound-mediated changes in the gut environment.
Introduction
This compound, a natural product, has demonstrated significant immunomodulatory potential, particularly in the context of intestinal inflammation. Current research indicates that its primary mechanism of action is not through direct interaction with immune cells, but rather through the modulation of the gut microbiota.[1] An enantiomer of this compound, 5S-heudelotinone, has been shown to alter the composition and diversity of gut bacteria, leading to an increase in the production of short-chain fatty acids (SCFAs).[1][2] These microbial metabolites are known to play a crucial role in regulating the host's immune system.[1][3][4][5]
The immunomodulatory effects of this compound are characterized by a reduction in pro-inflammatory immune cell populations in the intestinal lamina propria. Specifically, studies have observed a decrease in macrophages, dendritic cells (DCs), myeloid-derived suppressor cells (MDSCs), and T helper 17 (Th17) cells in response to treatment in models of experimental colitis.[1] These changes in immune cell profiles are critical to the amelioration of intestinal inflammation.
This document provides detailed protocols for the isolation of immune cells from the intestinal lamina propria and their subsequent profiling using flow cytometry. Furthermore, it presents a summary of the key immune cell populations affected by this compound and the signaling pathways believed to be involved in this indirect immunomodulatory effect.
Data Presentation
Table 1: Summary of Immune Cell Population Changes in Response to 5S-Heudelotinone in a Murine Model of Colitis
| Immune Cell Population | Marker Strategy | Observed Change | Reference |
| Macrophages | CD45+ CD11b+ F4/80+ | Decrease | [1] |
| Dendritic Cells (DCs) | CD45+ CD11c+ MHCII+ | Decrease | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD45+ CD11b+ Gr-1+ | Decrease | [1] |
| T helper 17 (Th17) Cells | CD45+ CD3+ CD4+ IL-17A+ | Decrease | [1] |
Signaling Pathways and Experimental Workflows
The immunomodulatory activity of this compound is understood to be an indirect effect mediated by the gut microbiota and their production of SCFAs. The following diagrams illustrate this proposed mechanism and the experimental workflows for its investigation.
Caption: this compound's indirect immunomodulatory mechanism.
Caption: Experimental workflow for immune cell profiling.
Experimental Protocols
Protocol 1: Isolation of Lamina Propria Mononuclear Cells (LPMCs) from Murine Colon
This protocol is adapted from established methods for isolating immune cells from the intestinal lamina propria.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
EDTA (0.5 M)
-
Dithiothreitol (DTT)
-
Collagenase D (100 mg/mL stock)
-
DNase I (10 mg/mL stock)
-
Percoll
-
70 µm cell strainers
-
50 mL conical tubes
-
6-well plates
-
Shaking incubator at 37°C
-
Centrifuge
Procedure:
-
Tissue Preparation:
-
Euthanize mice and dissect the colon.
-
Open the colon longitudinally and wash thoroughly with cold PBS to remove fecal content.
-
Cut the colon into 0.5 cm pieces.
-
-
Removal of Epithelial Cells:
-
Place tissue pieces in a 50 mL conical tube with 25 mL of HBSS containing 5 mM EDTA and 1 mM DTT.
-
Incubate at 37°C for 20 minutes with shaking (200 rpm).
-
Vortex for 10 seconds and pass the supernatant through a 70 µm cell strainer to remove epithelial cells.
-
Repeat this step twice.
-
-
Digestion of Lamina Propria:
-
Transfer the remaining tissue pieces to a 6-well plate containing 5 mL of complete RPMI-1640 with Collagenase D (100 U/mL) and DNase I (20 µg/mL).
-
Incubate at 37°C for 45-60 minutes with shaking (200 rpm).
-
At the end of the incubation, pipette the tissue suspension vigorously up and down to further dissociate the tissue.
-
-
Isolation of LPMCs:
-
Pass the digested tissue suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Wash the strainer with 10 mL of complete RPMI-1640.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of 40% Percoll.
-
Gently overlay the 40% Percoll suspension onto 2.5 mL of 80% Percoll in a 15 mL conical tube.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the LPMCs from the interface of the 40% and 80% Percoll layers.
-
Wash the collected cells with 10 mL of complete RPMI-1640 and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the LPMC pellet in an appropriate buffer for downstream applications (e.g., FACS buffer).
-
Protocol 2: Flow Cytometry Profiling of Macrophages, DCs, MDSCs, and Th17 Cells
Materials:
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fc block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Fixable Viability Dye
-
Intracellular Staining Buffer Set (for Th17 staining)
-
Cell stimulation cocktail (containing PMA, Ionomycin, and Brefeldin A) (for Th17 staining)
-
Flow cytometer
Table 2: Suggested Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Cell Population |
| CD45 | BV510 | All leukocytes |
| CD11b | APC-Cy7 | Myeloid cells |
| F4/80 | PE | Macrophages |
| CD11c | PerCP-Cy5.5 | Dendritic cells |
| MHCII (I-A/I-E) | FITC | Antigen-presenting cells |
| Gr-1 (Ly-6G/Ly-6C) | PE-Cy7 | MDSCs, Neutrophils, Monocytes |
| CD3 | APC | T cells |
| CD4 | BV421 | T helper cells |
| IL-17A | Alexa Fluor 647 | Th17 cells |
Procedure:
-
Cell Preparation:
-
Start with the isolated LPMC suspension.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
-
-
Surface Staining:
-
To 100 µL of cell suspension (1 x 10^6 cells), add Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of FACS buffer and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cells in 500 µL of FACS buffer containing a fixable viability dye and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells again as in step 2.3.
-
-
Intracellular Staining (for Th17 cells):
-
For Th17 analysis, stimulate LPMCs with a cell stimulation cocktail for 4-6 hours at 37°C prior to surface staining.
-
After surface staining and washing, fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's instructions.
-
Add the anti-IL-17A antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, then on CD45+ leukocytes. From there, identify the specific immune cell populations based on their marker expression as outlined in Table 1.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the immunomodulatory effects of this compound. The evidence points to an indirect mechanism of action mediated by the gut microbiota and their production of SCFAs. By utilizing the detailed protocols for immune cell isolation and flow cytometry, researchers can effectively profile the changes in key immune cell populations in response to this compound, contributing to a deeper understanding of its therapeutic potential in inflammatory conditions. Further research is warranted to elucidate the precise molecular interactions between SCFAs and the signaling pathways within different immune cell subsets.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory mechanisms of lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulation by foods and microbes: Unravelling the molecular tango - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulation by Gut Microbiome on Gastrointestinal Cancers: Focusing on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of gut microbial metabolites in the T cell lifecycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Dosage and Administration of Heudelotinone in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage and administration of Heudelotinone in mouse models. The protocols outlined below are based on existing research and are intended to guide researchers in establishing effective and safe dosing regimens for preclinical studies.
Summary of Quantitative Data
While extensive quantitative data for this compound is still emerging, preliminary studies have established a foundation for dosage determination. The following table summarizes the currently available data and provides a template for researchers to populate as more data becomes available.
Table 1: Summary of this compound Administration and Efficacy in Mice
| Parameter | Value | Species/Model | Route of Administration | Source |
| Effective Dose | 100 mg/kg | C57BL/6J mice | Gavage | [1] |
| Therapeutic Effect | Alleviation of experimental colitis | DSS-induced colitis model | Gavage | [1][2] |
Table 2: Template for Pharmacokinetic Data Collection of this compound in Mice
| Parameter | Unit | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Cmax (Maximum Concentration) | ng/mL | |||
| Tmax (Time to Cmax) | h | |||
| AUC(0-t) (Area Under the Curve) | ng·h/mL | |||
| t1/2 (Half-life) | h | |||
| CL (Clearance) | mL/h/kg | |||
| Vd (Volume of Distribution) | L/kg | |||
| F (Bioavailability) | % | N/A |
Table 3: Template for Acute Toxicity Data of this compound in Mice
| Parameter | Value | Route of Administration | Observation Period |
| LD50 (Median Lethal Dose) | mg/kg | 14 days | |
| No-Observed-Adverse-Effect Level (NOAEL) | mg/kg | 14 days | |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | mg/kg | 14 days |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.
Materials:
-
This compound (powder form)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, 0.5% Tween 80 in sterile water, or as determined by solubility studies)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume, the concentration would be 10 mg/mL).
-
Vortex the mixture vigorously for 2-3 minutes until a homogenous suspension is formed.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and ensure uniformity.
-
Visually inspect the suspension for any undissolved particles.
-
Prepare fresh on the day of the experiment to ensure stability.
Oral Gavage Administration in Mice
Objective: To accurately administer the this compound suspension to mice via oral gavage.
Materials:
-
This compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Mouse scale
Protocol:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, directing it along the roof of the mouth towards the esophagus.
-
Advance the needle smoothly to the predetermined depth. If resistance is met, withdraw and reinsert. Do not force the needle.
-
Slowly dispense the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice following administration by different routes.
Materials:
-
This compound formulation
-
C57BL/6J mice (or other appropriate strain)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Divide mice into groups based on the administration route (e.g., intravenous, intraperitoneal, oral gavage).
-
Administer a single dose of this compound to each mouse.
-
At predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h), collect blood samples (e.g., via retro-orbital sinus, submandibular vein, or tail vein).
-
Process the blood samples to obtain plasma by centrifuging at a specified speed and temperature.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like UPLC-MS/MS.[3][4]
-
Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as Cmax, Tmax, AUC, and half-life.
Acute Toxicity Study Protocol
Objective: To determine the median lethal dose (LD50) and observe signs of toxicity of this compound in mice.
Materials:
-
This compound formulation
-
Swiss albino mice (or other appropriate strain)
-
Observation cages
-
Scoring sheets for clinical signs
Protocol:
-
Select a range of doses of this compound based on preliminary studies or literature.
-
Administer a single dose of this compound to different groups of mice. Include a control group that receives only the vehicle.
-
Observe the animals continuously for the first few hours post-administration and then periodically for 14 days for signs of toxicity.[5][6]
-
Record observations including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record mortality in each group over the 14-day period.
-
At the end of the observation period, euthanize the surviving animals and perform a gross necropsy.
-
Calculate the LD50 using appropriate statistical methods (e.g., Probit analysis).
Visualization of Pathways and Workflows
Caption: Proposed mechanism of this compound in alleviating experimental colitis.
Caption: Workflow for determining the optimal dosage of this compound in mice.
References
- 1. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 5. Acute and sub-acute toxicity of ethanol extracts of Hagenia abyssinica and Rumex abyssinicus flowers in Swiss albino mice | PLOS One [journals.plos.org]
- 6. Acute and Subchronic Toxicity Study of Euphorbia hirta L. Methanol Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acute and Subacute Toxicity Studies of Heudelotinone
Abstract: This document provides detailed protocols for conducting acute and subacute oral toxicity studies of Heudelotinone, a naturally occurring norditerpenoid. The protocols are designed for researchers, scientists, and drug development professionals to ensure standardized and reproducible toxicological evaluation. The methodologies are based on established OECD guidelines and incorporate specific findings from preclinical studies on this compound.
Introduction
This compound and its derivatives have garnered interest for their potential pharmacological activities. A thorough understanding of their safety profile is crucial for any further drug development. These protocols outline the procedures for determining the acute and subacute oral toxicity of this compound in a rodent model, providing essential data for hazard identification and risk assessment.
Data Presentation
The following tables summarize quantitative data from a preclinical study on 5S-Heudelotinone, providing a reference for expected outcomes.
Table 1: Acute Oral Toxicity Data for 5S-Heudelotinone in C57/6J Mice [1]
| Dose (mg/kg) | Number of Animals (Male/Female) | Observation Period (days) | Mortality | Clinical Signs of Toxicity |
| 500 | 5/5 | 14 | 0 | No abnormalities observed |
| 1000 | 5/5 | 14 | 0 | No abnormalities observed |
Table 2: Subacute Oral Toxicity Data for 5S-Heudelotinone in C57/6J Mice [1]
| Dose (mg/kg/day) | Number of Animals (Male/Female) | Dosing Duration (days) | Observation Period (days) | Mortality | Effects on Body Weight |
| 100 | 5/5 | 14 | 14 | 0 | No significant changes |
| 200 | 5/5 | 14 | 14 | 0 | No significant changes |
Experimental Protocols
The following protocols are adapted from the OECD guidelines for the testing of chemicals and specific literature on this compound.[2][3][4][5][6]
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
3.1.1. Objective: To determine the acute toxic effects of a single oral dose of this compound and to estimate its LD50 value. The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals.[4][7]
3.1.2. Materials:
-
This compound (specify isomer, e.g., 5S-Heudelotinone)
-
Vehicle (e.g., corn oil, distilled water)[8]
-
Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old.[5]
-
Standard laboratory animal diet and water.
-
Oral gavage needles.
-
Animal cages with appropriate bedding.
-
Calibrated balance.
3.1.3. Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.[5] Maintain a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).[5][9]
-
Dose Preparation: Prepare the required concentrations of this compound in the chosen vehicle. The toxicological characteristics of the vehicle should be known.[2]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[1][10]
-
Dosing:
-
Administer a single oral dose of this compound using a gavage needle. The volume should not exceed 1 mL/100g of body weight for aqueous solutions and 2 mL/100g for other vehicles.[2][8]
-
Start with a dose of 300 mg/kg. Based on a study with 5S-Heudelotinone where no toxicity was observed up to 1000 mg/kg, a higher starting dose might be justified.[1] Alternatively, a limit test at 2000 mg/kg can be performed if the substance is expected to be of low toxicity.[4][11]
-
Use three female animals per step.[4]
-
-
Observations:
-
Observe animals closely for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[8][12]
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.[8] Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[8]
-
Record the time of death if it occurs.[8]
-
-
Body Weight: Record the body weight of each animal shortly before dosing and weekly thereafter.[8]
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Record all pathological changes.[8]
-
Stepwise Procedure:
-
If no mortality is observed at the starting dose, proceed to a higher dose (e.g., 2000 mg/kg).
-
If mortality is observed, the subsequent dose is lowered. The procedure is outlined in detail in OECD Guideline 423.
-
Subacute Oral Toxicity Study (28-Day Repeated Dose Study - Adapted from OECD Guideline 407)
3.2.1. Objective: To evaluate the adverse effects of repeated oral administration of this compound over a 28-day period.[5][6]
3.2.2. Materials:
-
This compound.
-
Vehicle.
-
Healthy young adult male and female rats (e.g., Wistar or Sprague-Dawley strain).
-
Standard laboratory animal diet and water.
-
Oral gavage needles.
-
Equipment for hematological and biochemical analysis.
3.2.3. Procedure:
-
Animal Acclimatization: As described in the acute toxicity protocol.
-
Group Formation: Randomly divide the animals into at least four groups (one control and three treatment groups), with at least 5 males and 5 females per group.[9]
-
Dose Selection:
-
The highest dose should induce toxic effects but not death or severe suffering.
-
The intermediate dose should elicit minimal toxic effects.
-
The lowest dose should not produce any signs of toxicity (No-Observed-Adverse-Effect Level or NOAEL).
-
Based on the study with 5S-Heudelotinone, doses of 100 and 200 mg/kg/day can be considered.[1] A wider range, for instance, 50, 100, and 200 mg/kg/day could be used.
-
-
Dosing:
-
Administer the respective doses of this compound or vehicle (for the control group) orally once daily for 28 consecutive days.
-
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food/water consumption weekly.
-
-
Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for hematological and clinical biochemistry analysis.
-
Hematology: Hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, and platelet count.
-
Clinical Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), glucose, total cholesterol, triglycerides, total protein, albumin, creatinine, and blood urea nitrogen (BUN).
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all animals.
-
Conduct a gross necropsy and weigh the major organs (e.g., liver, kidneys, heart, spleen, brain).
-
Preserve the organs in a suitable fixative (e.g., 10% formalin) for histopathological examination.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described toxicity studies.
Caption: Workflow for the acute oral toxicity study of this compound.
Caption: Workflow for the subacute oral toxicity study of this compound.
Caption: Hypothetical signaling pathway for this compound-induced toxicity.
References
- 1. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Acute and 28-days subacute toxicity studies of Gαq-RGS2 signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Acute oral toxicity evaluation of extracts of Hydrocotyle sibthorpioides in wister albino rats as per OECD 425 TG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Oral Delivery of Heudelotinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heudelotinone is a naturally occurring dinorditerpenoid with demonstrated preclinical efficacy in models of inflammatory bowel disease and colorectal cancer.[1][2] A significant challenge in its development as a therapeutic agent is its hydrophobic nature, which contributes to poor aqueous solubility and consequently, low oral bioavailability.[1] To overcome this limitation, formulation into a nanoparticle-based delivery system is a promising strategy to enhance its solubility, dissolution rate, and systemic absorption following oral administration.
These application notes provide a comprehensive guide for the formulation of this compound into Solid Lipid Nanoparticles (SLNs) and detail the subsequent preclinical evaluation protocols. The methodologies described herein cover the preparation and characterization of the formulation, as well as in vitro and in vivo models to assess its potential for oral delivery.
This compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the rational design of an effective oral formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀O₂ | [1] |
| Molecular Weight | 268.35 g/mol | [1] |
| Predicted pKa | 10.29 | [2] |
| Solubility | Poorly soluble in water | [1] |
| Lipophilicity | High (hydrophobic) | [1] |
Formulation Strategy: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from physiological lipids, which are solid at room and body temperature. They are a suitable choice for encapsulating lipophilic drugs like this compound, offering advantages such as improved stability, controlled release, and enhanced oral bioavailability.[3][4]
Protocol 1: Preparation of this compound-Loaded SLNs by Hot Homogenization
This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization technique, a widely used and scalable method.[3]
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
High-shear homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (e.g., 70-75°C).
-
Disperse the accurately weighed this compound into the molten lipid and mix until a clear, uniform solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., 8000 rpm for 10 minutes) to form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles). This step is critical for reducing the particle size to the nanometer range.
-
-
Cooling and SLN Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid matrix of the SLNs, entrapping the this compound.
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Formulation Characterization
| Parameter | Method | Typical Expected Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-300 nm, PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -15 to -30 mV |
| Entrapment Efficiency (%) | Ultracentrifugation followed by HPLC | > 80% |
| Drug Loading (%) | Ultracentrifugation followed by HPLC | 1-5% |
Experimental Workflow for Preclinical Evaluation
In Vitro Evaluation
Protocol 2: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to assess the release profile of this compound from the SLN formulation in simulated gastrointestinal fluids.
Materials:
-
This compound-loaded SLN dispersion
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Dialysis membrane (MWCO 12-14 kDa)
-
Shaking water bath
Procedure:
-
Membrane Preparation:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
-
Assay Setup:
-
Pipette a known amount of the this compound-loaded SLN dispersion (e.g., 1 ml) into one end of the dialysis bag and securely seal both ends.
-
Place the sealed bag into a vessel containing a defined volume of release medium (e.g., 100 ml of SGF or PBS) to ensure sink conditions.
-
Place the vessel in a shaking water bath maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium (e.g., 1 ml) and replace it with an equal volume of fresh, pre-warmed medium.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal permeability of drugs.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound-loaded SLN dispersion and free this compound solution
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation (or free drug) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation (or free drug) to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
-
Analysis:
-
Determine the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
In Vivo Preclinical Evaluation
Protocol 4: Oral Pharmacokinetic Study in Rats
This protocol outlines the procedure for assessing the oral bioavailability of the this compound SLN formulation in a rat model.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups:
-
Group A: Free this compound administered intravenously (for bioavailability calculation).
-
Group B: Free this compound administered orally by gavage.
-
Group C: this compound-loaded SLNs administered orally by gavage.
Procedure:
-
Fasting:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Administer the respective formulations to each group. For oral administration, use a gavage needle. The recommended volume for oral gavage in rats is typically 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 ml) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Analysis:
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC₀₋ₜ, and oral bioavailability (F%) using appropriate software.
-
Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC₀₋ₜ | Area under the plasma concentration-time curve from time 0 to the last measurable time point |
| F% | Absolute oral bioavailability |
This compound's Potential Mechanism of Action: PI3K/AKT Signaling
Preclinical studies suggest that the therapeutic effects of compounds structurally related to this compound in colorectal cancer may be mediated through the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis.
Conclusion
The protocols detailed in these application notes provide a robust framework for the development and preclinical evaluation of an oral SLN formulation of this compound. By enhancing its oral bioavailability, the therapeutic potential of this promising natural compound can be more effectively investigated in relevant disease models, paving the way for its potential clinical translation.
References
Application Notes and Protocols for Measuring Short-Chain Fatty Acid Production Following Heudelotinone Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the production of short-chain fatty acids (SCFAs) following the administration of Heudelotinone. The protocols outlined below are designed to facilitate the investigation of this compound's impact on gut microbiota and the subsequent metabolic output of SCFAs, which are crucial signaling molecules in gut health and disease.
Introduction
This compound, a natural product, and its enantiomer 5S-Heudelotinone, have been identified as potent modulators of the gut microbiota. Research has shown that 5S-Heudelotinone can increase the concentration of SCFAs, which in turn helps in regulating the intestinal immune system and maintaining the integrity of the intestinal mucosal barrier[1]. The primary SCFAs of interest are acetate, propionate, and butyrate, which are produced by the fermentation of dietary fibers by anaerobic bacteria in the colon. These molecules play a significant role in various physiological processes, including serving as an energy source for colonocytes, modulating inflammation, and influencing host metabolism.
Measuring the changes in SCFA levels after this compound administration is a key step in understanding its mechanism of action and therapeutic potential, particularly in the context of inflammatory bowel disease (IBD) and other gut-related disorders.
Data Presentation
The following tables provide a structured format for presenting quantitative data on SCFA concentrations. While specific quantitative data for this compound's effect on SCFA production is emerging, these tables can be populated with experimental findings.
Table 1: SCFA Concentrations in Fecal Samples from an Animal Model Treated with this compound
| Treatment Group | Acetate (µmol/g) | Propionate (µmol/g) | Butyrate (µmol/g) | Total SCFAs (µmol/g) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Table 2: SCFA Production in an In Vitro Fecal Fermentation Model with this compound
| Condition | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| Control (No treatment) | ||||
| This compound (10 µM) | ||||
| This compound (50 µM) | ||||
| Prebiotic Control |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Mediated SCFA Effects
This compound modulates the gut microbiota, leading to an increase in SCFA production. These SCFAs then act on host cells, primarily intestinal epithelial cells and immune cells, through various signaling pathways. One of the key mechanisms is the activation of G-protein coupled receptors, specifically Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3). Activation of these receptors can trigger downstream signaling cascades that influence inflammation and gut barrier function. Additionally, SCFAs, particularly butyrate, can act as histone deacetylase (HDAC) inhibitors, leading to epigenetic changes that regulate gene expression related to cell proliferation, differentiation, and apoptosis. The strengthening of the intestinal barrier is also mediated by the increased expression of tight junction proteins like Zonula occludens-1 (ZO-1) and Occludin.
Caption: this compound signaling pathway leading to increased SCFA production and subsequent host effects.
Experimental Workflow for Assessing this compound's Effect on SCFA Production
The following workflow outlines the key steps for investigating the impact of this compound on SCFA production, from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for measuring this compound's effect on SCFA production.
Experimental Protocols
Protocol 1: In Vitro Fecal Fermentation for SCFA Production
This protocol is designed to assess the direct impact of this compound on the metabolic activity of the gut microbiota.
Materials:
-
Fresh fecal samples from healthy donors
-
Anaerobic chamber or system
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile, anaerobic culture tubes or a microtiter plate system
-
Centrifuge
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Preparation of Fecal Slurry:
-
Inside an anaerobic chamber, homogenize fresh fecal samples in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a 10-20% (w/v) slurry.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Fermentation Setup:
-
Dispense the basal fermentation medium into sterile, anaerobic culture tubes.
-
Add the desired concentration of this compound to the treatment tubes. Include a vehicle control (solvent only) and a no-treatment control.
-
Inoculate each tube with the fecal slurry (e.g., 10% v/v).
-
Seal the tubes and incubate at 37°C under anaerobic conditions for 24-48 hours.
-
-
Sample Collection and Processing:
-
At designated time points (e.g., 0, 24, and 48 hours), collect aliquots from each fermentation tube.
-
Centrifuge the aliquots to pellet the bacterial cells and debris.
-
Collect the supernatant for SCFA analysis. Acidify the supernatant with a small volume of a strong acid (e.g., perchloric acid or hydrochloric acid) to protonate the SCFAs and stop microbial activity.
-
-
SCFA Quantification:
-
Analyze the acidified supernatants using a GC-MS system according to the protocol outlined in Protocol 3.
-
Protocol 2: In Vivo Animal Study and Sample Collection
This protocol describes the use of an animal model to evaluate the effects of this compound on SCFA production in a physiological context.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
This compound formulation for oral gavage
-
Metabolic cages for fecal collection
-
Anesthesia and euthanasia supplies
-
Materials for tissue collection and preservation (e.g., liquid nitrogen, formalin)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions for at least one week.
-
Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
-
This compound Administration:
-
Administer this compound or the vehicle control to the respective groups daily via oral gavage for the duration of the study.
-
-
Fecal Sample Collection:
-
House the animals in metabolic cages for fecal collection at baseline and at the end of the treatment period.
-
Collect fresh fecal pellets and immediately freeze them at -80°C for later SCFA analysis.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Collect cecal contents and snap-freeze in liquid nitrogen.
-
Collect colon tissue for histological analysis and expression analysis of tight junction proteins.
-
-
SCFA Quantification:
-
Extract SCFAs from fecal and cecal samples and quantify using GC-MS as described in Protocol 3.
-
Protocol 3: Quantification of SCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the derivatization and quantification of SCFAs from biological samples.
Materials:
-
Acidified sample supernatants (from Protocol 1) or fecal/cecal extracts
-
Internal standard solution (e.g., containing isotopically labeled SCFAs)
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Organic solvent for extraction (e.g., diethyl ether or methyl tert-butyl ether)
-
GC-MS system with a suitable column (e.g., DB-23 or equivalent)
Procedure:
-
Sample Preparation and Extraction:
-
Thaw frozen fecal or cecal samples on ice. Weigh a portion of the sample (e.g., 20-50 mg).
-
Add a known amount of internal standard solution.
-
Homogenize the sample in an acidic solution to protonate the SCFAs.
-
Perform a liquid-liquid extraction by adding an organic solvent, vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the organic layer containing the SCFAs to a new tube.
-
-
Derivatization:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent and add the derivatization agent (e.g., MTBSTFA).
-
Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the different SCFA derivatives.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific ions for each SCFA and the internal standards for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SCFA standards.
-
Calculate the concentration of each SCFA in the samples by comparing the peak areas of the sample SCFAs to the internal standards and the standard curve.
-
By following these application notes and protocols, researchers can effectively measure the impact of this compound on SCFA production, providing valuable insights into its therapeutic potential for gut-related diseases.
References
Application Notes and Protocols: Immunofluorescence Staining for Tight Junction Proteins in Heudelotinone-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heudelotinone, a natural product, has demonstrated potential in modulating intestinal barrier function. Recent studies indicate that 5S-Heudelotinone, an enantiomer of this compound, can alleviate experimental colitis by enhancing the intestinal barrier, in part by modulating tight junctions (TJs).[1][2] Tight junctions are crucial multiprotein complexes that regulate paracellular permeability in epithelial and endothelial tissues.[3] Key proteins involved in forming this barrier include Zonula Occludens-1 (ZO-1), occludin, and various claudins.[1][3] Immunofluorescence staining is a powerful technique to visualize the localization and quantify the expression levels of these proteins, providing insights into the integrity of the tissue barrier.
These application notes provide a detailed protocol for performing immunofluorescence staining of tight junction proteins in tissues, particularly in the context of evaluating the therapeutic effects of compounds like this compound. The protocol is designed to be a comprehensive guide for researchers investigating intestinal barrier function and the impact of novel therapeutics.
Data Presentation: Quantitative Analysis of Tight Junction Protein Expression
Following immunofluorescence staining and image acquisition, quantitative analysis of the fluorescence intensity of tight junction proteins can provide objective data on the effects of a given treatment. The data can be presented in a tabular format for clear comparison. Below is a representative table summarizing hypothetical data on the effects of this compound on the mean fluorescence intensity (MFI) and localization of key tight junction proteins in colonic tissue from a mouse model of colitis.
Note: The following data is illustrative and serves as an example of how to present quantitative findings. Actual results will vary based on experimental conditions.
| Treatment Group | Protein | Mean Fluorescence Intensity (Arbitrary Units) | Predominant Localization |
| Control (Healthy) | ZO-1 | 150 ± 12 | Continuous, at cell borders |
| Occludin | 180 ± 15 | Continuous, at cell borders | |
| Claudin-1 | 200 ± 18 | Continuous, at cell borders | |
| Colitis Model | ZO-1 | 75 ± 9 | Discontinuous, cytoplasmic |
| Occludin | 90 ± 11 | Discontinuous, cytoplasmic | |
| Claudin-1 | 110 ± 13 | Discontinuous, cytoplasmic | |
| Colitis + this compound | ZO-1 | 135 ± 11 | Mostly continuous, at cell borders |
| Occludin | 160 ± 14 | Mostly continuous, at cell borders | |
| Claudin-1 | 185 ± 16 | Mostly continuous, at cell borders |
Experimental Protocols
Protocol: Immunofluorescence Staining of Tight Junction Proteins in Intestinal Tissue
This protocol outlines the steps for immunofluorescence staining of ZO-1, occludin, and claudin-1 in paraffin-embedded or frozen intestinal tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100)
-
Primary antibodies (anti-ZO-1, anti-occludin, anti-claudin-1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Coverslips
-
Humidified chamber
-
Microscope slides
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse slides in 100% ethanol for 3 minutes (repeat twice).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Permeabilization (for frozen sections, if required):
-
Incubate slides in 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in the blocking solution.
-
Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute fluorophore-conjugated secondary antibodies in the blocking solution.
-
Incubate slides with the secondary antibody solution for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate slides with DAPI solution for 5 minutes to stain the nuclei.
-
Rinse with PBS.
-
-
Mounting:
-
Apply a drop of mounting medium to each slide and cover with a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Acquire images using consistent settings for all samples to allow for accurate quantitative comparison.[4]
-
Image Analysis and Quantification
Image analysis software such as ImageJ or Fiji can be used to quantify the fluorescence intensity of the tight junction proteins.[5][6] A region of interest (ROI) can be drawn along the cell-cell junctions to measure the mean fluorescence intensity.
Visualizations
Signaling Pathway
This compound may enhance intestinal barrier function by modulating signaling pathways that regulate tight junction protein expression and assembly. The PI3K/Akt and STAT3 signaling pathways are known to be involved in regulating intestinal inflammation and barrier integrity.[3][7][8][9] The following diagram illustrates a hypothetical mechanism by which this compound could influence tight junctions.
Caption: Hypothetical signaling pathway of this compound's effect on tight junction proteins.
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence staining protocol for analyzing tight junction proteins in tissue samples.
Caption: Experimental workflow for immunofluorescence staining of tight junction proteins.
References
- 1. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for quantifying the horizontal and vertical distribution of junctional proteins in fixed epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid method of quantification of tight-junction organization using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Podophyllotoxin Alleviates DSS-Induced Ulcerative Colitis via PI3K/AKT Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells from Heudelotinone-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heudelotinone, a natural product, has demonstrated potential immunomodulatory effects. Recent studies suggest that its enantiomer, 5S-Heudelotinone, can alleviate experimental colitis by modulating the gut microbiota and subsequently influencing the host's immune system.[1][2] This document provides detailed application notes and protocols for the analysis of immune cells from this compound-treated mice using flow cytometry, a powerful technique for single-cell analysis of complex populations.
The primary mechanism of this compound's immunomodulatory action appears to be indirect. It is proposed that this compound treatment alters the composition and diversity of the gut microbiota, leading to an increase in the production of short-chain fatty acids (SCFAs).[1][3] These SCFAs are known to possess immunomodulatory properties, including the ability to suppress pro-inflammatory responses by inhibiting the NF-κB signaling pathway and potentially influencing other pathways such as mTOR, PI3K, ERK1/2, and MAPK.[3]
These protocols are designed to guide researchers in assessing the impact of this compound treatment on various immune cell populations in mice, providing a framework for preclinical evaluation of its therapeutic potential.
Data Presentation
Table 1: Effect of 5S-Heudelotinone on Innate Immune Cell Infiltration in the Colon of DSS-Induced Colitis Mice
| Treatment Group | Macrophages (%) | Dendritic Cells (DCs) (%) | Myeloid-Derived Suppressor Cells (MDSCs) (%) |
| Control | Low | Low | Low |
| DSS-Induced Colitis | High | High | High |
| DSS + 5S-Heudelotinone (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| DSS + 5S-Heudelotinone (100 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table summarizes the expected qualitative changes in immune cell populations based on the findings that 5S-Heudelotinone treatment significantly reduces the numbers of these three types of immune cells in the colon of mice with experimental colitis.[3]
Experimental Protocols
Animal Treatment
-
Animal Model: Use an appropriate mouse model for the disease under investigation (e.g., DSS-induced colitis model for inflammatory bowel disease).[3]
-
This compound Administration: Administer this compound or its active enantiomer (e.g., 5S-Heudelotinone) to the treatment group of mice. The dosage and administration route should be determined based on prior studies (e.g., 50 and 100 mg/kg of 5S-Heudelotinone).[3]
-
Control Groups: Include a vehicle-treated control group and a disease model control group (e.g., DSS-treated mice without this compound).
-
Treatment Duration: The duration of treatment should be appropriate for the disease model and research question.
Isolation of Immune Cells from Spleen
-
Euthanasia and Spleen Collection: Humanely euthanize mice according to approved institutional animal care and use committee (IACUC) protocols. Aseptically remove the spleen and place it in a petri dish containing sterile, cold phosphate-buffered saline (PBS).
-
Single-Cell Suspension:
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Rinse the strainer with cold PBS to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Red Blood Cell Lysis:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 9 mL of cold PBS to stop the lysis reaction.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Cell Counting and Resuspension:
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Isolation of Immune Cells from Colon Lamina Propria (for colitis models)
-
Colon Preparation: Excise the colon and remove fecal contents by flushing with cold PBS.
-
Epithelial Layer Removal: Cut the colon into small pieces and incubate in a solution containing EDTA to remove the epithelial layer.
-
Lamina Propria Digestion: Digest the remaining tissue with a cocktail of enzymes such as collagenase and DNase I to release the lamina propria mononuclear cells.
-
Cell Filtration and Purification: Filter the digested tissue through a cell strainer and purify the mononuclear cells using a density gradient centrifugation method (e.g., Percoll).
-
Cell Counting and Resuspension: Wash, count, and resuspend the cells in FACS buffer as described for splenocytes.
Antibody Staining for Flow Cytometry
-
Fc Receptor Blocking: Incubate 1 x 10^6 cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Marker Staining:
-
Add a cocktail of fluorescently conjugated antibodies against specific cell surface markers to the cells.
-
Example Antibody Panel for Innate Immune Cells in the Colon: [3]
-
FITC-CD45
-
PE-CD11b
-
APC-F4/80 (for Macrophages)
-
PE-CD11c (for Dendritic Cells)
-
APC-Gr-1 (for Myeloid-Derived Suppressor Cells)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., 7-AAD or a fixable viability dye) to exclude dead cells from the analysis.
-
Fixation (Optional): If not acquiring samples immediately, fix the cells with a suitable fixation buffer (e.g., 1% paraformaldehyde).
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer with the appropriate laser and filter configuration for the fluorochromes used in the antibody panel.
-
Compensation: Set up compensation controls using single-stained samples for each fluorochrome to correct for spectral overlap.
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 100,000-500,000 events) per sample.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
Gate on immune cells by selecting the CD45+ population.
-
From the CD45+ gate, identify specific immune cell populations based on their marker expression (e.g., Macrophages: CD11b+ F4/80+; Dendritic Cells: CD11c+; MDSCs: CD11b+ Gr-1+).
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed indirect signaling pathway of this compound.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner | EurekAlert! [eurekalert.org]
- 3. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Heudelotinone's Impact on Gut Flora Using 16S rRNA Gene Sequencing
Introduction
Heudelotinone, a flavonoid found in several medicinal plants, has garnered interest for its potential therapeutic properties. Recent research has highlighted the significant role of the gut microbiome in mediating the effects of phytochemicals on host health. Specifically, the enantiomer 5S-Heudelotinone has been shown to alleviate experimental colitis by modulating the gut microbiota, reducing inflammation, and enhancing the intestinal barrier.[1][2] This application note provides a comprehensive protocol for utilizing 16S rRNA gene sequencing to assess the impact of this compound on the gut microbiome in a preclinical research setting.
This compound has been isolated from various plants, including Rinorea heudelotii, Jatropha curcas, and Trigonostemon xyphophylloides, some of which have a history of use in traditional medicine for treating ailments such as fever, infections, and inflammatory conditions.[3] Flavonoids, in general, are known to interact with the gut microbiota, which can metabolize these compounds into more bioactive forms. This bidirectional relationship influences both the composition of the gut flora and the physiological effects of the flavonoids.[4][5]
This document is intended for researchers, scientists, and drug development professionals interested in investigating the mechanism of action of this compound and similar natural products through the lens of microbiome analysis. The provided protocols detail an in vivo study design, sample collection, 16S rRNA gene sequencing, and data analysis.
Experimental Workflow
The overall experimental workflow for evaluating the impact of this compound on gut flora is depicted below. This process begins with an in vivo animal study and culminates in the bioinformatic analysis of 16S rRNA sequencing data to identify changes in the microbiome.
Protocols
Animal Study: DSS-Induced Colitis Model
This protocol describes the induction of colitis in mice and subsequent treatment with this compound. This model is relevant as studies have shown 5S-Heudelotinone to be effective in this context.[1][2]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS) (36-50 kDa)
-
This compound (or its active enantiomer, e.g., 5S-Heudelotinone)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Sterile water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week prior to the experiment.
-
Divide mice into at least three groups:
-
Control group (no DSS, vehicle treatment)
-
DSS group (DSS-induced colitis, vehicle treatment)
-
DSS + this compound group (DSS-induced colitis, this compound treatment)
-
-
To induce colitis, administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer this compound (e.g., daily by oral gavage) at a predetermined dose. The vehicle is administered to the control and DSS groups.
-
Monitor mice daily for body weight, stool consistency, and signs of rectal bleeding.
-
Collect fecal pellets at baseline (before DSS), after DSS induction, and at the end of the treatment period. Immediately snap-freeze samples in liquid nitrogen and store at -80°C until DNA extraction.[6]
Fecal DNA Extraction
This protocol outlines the extraction of microbial genomic DNA from fecal samples.
Materials:
-
Frozen fecal samples
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit or similar)
-
Bead-beating homogenizer
-
Microcentrifuge
-
Nuclease-free water
Procedure:
-
Follow the manufacturer's instructions for the chosen DNA extraction kit.
-
Briefly, weigh approximately 100-200 mg of frozen fecal sample.
-
Perform mechanical lysis using bead-beating to disrupt bacterial cell walls.
-
Purify the DNA using spin columns to remove inhibitors and contaminants.
-
Elute the purified genomic DNA in nuclease-free water or the provided elution buffer.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
16S rRNA Gene Amplification and Sequencing
This protocol describes the amplification of the V3-V4 hypervariable region of the 16S rRNA gene and preparation for sequencing.
Materials:
-
Purified genomic DNA
-
Primers for the V3-V4 region (e.g., 341F and 806R) with Illumina overhang adapters
-
High-fidelity DNA polymerase
-
PCR tubes and thermal cycler
-
Agarose gel and electrophoresis system
-
DNA purification kit (e.g., AMPure XP beads)
-
Sequencing library indexing primers
-
Illumina MiSeq sequencing platform
Procedure:
-
PCR Amplification:
-
Set up PCR reactions containing the genomic DNA, V3-V4 primers, and high-fidelity polymerase.
-
Use a thermal cycler with an appropriate amplification program (e.g., initial denaturation at 95°C, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension).
-
-
PCR Product Verification:
-
Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the correct size (~460 bp for V3-V4).
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a DNA purification kit or magnetic beads.
-
-
Library Preparation (Index PCR):
-
Perform a second PCR to attach dual indices and sequencing adapters to the purified amplicons.
-
-
Library Quantification and Pooling:
-
Quantify the indexed libraries and pool them in equimolar concentrations.
-
-
Sequencing:
-
Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end run.[6]
-
Data Presentation
Quantitative data from the 16S rRNA sequencing analysis should be summarized in clear, structured tables for easy comparison between experimental groups.
Table 1: Alpha Diversity Indices
| Group | Observed ASVs/OTUs (Mean ± SD) | Shannon Index (Mean ± SD) | Pielou's Evenness (Mean ± SD) |
| Control | |||
| DSS | |||
| DSS + this compound |
Table 2: Relative Abundance of Key Phyla (%)
| Phylum | Control (Mean ± SD) | DSS (Mean ± SD) | DSS + this compound (Mean ± SD) | p-value |
| Firmicutes | ||||
| Bacteroidetes | ||||
| Proteobacteria | ||||
| Actinobacteria |
Table 3: Relative Abundance of Key Genera (%)
| Genus | Control (Mean ± SD) | DSS (Mean ± SD) | DSS + this compound (Mean ± SD) | p-value |
| Lactobacillus | ||||
| Bifidobacterium | ||||
| Akkermansia | ||||
| Escherichia | ||||
| Ruminococcus |
Signaling Pathway
This compound, as a flavonoid, is metabolized by the gut microbiota, and these metabolites can influence host signaling pathways related to inflammation and intestinal barrier function. The diagram below illustrates this general interaction.
Bioinformatic and Statistical Analysis Protocol
Software:
-
QIIME 2 or similar bioinformatic pipeline
-
DADA2 or Deblur for sequence denoising
-
Greengenes or SILVA database for taxonomic classification
-
R for statistical analysis and visualization
Procedure:
-
Data Pre-processing:
-
Demultiplex raw sequencing reads.
-
Perform quality filtering and trimming of reads.
-
Denoise sequences into Amplicon Sequence Variants (ASVs) or cluster them into Operational Taxonomic Units (OTUs).
-
-
Taxonomic Classification:
-
Assign taxonomy to ASVs/OTUs using a pre-trained classifier against a reference database.
-
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics such as Observed ASVs/OTUs, Shannon index, and Pielou's evenness to assess within-sample diversity. Compare groups using Kruskal-Wallis or ANOVA tests.
-
Beta diversity: Calculate metrics like Bray-Curtis dissimilarity or UniFrac distances to assess between-sample diversity. Visualize with Principal Coordinate Analysis (PCoA) plots and test for significant differences between groups using PERMANOVA.
-
-
Differential Abundance Analysis:
-
Identify specific taxa (phylum, genus, species) that are differentially abundant between the experimental groups using methods like ANCOM, LEfSe, or DESeq2.
-
-
Functional Prediction (Optional):
-
Use tools like PICRUSt2 to predict the functional potential of the microbiome based on the 16S rRNA data.
-
Conclusion
This application note provides a detailed framework for investigating the effects of this compound on the gut microbiota using 16S rRNA gene sequencing. The described protocols, from in vivo studies to bioinformatic analysis, offer a robust methodology for researchers to explore the therapeutic potential of this compound and other natural products. The modulation of gut flora represents a key mechanism through which such compounds may exert their beneficial effects on host health, particularly in the context of inflammatory diseases.
References
- 1. Therapeutic biology of Jatropha curcas: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Trigonostemon species in south China: Insights on its chemical constituents towards pharmacological applications [agris.fao.org]
- 6. ajpsonline.com [ajpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Heudelotinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Heudelotinone. The following information is designed to address common challenges encountered during the synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| HSYN-001 | Low yield in the initial coupling reaction (Step 1) | - Incomplete reaction. - Degradation of starting materials or product. - Inefficient catalyst activity. | - Monitor reaction progress closely using TLC or LC-MS. - Ensure all reagents and solvents are anhydrous. - Use fresh catalyst or increase catalyst loading. - Optimize reaction temperature and time. |
| HSYN-002 | Formation of significant side products during cyclization (Step 3) | - Incorrect reaction concentration leading to intermolecular reactions. - Non-optimal temperature control. - Presence of impurities that interfere with the desired reaction pathway. | - Perform the reaction under high-dilution conditions to favor intramolecular cyclization. - Maintain strict temperature control throughout the reaction. - Purify the substrate from the previous step thoroughly. |
| HSYN-003 | Difficulty in purifying the final product | - Presence of closely related impurities or diastereomers. - Product instability on silica gel. | - Employ alternative purification techniques such as preparative HPLC or crystallization. - Use a less acidic or basic stationary phase for chromatography (e.g., neutral alumina). |
| HSYN-004 | Inconsistent batch-to-batch yields | - Variability in raw material quality. - Fluctuations in reaction conditions. - Inconsistent work-up procedures. | - Implement stringent quality control for all starting materials. - Standardize all reaction parameters and use automated reactors if possible. - Develop and strictly follow a detailed standard operating procedure (SOP) for work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of this compound in terms of yield?
Based on typical multi-step natural product syntheses, the construction of the core polycyclic ring system through cyclization is often a critical, yield-determining step. Challenges in this phase can significantly impact the overall efficiency of the synthesis.
Q2: Are there any specific safety precautions to consider during the synthesis?
Yes, several reagents commonly used in complex organic synthesis, such as organometallic catalysts and strong bases, are hazardous. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: How can I improve the solubility of advanced intermediates?
Advanced intermediates in the this compound synthesis may exhibit poor solubility in common organic solvents. To address this, consider using a co-solvent system or switching to a more polar aprotic solvent like DMF or DMSO. Gentle heating may also improve solubility, but care must be taken to avoid thermal degradation.
Q4: What analytical techniques are recommended for in-process monitoring?
For effective in-process monitoring, a combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. These techniques allow for rapid assessment of reaction completion, purity of intermediates, and identification of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling
-
To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), the coupling partner (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., Toluene, Dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Dilution Intramolecular Cyclization
-
Dissolve the linear precursor in a large volume of an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂) to achieve a low concentration (typically 0.001-0.01 M).
-
Prepare a solution of the cyclization reagent (e.g., a Lewis acid or a coupling agent) in the same solvent.
-
Using a syringe pump, add the solution of the linear precursor to the vigorously stirred solution of the cyclization reagent over a prolonged period (e.g., 4-12 hours).
-
After the addition is complete, continue to stir the reaction mixture until completion is confirmed by analytical techniques.
-
Quench the reaction and perform an aqueous work-up as described in Protocol 1.
-
Purify the cyclic product by flash chromatography or preparative HPLC.
Visualizations
Caption: A simplified workflow for the total synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield issues.
Technical Support Center: Troubleshooting Variability in DSS-Induced Colitis Models
Welcome to the technical support center for the Dextran Sulfate Sodium (DSS)-induced colitis model. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and reduce variability in experiments for more reliable drug screening.
Frequently Asked Questions (FAQs) - Key Sources of Variability
Q1: How critical are the properties of the DSS itself for inducing colitis?
A1: The physicochemical properties of DSS are a primary source of variability. The most crucial factor is its molecular weight (MW).[1][2] A MW between 36-50 kDa is generally considered optimal for inducing severe colitis that resembles human ulcerative colitis (UC).[1][3][4] DSS with a lower MW (e.g., 5 kDa) may result in milder, more patchy colitis, while a very high MW (e.g., 500 kDa) may not induce injury at all because it cannot effectively cross the mucosal membrane.[1][2] It is also critical to be aware that the colitogenic potential can vary between different sources and even between different lots from the same supplier.[1] Therefore, it is strongly recommended to use DSS specifically manufactured for colitis induction and to test each new lot to standardize the optimal concentration.[5]
Q2: How do I choose the right DSS concentration and duration of administration?
A2: The optimal DSS concentration and administration period depend on whether you are establishing an acute, chronic, or relapsing model.[2][6]
-
Acute Colitis: Typically induced by administering 2% to 5% DSS in drinking water for a short period, usually 4 to 9 days.[2][3][4] This model is characterized by significant weight loss, bloody diarrhea, and robust innate immune cell infiltration.[1][4]
-
Chronic Colitis: Can be induced by either continuous administration of a low DSS concentration (e.g., 1-2%) or, more commonly, by cyclical administration.[2][4] A common chronic protocol involves giving DSS for 5-7 days followed by a "washout" period of 7-14 days with regular drinking water, with this cycle repeated 3-4 times.[4][7][8] The chronic model often involves a shift towards a Th2-mediated inflammatory response.[3]
Individual laboratories should titrate their specific DSS lot to determine the optimal concentration that induces a steady onset of disease without causing excessive mortality.[1][9]
Q3: How much do host factors like mouse strain, sex, and age affect the model?
A3: Host factors are a significant source of inter-animal variability.
-
Strain: Different mouse strains exhibit varying susceptibility. For instance, C57BL/6 mice often develop more severe distal colitis, while BALB/c mice may develop a patchier colitis but can recover more quickly from the initial insult, only to potentially develop chronic inflammation later.[3][10]
-
Sex: There is growing evidence that sex plays a role in colitis severity and drug response.[11][12] Some studies report that male mice develop more severe DSS-induced colitis.[12] Therefore, it is crucial to include both sexes in drug screening studies or, at a minimum, to report the sex of the animals used.
-
Age: Younger mice may show a more gradual onset of colitis compared to older mice, potentially due to lower water and food intake.[1]
-
Gut Microbiota: The composition of the intestinal microflora is essential for robust colitis development and can vary significantly between different animal facilities and even cages.[1][9] This is a major, often overlooked, source of inter-laboratory variability.
Q4: What is the Disease Activity Index (DAI) and how can I score it consistently?
A4: The Disease Activity Index (DAI) is a composite clinical score used to monitor the progression of colitis in real-time.[7][8][9] It combines scores for weight loss, stool consistency, and the presence of blood in the stool.[9][13] To ensure reproducibility, scoring should be performed daily by the same trained individual, preferably blinded to the experimental groups. Standardizing the scoring criteria across a lab is critical for reducing variability.[14]
Troubleshooting Guide: Specific Experimental Issues
Q: My mice are experiencing very high mortality (>20%) early in the experiment. What could be the cause? A: This is a common issue often caused by an overly aggressive induction protocol.
-
Check DSS Concentration: The concentration may be too high for the specific mouse strain, age, or sex you are using. Consider reducing the concentration by 0.5% - 1.0%.
-
Verify DSS MW: Ensure you are using DSS with a MW in the 36-50 kDa range.[3][4]
-
Animal Health: Check the baseline health of your mouse colony. Underlying subclinical infections can dramatically increase susceptibility to DSS.
-
Water Quality: Ensure the DSS is dissolved in sterile, high-quality drinking water.[7]
Q: I am not observing significant signs of colitis (e.g., minimal weight loss, no rectal bleeding). What should I do? A: This indicates an insufficient colonic insult.
-
Increase DSS Concentration/Duration: Your protocol may be too mild. Try incrementally increasing the DSS concentration or extending the administration period by 1-2 days.
-
Check DSS Quality: The DSS may have degraded. It is best to prepare fresh DSS solutions daily or weekly and store them at 4°C.[1][9] Confirm the MW and lot number are appropriate for colitis induction.
-
Mouse Strain Resistance: The strain you are using may be relatively resistant to DSS. Confirm the known susceptibility of your chosen strain.
Q: There is a high degree of variability between animals within the same treatment group. How can this be minimized? A: High intra-group variability compromises statistical power and makes drug efficacy difficult to assess.
-
Standardize DSS Intake: Free access to DSS in drinking water can lead to variable intake.[15] While more labor-intensive, gavage administration ensures each mouse receives an identical dose, which can improve reproducibility.[15]
-
Normalize Microbiota: Co-house animals assigned to different experimental groups for a period before the experiment begins to help normalize gut microbiota. Using littermates can also help control for genetic and early environmental variations.
-
Blinded & Standardized Scoring: Ensure that all clinical (DAI) and histological scoring is done by an observer who is blinded to the treatment groups, using a clear, pre-defined scoring system.[14]
Q: My positive control drug is not showing the expected therapeutic effect. What does this mean? A: This can be a perplexing issue that points to a problem with the model itself or the experimental design.
-
Model-Drug Mismatch: Certain DSS protocols, particularly chronic models, may not be responsive to all standard-of-care drugs. For example, some studies found that sulfasalazine and prednisolone had minimal effect in a 3-cycle chronic DSS model.[8]
-
Timing of Treatment: The timing of drug administration is critical. A prophylactic regimen (drug given before or at the same time as DSS) is different from a therapeutic regimen (drug given after colitis is established).[1] Ensure your protocol matches your scientific question.
-
Route of Administration: Verify that the drug's route of administration and vehicle are appropriate and that the vehicle itself does not impact colitis.[1]
Data Presentation & Key Parameters
For robust and comparable results, we recommend a multi-parameter approach to assessing colitis severity.
Table 1: Key Factors Contributing to Variability in DSS-Induced Colitis
| Factor Category | Specific Parameter | Recommendation for Standardization |
| DSS Reagent | Molecular Weight (MW) | Use 36-50 kDa MW DSS specifically for colitis induction.[1][4] |
| Source & Lot Number | Purchase from a reputable supplier. Test each new lot to determine optimal concentration.[1] | |
| Concentration & Purity | Prepare fresh solutions. Filter sterilize if necessary. Titrate dose for each new lot/strain. | |
| Host Factors | Mouse Strain | Select a strain with known susceptibility (e.g., C57BL/6) and be consistent.[3] |
| Sex | Include both males and females in studies or report the sex used.[11][12] | |
| Age & Weight | Use mice of a consistent age (e.g., 8-12 weeks) and weight range.[1] | |
| Environmental Factors | Gut Microbiota | Co-house animals before the experiment. Maintain consistent husbandry practices.[9] |
| Housing Conditions | Standardize cage density, bedding, and diet. | |
| Procedural Factors | Administration Route | Be consistent (drinking water vs. gavage). Gavage provides a more uniform dose.[15] |
| Scoring | Use a standardized, blinded scoring system for DAI and histology.[14] | |
| Necropsy & Tissue Handling | Follow a consistent protocol for colon collection, length/weight measurement, and processing. |
Table 2: Standard Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed pellets | Negative (no blood) |
| 1 | 1 - 5% | Soft but still formed pellets | Hemoccult positive |
| 2 | 5 - 10% | Very soft, pasty stools | Traces of visible blood |
| 3 | 10 - 15% | Watery diarrhea | Gross rectal bleeding |
| 4 | > 15% | - | - |
| The final DAI is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.[9] |
Experimental Protocols & Visualizations
Standard Experimental Workflow
The following diagram outlines a typical workflow for a DSS-induced colitis experiment, from initial setup to final analysis.
Caption: Standard workflow for a DSS-induced colitis drug screening experiment.
Troubleshooting Logic Flow
Use this decision tree to diagnose common experimental problems.
Caption: A decision tree for troubleshooting common issues in DSS colitis models.
Key Signaling Pathways in DSS-Induced Colitis
DSS is not a direct inflammatory agonist; rather, it acts as a chemical toxin to the colonic epithelium. This initial damage is the trigger for the subsequent inflammatory cascade.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Longitudinal analysis of inflammation and microbiota dynamics in a model of mild chronic dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. socmucimm.org [socmucimm.org]
- 10. researchgate.net [researchgate.net]
- 11. Response Variability to Drug Testing in Two Models of Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Heudelotinone Stability Issues in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Heudelotinone in their experiments, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of this compound over the course of an experiment leads to a decrease in its effective concentration, which can result in variability in its biological effects. Factors such as the composition of the cell culture medium, incubation time, temperature, and exposure to light can all influence its stability.
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: As a dinorditerpenoid with known antioxidant properties, this compound is susceptible to degradation through several mechanisms:
-
Oxidation: The antioxidant nature of this compound suggests it can be readily oxidized, especially in the oxygen-rich environment of a cell culture incubator.[1][2][3][4][5] Components in the media or cellular metabolic processes can generate reactive oxygen species (ROS), leading to its degradation.
-
Hydrolysis: The chemical structure of this compound may be susceptible to hydrolysis, a reaction with water that can be influenced by the pH of the culture medium.
-
Photodegradation: Exposure to light, particularly UV rays, can provide the energy to break down the molecule.
-
Temperature Sensitivity: Prolonged incubation at 37°C can accelerate the degradation of many chemical compounds.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To enhance the stability of this compound in your cell culture experiments, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
Minimize Light Exposure: Protect your stock solutions and cell cultures from light by using amber-colored tubes and minimizing the time plates are outside of the incubator.
-
Use Antioxidants: Consider the addition of a stable antioxidant to the cell culture medium to reduce oxidative stress on this compound.
-
Optimize Incubation Time: If significant degradation is suspected, consider reducing the incubation time or replenishing the media with fresh this compound during long-term experiments.
-
pH Control: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells and the compound.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: Currently, there is limited publicly available data specifically identifying the degradation products of this compound in cell culture media. It is plausible that oxidation would lead to the formation of hydroxylated or other oxidized derivatives. To definitively identify degradation products, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) would be required.[6][7][8][9][10]
Troubleshooting Guides
Guide 1: Investigating this compound Instability
This guide provides a systematic workflow to determine if this compound is degrading under your specific experimental conditions.
Caption: Workflow for investigating this compound instability.
Guide 2: Mitigation Strategies for this compound Degradation
This guide outlines steps to take if you have confirmed that this compound is unstable in your cell culture setup.
Caption: Strategies to mitigate this compound degradation.
Quantitative Data Summary
While specific quantitative stability data for this compound in various cell culture media is not extensively available in the literature, the following table provides a template for how such data could be presented. Researchers are encouraged to generate their own stability data using the protocols outlined below.
| Cell Culture Medium | Incubation Time (hours) | This compound Concentration (% of Initial) |
| DMEM + 10% FBS | 0 | 100% |
| 6 | Data to be determined | |
| 12 | Data to be determined | |
| 24 | Data to be determined | |
| 48 | Data to be determined | |
| RPMI-1640 + 10% FBS | 0 | 100% |
| 6 | Data to be determined | |
| 12 | Data to be determined | |
| 24 | Data to be determined | |
| 48 | Data to be determined | |
| Serum-Free Medium | 0 | 100% |
| 6 | Data to be determined | |
| 12 | Data to be determined | |
| 24 | Data to be determined | |
| 48 | Data to be determined |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Cell culture medium of interest (pre-warmed to 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Prepare a working solution of this compound in the pre-warmed cell culture medium to the desired final concentration.
-
Immediately after preparation (T=0), take an aliquot, and store it at -80°C until analysis.
-
Incubate the remaining working solution in a 37°C incubator with 5% CO2.
-
At designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots and store them at -80°C.
-
Once all samples are collected, thaw them and prepare for HPLC analysis according to your established protocol for this compound quantification.
-
Analyze the concentration of this compound in each sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
Protocol 2: Identification of this compound Degradation Products
Objective: To identify potential degradation products of this compound in cell culture media.
Materials:
-
This compound-containing media samples from the stability assessment protocol
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Subject the collected samples from the stability assessment to LC-MS analysis.
-
Compare the chromatograms of samples from different time points.
-
Identify new peaks that appear or increase in intensity over time, as these are potential degradation products.
-
Analyze the mass spectra of these new peaks to determine their mass-to-charge ratio (m/z) and propose potential molecular formulas and structures.
Signaling Pathways and Experimental Workflows
Given this compound's antioxidant properties, it may exert its biological effects through modulation of cellular signaling pathways sensitive to redox status. Two such pathways are the Aryl Hydrocarbon Receptor (AHR) and the PI3K/AKT signaling pathways.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR pathway is a sensor of environmental and endogenous signals, and its activation is linked to oxidative stress and inflammatory responses. Antioxidants can modulate AHR signaling.
Caption: Proposed modulation of the AHR pathway by this compound.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism, and it can be influenced by cellular redox status.
Caption: Potential influence of this compound on the PI3K/AKT pathway.
References
- 1. Antioxidant Properties and Vasorelaxant Mechanism of Aqueous Extract of Ricinodendron heudelotii (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties and Vasorelaxant Mechanism of Aqueous Extract of Ricinodendron heudelotii (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antioxidant activities of fractions and compound from Ricinodendron heudelotii (Baill.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Heudelotinone for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Heudelotinone during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a dinorditerpenoid natural product isolated from plants such as Ricinodendron heudelotii. It has demonstrated potential anti-inflammatory and cytotoxic activities, making it a compound of interest for cancer research. However, like many natural products, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate and unreliable data in in vitro assays.
Q2: What are the initial signs of poor solubility of this compound in my cell-based assay?
You may observe the following signs:
-
Precipitation: A visible precipitate or cloudiness may appear in the cell culture medium upon addition of the this compound stock solution.
-
Inconsistent Results: High variability in results between replicate wells or experiments.
-
Non-linear Dose-Response: A dose-response curve that plateaus or even decreases at higher concentrations.
-
Microscopic Crystals: Observation of crystalline structures in the culture wells under a microscope.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.
Q4: What is the maximum concentration of DMSO that is generally tolerated by most cell lines?
Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO used in your assay.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
Cause: The aqueous environment of the cell culture medium reduces the solubility of the hydrophobic this compound, causing it to precipitate.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.5%. Prepare a more concentrated stock solution if necessary to minimize the volume added to the medium.
-
Use a Co-Solvent System: For compounds with very poor solubility, a combination of solvents can be more effective. A study on betulin, a structurally similar natural product, demonstrated that a 50:50 (v/v) mixture of ethanol and DMSO significantly increased its solubility compared to either solvent alone. This approach could be tested for this compound.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Increase Serum Concentration: If your experimental design allows, a temporary increase in the fetal bovine serum (FBS) concentration in the medium can help to solubilize lipophilic compounds through binding to albumin.
-
Sonication: Briefly sonicating the diluted this compound solution in the final culture medium before adding it to the cells can help to disperse small aggregates.
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
Cause: This is often a direct consequence of poor solubility, leading to uneven distribution of the compound in the assay wells.
Solutions:
-
Improve Solubilization: Follow the recommendations in "Issue 1" to ensure this compound is fully dissolved in the culture medium.
-
Gentle Mixing: After adding the this compound solution to the wells, gently mix the plate on an orbital shaker for a few minutes to ensure a homogenous distribution of the compound.
-
Visual Inspection: Before and after adding the compound, visually inspect the wells under a microscope for any signs of precipitation.
Quantitative Data Summary
| Solvent | General Solubility of Flavonoids |
| Water | Very Low |
| Ethanol | Moderately Soluble |
| DMSO | Highly Soluble |
| Methanol | Moderately Soluble |
| Acetone | Soluble |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in complete culture medium. Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4][5][6][7][8]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with deionized water and allow it to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Destaining: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Visualizations
Experimental Workflow for Overcoming this compound Solubility Issues
Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.
PI3K/AKT Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway and potential inhibition by this compound.
Wnt/β-catenin Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and potential modulation by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Managing Vehicle Effects in In Vivo Studies of Heudelotinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heudelotinone in vivo. The focus is on managing the effects of vehicles used for the administration of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound in experimental colitis models?
A1: Based on published research, a vehicle composed of 10% DMSO and 90% maize oil has been successfully used for intragastric administration of 5S-Heudelotinone in a dextran sulfate sodium (DSS)-induced colitis mouse model.[1] This formulation is suitable for suspending the compound for oral gavage.
Q2: Why is a co-solvent vehicle like DMSO and maize oil necessary for this compound?
A2: this compound, a diterpenoid natural product, is expected to have low aqueous solubility. Many such compounds require a formulation that can enhance their solubility or facilitate their suspension for effective in vivo delivery.[2][3][4] Dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, while maize oil can serve as a carrier.[5] It is crucial to keep the final concentration of DMSO low (ideally below 10%) to minimize its potential biological effects.[6]
Q3: What are the potential side effects of the vehicle itself?
A3: The vehicle components can have their own biological effects, which is why a vehicle-only control group is essential in any experiment.[7][8]
-
DMSO: At high concentrations, DMSO can cause local irritation, and have anti-inflammatory and analgesic properties.[6]
-
Maize oil: While generally considered inert, oils can influence the absorption of lipophilic compounds and may have minor effects on metabolism.
A dedicated vehicle control group, receiving the same 10% DMSO and 90% maize oil mixture without this compound, is critical to differentiate the effects of the compound from those of the vehicle.
Q4: this compound has poor oral bioavailability. How does the vehicle affect its action?
A4: Studies indicate that 5S-Heudelotinone has low oral bioavailability and is not very stable in liver microsomes.[1] This suggests that its therapeutic effects in colitis models are likely due to its local action within the gastrointestinal tract. The vehicle's role, in this case, is to ensure consistent delivery of the compound to the gut, where it can modulate the gut microbiota, enhance the intestinal barrier, and regulate the local immune system.[1][9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between animals in the same treatment group. | - Improper preparation of the this compound-vehicle suspension, leading to non-uniform dosing.- Incorrect oral gavage technique. | - Ensure a homogenous suspension: Vigorously vortex or sonicate the this compound-vehicle mixture before each administration to ensure the compound is evenly distributed.- Refine gavage technique: Review and standardize the oral gavage procedure. Ensure the gavage needle is correctly placed to avoid accidental administration into the trachea.[2][9][10] Monitor animals post-gavage for any signs of distress. |
| Adverse effects observed in the vehicle control group. | - The concentration of DMSO may be too high, causing toxicity.- The volume of administration may be excessive for the animal's weight. | - Lower DMSO concentration: If possible, try to reduce the percentage of DMSO in the vehicle. However, this may be limited by the solubility of this compound.- Optimize administration volume: Ensure the total volume administered does not exceed the recommended limits for the animal species and weight (typically 10 ml/kg for mice).[10] |
| This compound precipitates out of the vehicle during the experiment. | - The solubility of this compound in the vehicle is limited.- Temperature changes affecting solubility. | - Prepare fresh formulations: Prepare the this compound-vehicle suspension fresh before each dosing session.- Maintain consistent temperature: Store and handle the formulation at a consistent temperature to minimize precipitation. |
| Difficulty in distinguishing the effects of this compound from those of the vehicle. | - The vehicle itself is having a significant biological effect in the model. | - Thoroughly characterize the vehicle effect: In pilot studies, run a vehicle-only group and compare it to an untreated control group to fully understand the baseline effects of the 10% DMSO and 90% maize oil vehicle in your specific experimental model.- Consider alternative vehicles: If the vehicle effects are confounding, consider exploring other vehicle options suitable for poorly soluble compounds, such as aqueous suspensions with suspending agents (e.g., carboxymethylcellulose) or other oil-based vehicles.[11] However, this will require re-validation of the formulation. |
Experimental Protocols & Data
Table 1: Common Vehicles for Poorly Soluble Compounds
| Vehicle Component | Properties | Common Concentration | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | High solubilizing capacity for nonpolar compounds. | <10% in vivo | Anti-inflammatory effects, potential toxicity at higher concentrations.[6] |
| Maize Oil / Corn Oil | Carrier for lipophilic compounds. | Used as a primary vehicle or in combination. | Can affect absorption; requires careful handling to prevent oxidation. |
| Polyethylene Glycol (PEG) | Solubilizer for compounds with intermediate solubility. | Varies depending on molecular weight and formulation. | Can have toxic effects at high doses.[2] |
| Carboxymethylcellulose (CMC) | Suspending agent for aqueous formulations. | 0.5% - 1% (w/v) | Can form viscous solutions; may not be suitable for all compounds. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance solubility. | Varies based on the compound. | Can have its own biological effects. |
Protocol: Preparation of 10% DMSO + 90% Maize Oil Vehicle and this compound Suspension
-
Preparation of the Vehicle:
-
Aseptically combine 1 part sterile, pharmaceutical-grade DMSO with 9 parts sterile maize oil (v/v).
-
Vortex thoroughly to ensure a uniform mixture.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number of animals.
-
Weigh the this compound powder accurately.
-
Add the this compound to the prepared 10% DMSO + 90% maize oil vehicle.
-
Vortex vigorously and/or sonicate until a homogenous suspension is achieved. It is crucial to maintain the suspension's homogeneity throughout the dosing procedure.
-
Visualizations
Diagram 1: Experimental Workflow for In Vivo this compound Study
Caption: Workflow for an in vivo study of this compound in a colitis model.
Diagram 2: Troubleshooting Logic for Vehicle-Related Issues
Caption: Troubleshooting flowchart for vehicle-related issues in this compound studies.
Diagram 3: Conceptual Signaling Pathway of this compound in the Gut
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. instechlabs.com [instechlabs.com]
- 3. Modelling of Mouse Experimental Colitis by Global Property Screens: A Holistic Approach to Assess Drug Effects in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. reddit.com [reddit.com]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heudelotinone and its effects on gut microbiota. Our aim is to help you reduce experimental artifacts and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on the gut microbiota?
A1: this compound, particularly its enantiomer 5S-Heudelotinone, is a natural product that has been shown to alleviate experimental colitis by modulating the gut microbiota.[1][2][3] Its primary effects include altering the diversity and composition of the gut microbiota, increasing the production of short-chain fatty acids (SCFAs), and regulating the intestinal immune system by reducing pro-inflammatory immune cells.[1][2]
Q2: What are the main challenges and potential artifacts when studying the effects of a plant-derived compound like this compound on gut microbiota?
A2: Studying plant-derived compounds like this compound can introduce specific challenges. These include potential PCR inhibition by co-extracted plant compounds during DNA extraction for 16S rRNA sequencing, the introduction of plant DNA which can be mistakenly amplified, and the complex metabolic profile of the compound itself which can interfere with fecal metabolomics analysis.[4][5][6] It is also crucial to differentiate the direct effects of the compound from the downstream effects of its metabolites produced by the gut microbiota.
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound's anti-inflammatory effects are linked to its ability to modulate key signaling pathways. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[1][7][8] By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][7]
Troubleshooting Guides
16S rRNA Sequencing
Q: I am getting low DNA yield or poor quality DNA from fecal samples of this compound-treated mice. What could be the cause and how can I troubleshoot this?
A: Low DNA yield or quality from fecal samples can be due to several factors, especially when dealing with samples containing a plant-derived compound.
-
Issue: Inefficient lysis of all bacterial types (Gram-positive bacteria are notoriously difficult to lyse).
-
Troubleshooting:
-
Incorporate a mechanical disruption step (bead-beating) in your DNA extraction protocol. This has been shown to improve DNA yield from a wider range of bacteria.[5][9]
-
Ensure the bead size is appropriate for both bacterial and fungal DNA if you are interested in both.[10]
-
Consider enzymatic lysis steps in addition to mechanical disruption.
-
-
-
Issue: PCR inhibitors co-extracted from the fecal matrix or from the plant-derived this compound.
-
Troubleshooting:
-
Use a DNA extraction kit specifically designed for stool samples, as they often contain reagents to remove inhibitors (e.g., QIAamp DNA Stool Mini Kit, DNeasy PowerSoil DNA Pro Kit).[9][11]
-
If inhibition is suspected, perform a dilution series of your DNA template for the PCR reaction. Inhibitors are often diluted out while still leaving enough DNA for amplification.[12]
-
Consider adding PCR facilitators like bovine serum albumin (BSA) to your PCR master mix to bind inhibitors.
-
-
-
Issue: Degradation of DNA during sample collection and storage.
-
Troubleshooting:
-
Freeze fecal samples immediately at -80°C after collection to preserve microbial integrity.[4]
-
Use a stabilizing solution if immediate freezing is not possible.
-
-
Q: My 16S rRNA sequencing results show a high proportion of non-bacterial reads or unexpected taxa. How can I address this?
A: This is a common issue, particularly when working with samples from animals on a plant-based diet or treated with plant-derived compounds.
-
Issue: Co-amplification of host (mouse) or plant DNA.
-
Troubleshooting:
-
Use blocking primers or peptide nucleic acid (PNA) clamps that specifically bind to and inhibit the amplification of host mitochondrial or chloroplast 16S rRNA sequences.[6]
-
Choose PCR primers that are highly specific to the bacterial 16S rRNA gene and have minimal off-target amplification. The V3-V4 region is a commonly used target.[11][13]
-
-
-
Issue: Contamination during sample processing or PCR.
-
Issue: Formation of PCR chimeras.
-
Troubleshooting:
-
Fecal Metabolomics (LC-MS)
Q: I am observing high variability in my fecal metabolomics data between technical replicates. What are the likely sources of this variability and how can I minimize them?
A: High variability in fecal metabolomics is a frequent challenge due to the complex and dynamic nature of the sample.
-
Issue: Inconsistent sample homogenization.
-
Issue: Inefficient or variable metabolite extraction.
-
Troubleshooting:
-
Optimize your extraction solvent. Methanol is a commonly used solvent that provides good coverage of a wide range of metabolites.[16][17][18]
-
Standardize the sample-to-solvent ratio across all samples. A ratio of 1:20 (sample weight:solvent volume) has been shown to be effective.[18]
-
Incorporate a mechanical disruption step (bead beating) to improve the extraction of intracellular metabolites.[18]
-
-
-
Issue: Degradation of metabolites post-collection.
-
Troubleshooting:
-
Freeze samples immediately at -80°C.
-
Keep samples on ice during all processing steps.
-
Use stabilizing solutions if there is a delay between collection and freezing.[19]
-
-
Q: My metabolomics data is complex and difficult to interpret, with many unidentifiable peaks. How can I improve my data analysis and interpretation?
A: The complexity of the fecal metabolome requires a robust data analysis workflow.
-
Issue: Interference from macromolecules (proteins, lipids).
-
Troubleshooting:
-
Incorporate a protein precipitation step (e.g., with cold methanol) or a filtration step (e.g., using a 10 kDa filter) in your sample preparation.[17]
-
Consider different extraction methods, such as a Bligh-Dyer extraction, if you are specifically interested in polar and non-polar metabolites separately.[20]
-
-
-
Issue: Misidentification of this compound or its metabolites as endogenous metabolites.
-
Troubleshooting:
-
Run a this compound standard on your LC-MS system to determine its retention time and mass-to-charge ratio (m/z).
-
Analyze fecal samples from vehicle-treated control animals to create a baseline metabolome. This will help in distinguishing endogenous metabolites from the compound and its derivatives.
-
Use untargeted metabolomics software to flag features that are unique to or significantly elevated in the this compound-treated group for further investigation.
-
-
-
Issue: Batch effects.
-
Troubleshooting:
-
Randomize the order of sample analysis on the LC-MS instrument.
-
Include quality control (QC) samples (a pool of all experimental samples) injected periodically throughout the run to monitor instrument performance and aid in data normalization.
-
-
Quantitative Data Summary
Table 1: Effect of 5S-Heudelotinone on Pro-inflammatory Cytokine Levels in DSS-Induced Colitis Mouse Model
| Cytokine | Control Group | DSS Model Group | 5S-Heudelotinone (50 mg/kg) | 5S-Heudelotinone (100 mg/kg) |
| TNF-α (pg/mL) | Undetectable | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-6 (pg/mL) | Undetectable | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-1β (pg/mL) | Undetectable | Significantly Increased | Significantly Decreased | Significantly Decreased |
Data summarized from findings indicating significant reductions in these cytokines upon 5S-Heudelotinone treatment in a DSS-induced colitis model.[1]
Experimental Protocols
16S rRNA Gene Sequencing of Mouse Fecal Samples
-
Sample Collection and Storage: Collect fresh fecal pellets from mice and immediately snap-freeze in liquid nitrogen. Store at -80°C until DNA extraction.[11]
-
DNA Extraction (using a bead-beating kit like DNeasy PowerSoil Pro Kit):
-
Add approximately 200 mg of frozen fecal material to the provided bead tube.
-
Follow the manufacturer's protocol for chemical and mechanical lysis (bead-beating).[9][11]
-
Purify the DNA using the provided spin columns.
-
Elute DNA in a low-EDTA buffer.
-
Assess DNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).[11]
-
-
PCR Amplification of 16S rRNA Gene (V3-V4 region):
-
Use primers that target the V3-V4 hypervariable regions of the 16S rRNA gene (e.g., 341F and 806R).[13]
-
Perform PCR in triplicate for each sample to minimize PCR bias.[14]
-
Use a high-fidelity DNA polymerase.
-
PCR cycling conditions: Initial denaturation at 94°C for 3 min; 25-30 cycles of 94°C for 45s, 50°C for 60s, and 72°C for 90s; final extension at 72°C for 10 min.[14]
-
-
Library Preparation and Sequencing:
-
Pool triplicate PCR products for each sample.
-
Purify the PCR products.
-
Attach Illumina sequencing adapters and dual-index barcodes using a subsequent PCR step.
-
Quantify and normalize the libraries.
-
Pool the libraries and sequence on an Illumina platform (e.g., MiSeq) using a 2x250 bp paired-end protocol.[11]
-
-
Data Analysis:
-
Perform quality filtering and trimming of raw sequencing reads.
-
Merge paired-end reads.
-
Use a pipeline like QIIME2 or DADA2 to denoise, remove chimeras, and cluster sequences into Amplicon Sequence Variants (ASVs).[14]
-
Assign taxonomy to the ASVs using a reference database (e.g., SILVA, Greengenes).
-
Perform downstream diversity and differential abundance analyses.
-
Untargeted Metabolomics of Mouse Fecal Samples (LC-MS)
-
Sample Preparation:
-
Lyophilize frozen fecal samples to dryness.
-
Weigh 50 mg of lyophilized fecal powder into a 2 mL tube.[18]
-
Add 1 mL of ice-cold methanol (or another optimized extraction solvent).[18]
-
Add sterile beads and homogenize using a bead beater.
-
Vortex and sonicate the samples to ensure thorough extraction.[16]
-
Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a vacuum.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.[18]
-
-
LC-MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[16][18]
-
Perform chromatographic separation using a C18 column.[18]
-
Run the analysis in both positive and negative ionization modes to capture a wider range of metabolites.
-
Include QC samples (pooled aliquots of all samples) throughout the analytical run.
-
-
Data Processing and Analysis:
-
Use software like XCMS or MS-DIAL for peak picking, alignment, and integration.
-
Normalize the data to the total ion chromatogram (TIC) or using a probabilistic quotient normalization (PQN) method.
-
Perform statistical analysis (e.g., PCA, PLS-DA, t-tests) to identify features that differ significantly between experimental groups.
-
Use databases like METLIN, HMDB, and KEGG for putative metabolite identification based on accurate mass and fragmentation patterns.
-
Visualizations
Experimental Workflows
Caption: High-level overview of the experimental workflows for 16S rRNA sequencing and fecal metabolomics.
Signaling Pathways
Caption: this compound's inhibitory effect on the NF-κB and MAPK pro-inflammatory signaling pathways.
References
- 1. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier | News | The Microbiologist [the-microbiologist.com]
- 4. Diversity of plant DNA in stool is linked to dietary quality, age, and household income - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising Bacterial DNA Extraction from Faecal Samples: Comparison of Three Methods [openmicrobiologyjournal.com]
- 6. #LabNote: 16S rRNA metagenomics - increasing efficiency by blocking amplification of contaminating sequences from a eukaryotic host - IGATech [igatechnology.com]
- 7. BiodiversityPMC [biodiversitypmc.sibils.org]
- 8. Formononetin ameliorates DSS-induced colitis by inhibiting the MAPK/PPAR-γ/NF-κB/ROS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choice of bacterial DNA extraction method from fecal material influences community structure as evaluated by metagenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of fecal DNA extraction protocols for metagenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive 16S rRNA and metagenomic data from the gut microbiome of aging and rejuvenation mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fecal 1H-NMR Metabolomics: A Comparison of Sample Preparation Methods for NMR and Novel in Silico Baseline Correction - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for consistent Heudelotinone efficacy in animal models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for consistent heudelotinone efficacy in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an icetexane-type dinorditerpenoid natural product. The enantiomer, 5S-Heudelotinone, has demonstrated potent anti-inflammatory effects. Its primary mechanism of action involves the modulation of the gut microbiota and the regulation of the intestinal immune system.[1] It has been shown to increase the abundance of beneficial bacteria, decrease pathogenic bacteria, and enhance the concentration of short-chain fatty acids (SCFAs).[1] This regulation of the gut environment leads to a reduction in pro-inflammatory immune cells and helps maintain the integrity of the intestinal mucosal barrier.[1]
Q2: In which animal models has 5S-Heudelotinone shown efficacy?
5S-Heudelotinone has shown significant efficacy in a dextran sulfate sodium (DSS)-induced colitis mouse model, where it ameliorates symptoms of inflammatory bowel disease (IBD).[1] Furthermore, it has demonstrated the ability to ameliorate colitis-associated colorectal cancer (CAC) in an azoxymethane (AOM)/DSS-induced mouse model.[1] While direct in vivo studies on other cancers are limited, extracts from Ricinodendron heudelotii, the plant from which this compound is isolated, have shown cytotoxic activity against HeLa cervical cancer cells in vitro.[2]
Q3: What are the key signaling pathways modulated by 5S-Heudelotinone?
In the context of intestinal inflammation, 5S-Heudelotinone has been shown to significantly reduce the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This suggests a key role in inhibiting inflammatory signaling pathways. The reduction of these cytokines is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. While direct evidence for this compound is still emerging, many natural compounds with anti-inflammatory properties, such as flavonoids and other terpenoids, are known to inhibit the NF-κB pathway. Additionally, the PI3K/Akt and MAPK signaling pathways are frequently modulated by such compounds and are implicated in cellular processes like proliferation and survival, which are relevant to both inflammation and cancer.
Q4: Is there evidence for the neuroprotective potential of this compound?
Currently, there are no direct in vivo studies demonstrating the neuroprotective effects of this compound. However, other natural compounds with similar structural features (flavonoids and terpenoids) have shown neuroprotective properties in various animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5][6][7] The mechanisms often involve antioxidant and anti-inflammatory actions, including the modulation of the PI3K/Akt and MAPK signaling pathways.[6][8] Based on this, this compound presents an interesting candidate for investigation in neuroprotection studies.
Troubleshooting Guide
Issue 1: Inconsistent or poor oral bioavailability of this compound.
-
Problem: Researchers may observe high variability or low efficacy when administering this compound orally. This is consistent with preliminary pharmacokinetic studies of 5S-heudelotinone, which indicate poor oral bioavailability.[1] A significant portion of the compound is excreted directly through the intestines.[1]
-
Possible Causes & Solutions:
-
Poor Solubility: this compound, like many diterpenoids, may have low aqueous solubility.
-
Solution: Prepare a proper formulation. A common vehicle for oral gavage of poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween-80. Alternatively, a solution in a mixture of DMSO and a carrier oil (e.g., corn oil) can be used, but care must be taken to ensure the final DMSO concentration is non-toxic to the animals.
-
-
Rapid Metabolism: The compound may be subject to first-pass metabolism in the liver or degradation in the gastrointestinal tract.
-
Solution: While challenging to overcome completely with oral administration, ensuring a consistent and well-dispersed formulation can help maximize absorption. For initial efficacy studies, intraperitoneal (IP) injection could be considered to bypass first-pass metabolism, although this will alter the pharmacokinetic profile and may not be suitable for studying gut-mediated effects.
-
-
Vehicle Incompatibility: The chosen vehicle may not be optimal for this compound.
-
Solution: Conduct small-scale solubility tests with different pharmaceutically acceptable vehicles to determine the best option for achieving a stable and uniform suspension or solution.
-
-
Issue 2: Lack of efficacy in a cancer model.
-
Problem: No significant anti-tumor effect is observed in a cancer model.
-
Possible Causes & Solutions:
-
Inappropriate Cancer Model: this compound's known efficacy is in colitis-associated colorectal cancer, where inflammation is a key driver.[1] Its effect on non-inflammation-driven cancers may be limited.
-
Solution: Consider using a cancer model with a strong inflammatory component. For other cancer types, initial in vitro screening on relevant cancer cell lines is recommended to establish cytotoxic or anti-proliferative effects before proceeding to in vivo studies.
-
-
Insufficient Dose or Treatment Duration: The dosage and treatment schedule may not be optimal for a cancer model.
-
Solution: Conduct a dose-response study. The effective dose in an inflammation model (e.g., 100 mg/kg for colitis) may not be sufficient for an anti-cancer effect.[1] Treatment duration may also need to be extended depending on the tumor growth rate.
-
-
Route of Administration: Oral administration may not achieve sufficient systemic concentrations for an anti-tumor effect due to poor bioavailability.
-
Solution: Consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection for non-gastrointestinal tumors to ensure adequate drug exposure.
-
-
Issue 3: High variability in animal responses within the same treatment group.
-
Problem: Significant differences in outcomes are observed among animals receiving the same dose of this compound.
-
Possible Causes & Solutions:
-
Inconsistent Formulation: If the compound is not uniformly suspended or fully dissolved in the vehicle, animals may receive different effective doses.
-
Solution: Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) before each administration. Prepare fresh formulations regularly to avoid degradation or precipitation.
-
-
Variability in Gut Microbiota: As this compound's effect is mediated by the gut microbiota, individual differences in the microbiome of the animals can lead to varied responses.
-
Solution: Use animals from the same source and housed in the same conditions to minimize microbiome variability. Co-housing animals for a period before the experiment can help to normalize their gut flora. Fecal microbiota analysis before and after the study can help to correlate outcomes with specific microbial changes.
-
-
Inaccurate Gavage Technique: Improper oral gavage can lead to aspiration or incorrect dosing.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model.
-
-
Data Presentation
Table 1: Summary of 5S-Heudelotinone Efficacy in a DSS-Induced Colitis Mouse Model
| Parameter | Control (DSS) | 5S-Heudelotinone (50 mg/kg) | 5S-Heudelotinone (100 mg/kg) | Reference |
| Body Weight Loss (%) | ~20% | Significantly reduced | Significantly reduced | [1] |
| Colon Length (cm) | ~6.5 | Significantly longer | Significantly longer | [1] |
| Histology Score | High | Significantly lower | Significantly lower | [1] |
| TNF-α mRNA (fold change) | High | Reduced | Profoundly reduced | [1] |
| IL-6 mRNA (fold change) | High | Reduced | Profoundly reduced | [1] |
| IL-1β mRNA (fold change) | High | Reduced | Profoundly reduced | [1] |
Table 2: Efficacy of 5S-Heudelotinone in an AOM/DSS-Induced Colitis-Associated Cancer Model
| Parameter | Control (AOM/DSS) | 5S-Heudelotinone (100 mg/kg) | Reference |
| Tumor Number | High | Significantly reduced | [1] |
| Tumor Size | Large | Significantly smaller | [1] |
| Survival Rate | Reduced | Improved | [1] |
Experimental Protocols
Protocol 1: Evaluation of 5S-Heudelotinone in a DSS-Induced Colitis Mouse Model
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Induction of Colitis: Administer 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.
-
This compound Preparation and Administration:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Add Tween-80 to a final concentration of 0.2% (v/v) to aid in suspension.
-
Suspension Preparation: Weigh the required amount of 5S-Heudelotinone and suspend it in the CMC/Tween-80 vehicle to achieve the desired concentrations (e.g., 50 mg/kg and 100 mg/kg). Ensure the suspension is homogenous by vortexing or brief sonication before each use.
-
Administration: Starting from the first day of DSS administration, administer the 5S-Heudelotinone suspension or vehicle control daily via oral gavage for the duration of the study.
-
-
Efficacy Assessment:
-
Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
At the end of the study (e.g., day 8-10), euthanize the animals and collect colon tissue.
-
Measure colon length.
-
Fix a distal portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Snap-freeze the remaining colon tissue for analysis of pro-inflammatory cytokine mRNA (e.g., TNF-α, IL-6, IL-1β) by RT-qPCR and protein levels by ELISA or Western blot.
-
Protocol 2: Investigational Protocol for this compound in a Neuroprotection Model (e.g., Rotenone-Induced Parkinson's Disease Model)
Rationale: While not yet tested, this compound's anti-inflammatory and antioxidant potential, along with the neuroprotective effects of similar compounds, provides a basis for this investigation.[3][4][5][6][7]
-
Animal Model: Male Lewis rats or C57BL/6 mice.
-
Induction of Neurodegeneration: Administer rotenone (e.g., 2.5-3.0 mg/kg/day) dissolved in a suitable vehicle (e.g., sunflower oil containing DMSO and/or ethanol) via intraperitoneal (IP) or subcutaneous injection.[9][10]
-
This compound Preparation and Administration:
-
Prepare this compound as described in Protocol 1. Due to the systemic nature of the model and the compound's poor oral bioavailability, consider both oral gavage and IP injection as routes of administration in separate cohorts to assess efficacy.
-
Administer this compound daily, starting either as a pre-treatment before rotenone administration or concurrently.
-
-
Efficacy Assessment:
-
Conduct behavioral tests to assess motor function (e.g., rotarod, cylinder test, open field test) at baseline and regular intervals.
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.
-
Analyze brain tissue for markers of neuroinflammation (e.g., Iba1 for microglia activation) and oxidative stress.
-
Mandatory Visualizations
Caption: this compound's anti-inflammatory mechanism.
Caption: Workflow for this compound in a colitis model.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Luteolin alleviates cognitive impairment in Alzheimer's disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons from the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Heudelotinone in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Heudelotinone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is an icetexane-type dinorditerpenoid, a class of natural products.[1] Recent studies have highlighted its anti-inflammatory properties. For instance, 5S-Heudelotinone has been shown to alleviate experimental colitis by modulating the gut microbiota, strengthening the intestinal barrier, and shaping the immune system.[2][3]
Q2: What are potential off-target effects and why are they a concern with small molecules like this compound?
Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, producing a cellular phenotype that is not due to the on-target effect.[4] This is a common challenge in drug discovery and can result in unforeseen toxicities or a misunderstanding of the compound's mechanism of action.[5][6] For example, some kinase inhibitors have been found to have unexpected off-targets that contribute to their overall cellular activity.[7]
Q3: Are there known off-target concerns for the icetexane diterpenoid class of compounds?
While specific off-target profiling of this compound is not widely published, related icetexane diterpenoids have been reported to exhibit other biological activities, which may suggest potential off-target liabilities. For instance, some icetexane diterpenoids have shown antiproliferative activity against various cancer cell lines and the ability to inhibit Cav3.2 T-type calcium channels.[3][8][9][10] Researchers should be aware of these possibilities when designing and interpreting experiments with this compound.
Q4: What are the initial steps to assess if my observed phenotype is due to an off-target effect of this compound?
Several initial experiments can help distinguish between on-target and off-target effects:
-
Dose-Response Analysis: A classic pharmacological approach where the potency of this compound in eliciting the desired phenotype should correlate with its potency for engaging the intended target.[4]
-
Use a Structurally Unrelated Analogue: If a different molecule with a distinct chemical scaffold that is known to act on the same target produces the same phenotype, it strengthens the case for an on-target effect.[4]
-
Target Overexpression or Knockdown/Out: Overexpressing the intended target may require a higher concentration of this compound to achieve the same phenotypic effect (a "rescue" experiment).[4] Conversely, knocking down or knocking out the target should abolish the compound's effect if it is on-target.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
You are observing a cellular phenotype with this compound, but you are unsure if it is due to the intended on-target effect or an off-target interaction.
Caption: Troubleshooting inconsistent results.
-
Validate Target Engagement: First, confirm that this compound is binding to its intended target within your cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[2][4]
-
Perform Dose-Response Curve Analysis: The potency of this compound in producing the phenotype should align with its target engagement potency. A significant discrepancy may indicate an off-target effect.[4]
-
Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical structure that targets the same protein. If it produces the same phenotype, it supports an on-target mechanism.[4]
-
Rescue Phenotype with Target Overexpression: Overexpression of the target protein may require a higher concentration of this compound to achieve the same effect, thus "rescuing" the phenotype at lower concentrations.[4]
-
Profile for Off-Targets: If the above steps suggest an off-target effect, employ unbiased techniques like Kinobeads-based affinity purification followed by mass spectrometry to identify other proteins with which this compound interacts.[4]
Issue 2: High background or non-specific signal in a reporter gene assay.
You are using a reporter gene assay to measure the activity of a signaling pathway, but this compound is causing a high background signal or appears to be directly affecting the reporter protein.
-
Counter-screen with a control vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. If this compound still affects the reporter signal, it is likely interacting with the reporter system itself.[4]
-
Use a different reporter gene: Some compounds can directly inhibit or activate reporter enzymes like luciferase. Switching to a different reporter system, such as a fluorescent protein, can help mitigate this.[4]
-
Optimize compound concentration: High concentrations of a compound are more likely to cause non-specific effects. Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for assessing on-target versus off-target effects.
Table 1: Example Dose-Response Comparison
| Metric | On-Target Effect | Off-Target Effect |
| EC50 (Phenotype) | Correlates with Target Engagement IC50 | Does not correlate with Target Engagement IC50 |
| Maximal Efficacy | Saturable at concentrations consistent with target binding | May not be saturable or occurs at much higher concentrations |
Table 2: Interpreting Cellular Thermal Shift Assay (CETSA) Data
| Observation | Interpretation |
| Increased Thermal Stability of Target Protein with this compound | Direct engagement of this compound with the target protein. |
| No Change in Thermal Stability of Target Protein | Lack of direct engagement at the tested concentrations. |
| Decreased Thermal Stability of Target Protein | Possible destabilizing binding event. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization of the protein.[2][4]
Caption: CETSA experimental workflow.
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins and cell debris.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates direct binding.
Kinobeads Assay for Off-Target Profiling
Kinobeads are an affinity-based proteomics tool used to enrich a large portion of the kinome from cell lysates to profile the selectivity of kinase inhibitors and identify off-targets.[4][11][12] While this compound is not a kinase inhibitor, this methodology can be adapted with broader affinity probes to identify other potential off-targets.
Caption: Kinobeads assay workflow.
-
Lysate Preparation: Prepare a native cell lysate to preserve protein activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases (and other ATP-binding proteins) that are not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured proteins.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the proteins.
-
Data Analysis: Proteins that show a dose-dependent decrease in binding to the beads in the presence of this compound are considered potential off-targets.
Signaling Pathway Diagrams
On-Target vs. Off-Target Effects
Caption: On-target vs. off-target pathways.
References
- 1. Recent Developments with Icetexane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Icetexane diterpenoids as Cav3.2 T-type calcium channel inhibitors from Salvia prattii and analgesic effect of their Semi-synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and Abietane Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and Abietane Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Long-Term Heudelotinone Treatment Studies in Chronic Disease Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Heudelotinone in long-term studies for chronic disease models. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful design and execution of your in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term this compound treatment studies.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable therapeutic effect at the expected dose. | 1. Poor Bioavailability: this compound, like many natural products, may have low oral bioavailability. 2. Formulation Instability: The compound may be degrading in the vehicle over time. 3. Dosing Inaccuracy: Inconsistent administration technique can lead to variable dosing. | 1. Optimize Formulation: Consider using a vehicle that enhances solubility and absorption. A co-solvent system (e.g., DMSO, PEG300, Tween 80 in saline) may be necessary. For poorly soluble compounds, a nanosuspension could be explored. 2. Prepare Fresh Formulations: Prepare the dosing solution fresh daily to minimize degradation. Store the stock compound under appropriate conditions (e.g., -20°C, protected from light). 3. Ensure Proper Gavage Technique: All personnel should be thoroughly trained in oral gavage to ensure consistent delivery to the stomach. |
| Adverse reactions in animals immediately after dosing (e.g., distress, lethargy). | 1. Vehicle Toxicity: The vehicle itself, especially with high concentrations of organic solvents, can cause acute toxicity. 2. Rapid Administration: Injecting the formulation too quickly can cause discomfort or injury. 3. Incorrect Gavage Technique: Esophageal or tracheal injury can occur with improper technique.[1][2] | 1. Evaluate Vehicle Safety: Conduct a small pilot study with the vehicle alone to assess its tolerability. Reduce the concentration of organic solvents to the lowest effective level. 2. Administer Slowly: Inject the solution at a steady and slow rate. 3. Refine Gavage Technique: Use appropriate gavage needles (e.g., flexible-tipped) and ensure animals are properly restrained. Consider brief anesthesia for the procedure to reduce stress and improve accuracy.[3] |
| Weight loss or signs of chronic stress in animals during long-term treatment. | 1. Chronic Stress from Handling and Gavage: Repeated handling and oral gavage can be significant stressors for rodents.[1][2] 2. Compound-Related Toxicity: Long-term administration of this compound may have unforeseen toxic effects. 3. Gastrointestinal Irritation: The compound or vehicle may be causing local irritation in the GI tract. | 1. Acclimatize Animals: Properly acclimatize animals to handling and restraint before starting the study. Consider less stressful administration methods if possible, such as voluntary oral administration in a palatable formulation.[4] 2. Monitor for Toxicity: Regularly monitor animal health, including body weight, food and water intake, and clinical signs. Conduct interim necropsies and histological analysis of major organs. 3. Assess GI Health: At the end of the study, perform a thorough histological examination of the entire gastrointestinal tract. |
| Precipitation of this compound in the formulation. | 1. Low Aqueous Solubility: this compound is likely a hydrophobic molecule with poor solubility in aqueous solutions. 2. Incorrect Vehicle Composition: The proportion of co-solvents may be insufficient to maintain solubility. | 1. Characterize Solubility: Perform solubility studies with different pharmaceutically acceptable vehicles. 2. Adjust Vehicle: Increase the percentage of the organic co-solvent (e.g., DMSO, PEG300) or consider a different co-solvent system. The use of a surfactant like Tween 80 can also help maintain a stable suspension. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in chronic inflammatory diseases like IBD?
A1: this compound, specifically 5S-Heudelotinone, is believed to alleviate experimental colitis by modulating the gut microbiota and enhancing the intestinal barrier. It has been shown to alter the diversity and composition of gut bacteria, leading to an increase in beneficial short-chain fatty acids (SCFAs). This, in turn, helps regulate the intestinal immune system by reducing pro-inflammatory immune cells and maintaining the integrity of the intestinal mucosa by modulating tight junctions.[5][6]
Q2: What is a recommended starting dose and route of administration for this compound in a mouse model of colitis?
A2: A published study on experimental colitis in mice used 5S-Heudelotinone administered by oral gavage at a dosage of 100 mg/kg once daily. However, the optimal dose and frequency for other chronic disease models may vary and should be determined through dose-response studies.
Q3: What are the known pharmacokinetic and toxicity profiles of this compound?
A3: Currently, there is limited publicly available information on the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) and long-term toxicity of this compound. As an icetexane-type norditerpenoid, it may exhibit complex pharmacokinetic properties. It is crucial to conduct pharmacokinetic and toxicology studies as part of your long-term treatment plan.
Q4: How can I prepare a stable formulation of this compound for in vivo studies?
A4: Given that this compound is likely poorly soluble in water, a co-solvent system is recommended. A common starting point for hydrophobic compounds is a mixture of DMSO, PEG300, a surfactant like Tween 80, and saline. The exact ratios should be optimized to ensure this compound remains in solution or as a stable suspension. It is advisable to prepare the formulation fresh before each administration.
Q5: What are the key considerations for the long-term oral gavage of mice?
A5: Long-term oral gavage can lead to complications such as esophageal trauma, aspiration pneumonia, and chronic stress, which can confound experimental results.[1][2] To mitigate these risks, ensure that technicians are highly skilled, use appropriate gavage needles, and consider brief anesthesia.[3] Regular monitoring of animal welfare is essential.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
5S-Heudelotinone
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of 5S-Heudelotinone in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound completely. Vortex until a clear solution is obtained.
-
Add PEG300 to the solution and vortex until homogeneous.
-
Add Tween 80 and vortex to mix thoroughly.
-
Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. The final solution should be clear or a homogenous suspension.
-
Prepare this formulation fresh daily before administration.
Note: The final vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) should be optimized based on solubility and tolerability studies.
Protocol 2: Assessment of Intestinal Barrier Integrity
Materials:
-
FITC-dextran (4 kDa)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Blood collection tubes
-
Fluorometer
Procedure:
-
Fast mice for 4 hours (with free access to water).
-
Administer FITC-dextran (e.g., 40 mg/100 g body weight) by oral gavage.
-
After 4 hours, collect blood via cardiac puncture under terminal anesthesia.
-
Allow the blood to clot and then centrifuge to collect the serum.
-
Measure the fluorescence of the serum using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Generate a standard curve using serial dilutions of FITC-dextran in untreated mouse serum to determine the concentration of FITC-dextran in the experimental samples. An increased concentration of FITC-dextran in the serum indicates compromised intestinal barrier integrity.
Visualizations
Caption: Proposed mechanism of this compound in modulating intestinal inflammation.
Caption: General experimental workflow for long-term this compound studies.
Caption: Troubleshooting decision tree for in vivo this compound experiments.
References
- 1. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring reproducibility in Heudelotinone experiments across different labs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and ensure the reproducibility of experiments involving Heudelotinone. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols, we aim to foster consistency and reliability in the scientific community's collective efforts to understand and utilize this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, particularly its enantiomer 5S-Heudelotinone, primarily acts by modulating the gut microbiota. This modulation leads to an increase in the production of short-chain fatty acids (SCFAs). These SCFAs then play a crucial role in regulating the intestinal immune system, which includes reducing the number of proinflammatory immune cells, and enhancing the intestinal mucosal barrier by modulating tight junctions.[1]
Q2: What is the recommended solvent and administration route for in vivo studies with 5S-Heudelotinone?
A2: For in vivo studies in mice, 5S-Heudelotinone can be suspended in a vehicle of 10% DMSO and 90% maize oil. The administration is typically performed via intragastric (i.g.) gavage.[2]
Q3: Are there known off-target effects of this compound that I should be aware of?
A3: The available literature primarily focuses on the effects of 5S-Heudelotinone on the gut microbiota and subsequent immune and intestinal barrier modulation. While specific off-target effects are not extensively documented in the provided search results, as with any natural product, a thorough investigation of potential off-target interactions is recommended, especially when translating findings to new models or systems.
Q4: How can I source this compound for my experiments?
A4: this compound and its enantiomers can be obtained through total synthesis.[1][2] This method allows for the production of gram-level quantities, which is essential for extensive pharmacological studies.[2] Researchers should ensure they are using the correct and pure form of the compound for their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent anti-inflammatory effects in animal models. | Variation in the gut microbiota composition of the animal colony. | The therapeutic effects of 5S-Heudelotinone are dependent on the gut microbiota.[1] It is crucial to characterize the baseline gut microbiota of the animal colony. Consider co-housing animals or using fecal microbiota transplantation (FMT) to normalize the microbiota before starting the experiment. |
| Improper preparation or administration of 5S-Heudelotinone. | Ensure 5S-Heudelotinone is fully suspended in the 10% DMSO + 90% maize oil vehicle before each administration.[2] Use precise intragastric gavage techniques to ensure consistent dosage delivery. | |
| Incorrect enantiomer used. | The biological activity has been specifically demonstrated for the 5S-heudelotinone enantiomer.[1] Verify the enantiomeric purity of your compound. | |
| Variability in tight junction protein expression (e.g., Occludin, ZO-1). | Differences in tissue collection and processing. | Standardize the location and method of colon tissue collection. Use a consistent protocol for RNA extraction for RT-PCR and for tissue fixation and sectioning for immunofluorescence.[2] |
| Antibody variability in immunofluorescence. | Use a consistent and validated antibody for Occludin and ZO-1.[2] Titrate the antibody to determine the optimal concentration and include appropriate positive and negative controls in each experiment. | |
| Difficulty replicating results from published studies. | Incomplete reporting of experimental details in the original publication. | Many studies suffer from a lack of detailed methodology, which can hinder replication.[3] Focus on controlling all identifiable variables. |
| Inherent biological variability. | Biological systems have inherent variability.[4][5] Increase sample size to enhance statistical power and ensure that observed effects are not due to chance. | |
| Differences in reagents and lab environment. | Subtle differences in reagents, cell lines, or animal strains can lead to different results.[6] Meticulously document all reagents and experimental conditions. |
Experimental Protocols
In Vivo Model of DSS-Induced Colitis
This protocol is based on studies investigating the effect of 5S-Heudelotinone on experimental colitis in mice.[2]
1. Animal Model:
-
C57BL/6J mice are a commonly used strain.
2. Induction of Acute Colitis:
-
Administer 3% (w/v) dextran sulfate sodium (DSS) with a molecular weight of 36,000–50,000 Da in the drinking water for 10 consecutive days.[2]
3. 5S-Heudelotinone Treatment:
-
Prepare a suspension of 5S-Heudelotinone in 10% DMSO + 90% maize oil.[2]
-
Administer 5S-Heudelotinone daily via intragastric (i.g.) gavage at doses of 50 mg/kg (low-dose) and 100 mg/kg (high-dose).[2]
-
The control and DSS-only groups should receive the same volume of the vehicle.[2]
4. Monitoring:
-
Monitor body weight and pathological features daily.
-
Calculate the Disease Activity Index (DAI) daily to quantify colitis severity.
Quantitative Real-Time PCR (RT-PCR) for Gene Expression Analysis
1. RNA Extraction:
-
Extract total RNA from mouse colon tissues using a reagent like TRIzol, following the manufacturer's protocol.[2]
2. cDNA Synthesis:
-
Transcribe the extracted RNA into cDNA using a suitable cDNA synthesis kit.[2]
3. Real-Time PCR:
-
Perform real-time PCR using a qPCR master mix with a fluorescent dye (e.g., SYBR Green).[2]
-
Use appropriate primers for your target genes (e.g., tight junction proteins, inflammatory cytokines) and a reference gene (e.g., GAPDH, β-actin) for normalization.
Immunofluorescence Staining for Tight Junction Proteins
1. Tissue Preparation:
-
Fix colon tissue sections in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Embed the tissue in paraffin and cut sections.
2. Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution.
-
Incubate with primary antibodies against Occludin (e.g., Abcam, ab216327, 1:100 dilution) and ZO-1 (e.g., Abcam, ab96587, 1:200 dilution).[2]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
3. Imaging:
-
Visualize and capture images using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of 5S-Heudelotinone in alleviating experimental colitis.
Caption: Workflow for in vivo this compound experiments in a DSS-colitis model.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 4. Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Year in review: Scientists tackle the irreproducibility problem [sciencenews.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating 5S-Heudelotinone's Therapeutic Targets in Inflammatory Bowel Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of 5S-Heudelotinone with established therapeutic classes for Inflammatory Bowel Disease (IBD). The data presented is derived from experimental studies in dextran sulfate sodium (DSS)-induced colitis models in mice, a widely used model that mimics aspects of human ulcerative colitis.
Executive Summary
5S-Heudelotinone is a novel natural product that has demonstrated significant therapeutic potential in a preclinical model of IBD. Its mechanism of action appears to be multifactorial, involving the modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of the host immune response. This guide compares the reported efficacy of 5S-Heudelotinone with that of two major classes of IBD drugs: anti-TNF-α agents and Janus kinase (JAK) inhibitors, based on quantitative data from comparable preclinical studies.
Comparative Efficacy in DSS-Induced Colitis Mouse Model
The following tables summarize the quantitative data from studies evaluating 5S-Heudelotinone, anti-TNF-α therapies, and JAK inhibitors in the DSS-induced colitis mouse model. It is important to note that these data are compiled from different studies and represent an indirect comparison. Experimental conditions such as the specific mouse strain, severity of colitis induction, and drug dosage regimens may vary between studies.
Table 1: Effect on Disease Activity Index (DAI)
The Disease Activity Index is a composite score that measures the severity of colitis based on body weight loss, stool consistency, and the presence of blood in the stool. A lower DAI indicates less severe disease.
| Treatment Class | Agent | Dosage | DAI Score (vs. DSS Control) | Citation |
| 5S-Heudelotinone | 5S-Heudelotinone | 25 mg/kg | Significantly lower | [1] |
| Anti-TNF-α | Etanercept | 10 mg/kg | Significantly decreased | [2] |
| Anti-TNF-α | Infliximab | 5 mg/kg | Ameliorated severity | [3] |
| JAK Inhibitor | Tofacitinib | 15 mg/kg/day | Significantly reduced | [4] |
| JAK Inhibitor | Baricitinib | 10 mg/kg | Significantly relieved | [5] |
Table 2: Effect on Colon Length
Shortening of the colon is a macroscopic indicator of inflammation and damage in the DSS-induced colitis model. Longer colon length upon treatment suggests a reduction in inflammation.
| Treatment Class | Agent | Dosage | Colon Length (vs. DSS Control) | Citation | | :--- | :--- | :--- | :--- | | 5S-Heudelotinone | 5S-Heudelotinone | 25 mg/kg | Significantly longer |[1] | | Anti-TNF-α | Etanercept | 10 mg/kg | Significantly longer |[2] | | JAK Inhibitor | Tofacitinib | Not specified | Restored |[4] |
Table 3: Effect on Histological Score
Histological scoring of colon tissue provides a microscopic assessment of inflammation, tissue damage, and cellular infiltration. A lower histological score indicates less pathology.
| Treatment Class | Agent | Dosage | Histological Score (vs. DSS Control) | Citation | | :--- | :--- | :--- | :--- | | 5S-Heudelotinone | 5S-Heudelotinone | 25 mg/kg | Significantly lower |[1] | | Anti-TNF-α | Infliximab | Not specified | No effect on histologic severity |[6] | | JAK Inhibitor | Tofacitinib | Not specified | Improved tissue intactness |[4] |
Table 4: Effect on Inflammatory Cytokines
The expression of pro-inflammatory cytokines is a key driver of IBD pathogenesis. Reduction in these cytokines is a primary target for many IBD therapies.
| Treatment Class | Agent | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Citation |
| 5S-Heudelotinone | 5S-Heudelotinone | Reduces pro-inflammatory immune cell numbers | [1] |
| Anti-TNF-α | Etanercept | Decreased serum TNF-α | [2] |
| Anti-TNF-α | LMP-420 (TNF transcription inhibitor) | Markedly decreased colonic TNF | [6] |
| JAK Inhibitor | Tofacitinib | Reduced serum IFN-γ, IL-2, IL-6, IL-17, and TNF | [4][7] |
| JAK Inhibitor | Baricitinib | Decreased IL-6, IFN-γ, and IL-17A | [5] |
Signaling Pathways and Therapeutic Mechanisms
The following diagrams illustrate the key signaling pathways implicated in IBD and the proposed mechanisms of action for 5S-Heudelotinone and its comparators.
Experimental Protocols
The validation of therapeutic targets for IBD typically involves a combination of in vivo and in vitro models. The following are generalized protocols based on the methodologies cited in the reviewed literature.
In Vivo Model: DSS-Induced Colitis in Mice
This is a widely used model for inducing acute or chronic colitis that resembles human ulcerative colitis.
1. Induction of Acute Colitis:
-
Animals: 8-12 week old C57BL/6 or BALB/c mice are commonly used.
-
DSS Administration: 2.5-5% (w/v) Dextran Sulfate Sodium (molecular weight 36,000-50,000 Da) is dissolved in drinking water and provided ad libitum for 5-7 consecutive days.[8][9]
-
Monitoring: Mice are monitored daily for:
-
Body weight: A significant loss of body weight (15-20%) is expected.[10]
-
Stool consistency: Scored from normal (0) to diarrhea (3).[10]
-
Fecal bleeding: Scored from negative (0) to visible rectal bleeding (3).[10]
-
Disease Activity Index (DAI): The sum of the scores for body weight loss, stool consistency, and fecal bleeding.
-
-
Endpoint Analysis (Day 7-10):
-
Colon length: The entire colon is excised and its length is measured from the cecum to the anus.
-
Histological analysis: Colon tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed blindly to assess inflammation, crypt damage, and ulceration.[8][10]
-
Myeloperoxidase (MPO) activity: A measure of neutrophil infiltration in the colon tissue.
-
Cytokine analysis: Colon tissue homogenates or serum can be analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.[11][12]
-
2. Induction of Chronic Colitis:
-
DSS Administration: Mice are subjected to multiple cycles of DSS administration (e.g., 1-3% DSS in drinking water for 5-7 days) followed by a recovery period with regular drinking water (10-14 days). This cyclical administration leads to chronic inflammation.[9][13]
-
Monitoring and Endpoint Analysis: Similar to the acute model, but performed over a longer duration.
In Vitro Models for Target Validation
In vitro models are crucial for dissecting the molecular mechanisms of a therapeutic agent.
1. Cell-based Assays:
-
Cell Lines: Human colonic epithelial cell lines (e.g., Caco-2, HT-29) and immune cell lines (e.g., THP-1 macrophages).
-
Inflammatory Stimulation: Cells are typically stimulated with pro-inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α to mimic an inflammatory environment.
-
Endpoints:
-
Trans-epithelial Electrical Resistance (TEER): Measures the integrity of the epithelial barrier in Caco-2 cell monolayers. An increase in TEER suggests enhanced barrier function.
-
Cytokine Secretion: Measurement of pro-inflammatory cytokines in the cell culture supernatant by ELISA.
-
Gene Expression Analysis: Quantitative PCR (qPCR) to measure the expression of inflammatory genes.
-
Western Blot: To analyze the protein levels and activation of signaling pathways (e.g., NF-κB, JAK/STAT).
-
2. Intestinal Organoids:
-
Three-dimensional cultures derived from intestinal stem cells that recapitulate the architecture and function of the intestinal epithelium.
-
Can be used to study the direct effects of a compound on epithelial barrier function and cell differentiation in a more physiologically relevant system.
Conclusion
5S-Heudelotinone demonstrates promising therapeutic effects in a preclinical model of IBD, with a unique mechanism of action that encompasses modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of the immune system. The preclinical data, while not from direct head-to-head comparative studies, suggest that its efficacy in reducing disease activity and inflammation is comparable to that observed with established therapies like anti-TNF-α agents and JAK inhibitors in similar models. Further investigation is warranted to fully elucidate its therapeutic targets and to establish its potential for clinical development in IBD. The experimental protocols outlined in this guide provide a framework for the continued validation and comparison of this and other novel therapeutic candidates.
References
- 1. Functionally Enhanced siRNA Targeting TNFα Attenuates DSS-induced Colitis and TLR-mediated Immunostimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 5. Baricitinib relieves DSS-induced ulcerative colitis in mice by suppressing the NF-κB and JAK2/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of experimental colitis in mice with LMP-420, an inhibitor of TNF transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Assessment of the relationship between gut microbiota, inflammatory markers, and colorectal cancer [frontiersin.org]
- 13. Neutralization of tumour necrosis factor (TNF) but not of IL-1 reduces inflammation in chronic dextran sulphate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Heudelotinone and Mesalazine in Colitis Models: A Comparative Efficacy Analysis
For researchers and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of Heudelotinone and the established drug mesalazine in preclinical colitis models. This analysis is based on available experimental data, detailing the mechanisms of action, experimental protocols, and quantitative outcomes.
This compound, a natural product, has emerged as a promising agent in experimental colitis, primarily through its influence on the gut microbiota. Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) is a cornerstone therapy for mild to moderate ulcerative colitis, exerting its anti-inflammatory effects topically on the intestinal mucosa. While direct head-to-head clinical studies are not yet available, preclinical data from dextran sulfate sodium (DSS)-induced colitis models in mice offer valuable insights into their comparative efficacy.
Quantitative Efficacy Data
The following table summarizes the key efficacy parameters from separate studies investigating this compound and mesalazine in DSS-induced colitis models. It is important to note that these studies were not conducted in parallel, and therefore, experimental conditions may have varied.
| Parameter | This compound (5S-enantiomer) | Mesalazine | Control (DSS) | Reference |
| Disease Activity Index (DAI) Score | Decreased in a dose-dependent manner | Significantly lower than DSS group | Significantly elevated | [1][2] |
| Body Weight Change | Ameliorated DSS-induced decrease | Less than 10% weight loss | Over 15% weight loss | [1][2] |
| Colon Length | Marked relief of colonic shortening | Longer than DSS group | Significantly shortened | [1][2] |
| Spleen Weight | Marked relief of splenomegaly | Not reported in the specific study | Increased | [1] |
| TNF-α Levels (serum) | Not reported in the specific study | Significantly lower than DSS group | Significantly elevated | [2] |
| IL-6 Levels (serum) | Not reported in the specific study | Significantly lower than DSS group | Significantly elevated | [2] |
Mechanisms of Action
The two compounds exhibit distinct mechanisms of action in alleviating colitis.
This compound primarily acts by modulating the gut microbiota. This leads to an increase in the production of short-chain fatty acids (SCFAs), which are known to have anti-inflammatory properties and play a crucial role in maintaining intestinal barrier integrity. By regulating the intestinal immune system and enhancing tight junctions, this compound helps to restore gut homeostasis.[1]
Mesalazine's mechanism of action is not fully elucidated but is believed to be a topical anti-inflammatory effect on the colonic epithelial cells.[3] It is thought to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[4] Additionally, mesalazine may exert its effects by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibiting the activation of Nuclear Factor kappa B (NF-κB), a key transcription factor in the inflammatory response.[3][4]
Signaling Pathway Diagrams
Experimental Protocols
The following provides a general outline of the experimental protocols used in the cited studies for inducing and assessing colitis.
DSS-Induced Colitis Model
A widely used and reproducible model for ulcerative colitis.
Induction:
-
Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
DSS Administration: Mice are provided with drinking water containing 2.5% - 4% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da) for a period of 7 consecutive days. Control groups receive regular drinking water.
Assessment:
-
Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).
-
DAI Score Calculation: The DAI is a composite score based on:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (occult), 4 (gross)
-
-
Termination and Sample Collection: At the end of the experimental period (e.g., day 8), mice are euthanized.
-
Macroscopic Evaluation: The entire colon is excised, and its length from the cecum to the anus is measured. The spleen is also removed and weighed.
-
Histological Analysis: Colon tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of inflammation and tissue damage.
-
Biochemical Analysis:
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colon tissue.
-
Cytokine Levels: Serum or colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Conclusion
Based on the available preclinical data, both this compound and mesalazine demonstrate significant efficacy in ameliorating DSS-induced colitis. This compound presents a novel, microbiota-centric approach, while mesalazine remains a clinically relevant benchmark with a well-established, albeit not fully understood, topical anti-inflammatory mechanism. The dose-dependent effects of this compound on multiple colitis parameters are promising. Further research, including direct comparative studies under identical experimental conditions, is warranted to definitively establish the relative efficacy of these two compounds and to fully elucidate their therapeutic potential in inflammatory bowel disease.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scibasejournals.org [scibasejournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Mesalamine? [synapse.patsnap.com]
Heudelotinone Shows Promise in Mitigating Inflammatory Bowel Disease Compared to Other Natural Compounds
For Immediate Release
A comprehensive review of experimental data suggests that Heudelotinone, a natural product, holds significant potential for the treatment of Inflammatory Bowel Disease (IBD), exhibiting comparable and in some aspects, potentially superior, efficacy to other well-studied natural compounds such as Curcumin, Luteolin, Quercetin, and Boswellia serrata. This comparison guide synthesizes the available preclinical data on these compounds, focusing on their performance in animal models of IBD, their mechanisms of action, and the experimental protocols supporting these findings.
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence.[1][2] The limitations of current therapies, including adverse side effects and loss of response, have spurred research into alternative and complementary treatments, with natural compounds gaining considerable attention for their anti-inflammatory properties.[2][3]
Comparative Efficacy in a Preclinical Model of Colitis
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and well-established experimental model to study the pathology of IBD and to evaluate the efficacy of potential therapeutic agents.[4] The following tables summarize the quantitative data from various studies on the effects of this compound and other natural compounds in this model.
Table 1: Effect of Natural Compounds on Disease Activity Index (DAI) in DSS-Induced Colitis
| Compound | Dosage | Administration Route | DAI Score (Treated vs. DSS Control) | Reference |
| 5S-Heudelotinone | Not Specified | Not Specified | Data on specific DAI score reduction not available in abstract, but described as a "potent agent against experimental colitis" | [5][6] |
| Curcumin | 50 mg/kg/day | Oral | Significantly reduced DAI compared to DSS group | [7][8] |
| Luteolin | 20 and 50 mg/kg | Not Specified | Significantly attenuated the DAI | [9] |
| Quercetin | 500 ppm in diet | Oral | Alleviated DSS-induced colitis | [4] |
| Boswellia serrata | 41 mg/kg | Oral | 2.49±0.93 vs. 3.63±0.55 (p≤0.05) | [10][11][12][13] |
Table 2: Effect of Natural Compounds on Colon Length in DSS-Induced Colitis
| Compound | Dosage | Administration Route | Colon Length (Treated vs. DSS Control) | Reference |
| 5S-Heudelotinone | Not Specified | Not Specified | Not Specified | [5][6] |
| Curcumin | 50 mg/kg/day | Oral | Significantly counteracted colon shortening | [7][8] |
| Luteolin | 20 and 50 mg/kg | Not Specified | Significantly attenuated colon shortening | [9] |
| Quercetin | Not Specified | Not Specified | Bowel length was significantly shorter in the DSS groups than the control group, with the quercetin-treated group showing intermediate results. | [14] |
| Boswellia serrata | 41 mg/kg | Oral | 7.6±0.6 cm vs. 6.8±0.9 cm (p≤0.05) | [10][11][12][13] |
Table 3: Effect of Natural Compounds on Inflammatory Cytokines in DSS-Induced Colitis
| Compound | Cytokine(s) Affected | Effect | Reference |
| 5S-Heudelotinone | Not Specified | Reduces proinflammatory immune cell numbers | [5][6] |
| Curcumin | TNF-α, IL-6, IL-1β | Significantly decreased expression | [7][8][15] |
| Luteolin | TNF-α, IL-6, IL-1β | Significantly inhibited the release of pro-inflammatory cytokines | [9][16] |
| Quercetin | IL-6, TNF-α, IFN-γ, IL-10 | Levels were significantly decreased after increasing the levels of received QT-NPs | [17] |
| Boswellia serrata | Not Specified | Anti-inflammatory action supported | [10][11] |
Mechanisms of Action: A Multi-Targeted Approach
The therapeutic potential of these natural compounds in IBD stems from their ability to modulate multiple signaling pathways involved in inflammation, immune response, and maintenance of the intestinal barrier.
This compound: The enantiomer 5S-Heudelotinone has been shown to alleviate experimental colitis by modulating the gut microbiota, leading to an increase in the concentration of beneficial short-chain fatty acids (SCFAs).[5][6] This, in turn, helps to regulate the intestinal immune system by reducing the number of pro-inflammatory immune cells and enhances the integrity of the intestinal mucosal barrier by modulating tight junctions.[5][6]
Curcumin: The active component of turmeric, curcumin, exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][18] By suppressing NF-κB, curcumin reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1.[1] It has also been shown to modulate the Treg/Th17 cell balance and inhibit the NLRP3 inflammasome.[15][19]
Luteolin: This flavonoid, found in many plants, demonstrates anti-inflammatory properties by inhibiting the JAK/STAT signaling pathway, which is crucial for the production of inflammatory mediators.[3] Luteolin can also suppress the NF-κB pathway and activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[9][20]
Quercetin: Another widely distributed flavonoid, quercetin, has been shown to mitigate colitis by strengthening the intestinal barrier, modulating the gut microbiota, and reducing oxidative stress.[21] Its mechanism involves the inhibition of several inflammatory pathways, including the PI3K/Akt and NF-κB signaling pathways.[22][23]
Boswellia serrata: The gum resin of Boswellia serrata contains boswellic acids, which are known to inhibit the synthesis of leukotrienes, potent mediators of inflammation.[24] It is also suggested to have immunomodulatory effects.[24]
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following provides a generalized experimental protocol for the DSS-induced colitis model as synthesized from the reviewed literature. Specific concentrations, durations, and animal strains may vary between studies.
1. Animals:
-
Species: Mice
-
Strain: BALB/c or C57BL/6 are commonly used.
-
Age/Weight: Typically 6-8 weeks old, weighing 18-22g.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
2. Induction of Colitis:
-
Inducing Agent: Dextran sulfate sodium (DSS), molecular weight 36-50 kDa.
-
Administration: DSS is dissolved in drinking water at a concentration of 2.5% to 5% (w/v).
-
Duration: DSS is administered for 5 to 10 consecutive days.
3. Treatment Groups:
-
Control Group: Receives regular drinking water and vehicle control.
-
DSS Group: Receives DSS in drinking water and vehicle control.
-
Treatment Groups: Receive DSS in drinking water and the natural compound of interest (e.g., this compound, Curcumin) administered orally or via other appropriate routes at specified dosages.
-
Positive Control (Optional): A group receiving DSS and a standard IBD drug, such as sulfasalazine or mesalamine.
4. Monitoring and Evaluation:
-
Disease Activity Index (DAI): Calculated daily or on specified days as the sum of scores for weight loss, stool consistency, and rectal bleeding, divided by three.
-
Body Weight: Recorded daily.
-
Colon Length: Measured at the end of the experiment after sacrifice.
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines are measured in colon tissue or serum using ELISA or qPCR.
5. Statistical Analysis:
-
Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Statistical significance is determined using appropriate tests such as t-tests or ANOVA, with a p-value of <0.05 considered significant.
Conclusion
This compound, alongside other natural compounds like Curcumin, Luteolin, Quercetin, and Boswellia serrata, demonstrates significant therapeutic potential in preclinical models of IBD. Its unique mechanism of modulating the gut microbiota and enhancing the intestinal barrier presents a promising avenue for further investigation. While the direct comparative data is still emerging, the existing evidence suggests that this compound is a strong candidate for further development as a novel therapy for IBD. Future research, including well-controlled head-to-head preclinical studies and eventually, human clinical trials, will be crucial to fully elucidate its therapeutic efficacy and safety profile in comparison to other natural and conventional treatments for IBD.
References
- 1. mdpi.com [mdpi.com]
- 2. Luteolin in Inflammatory Bowel Disease and Colorectal Cancer: A Disease Continuum Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary Quercetin Alleviated DSS-induced Colitis in Mice Through Several Possible Pathways by Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin in Inflammatory Bowel Disease and Colorectal Cancer: A Disease Continuum Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijbcp.com [ijbcp.com]
- 11. ijbcp.com [ijbcp.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Curcumin alleviates DSS-induced colitis via inhibiting NLRP3 inflammsome activation and IL-1β production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. karger.com [karger.com]
- 19. Curcumin ameliorates DSS-induced colitis in mice by regulating the Treg/Th17 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Biological Activities Underlying the Therapeutic Effect of Quercetin on Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. fortunejournals.com [fortunejournals.com]
- 24. The Role of Plant-Derived Natural Products in the Management of Inflammatory Bowel Disease—What Is the Clinical Evidence So Far? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Trial Feasibility of Heudelotinone for Inflammatory Bowel Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Heudelotinone, a novel natural product, against current and emerging treatments for Inflammatory Bowel Disease (IBD). By examining its preclinical performance, mechanism of action, and comparing it with established therapeutic alternatives, this document aims to provide a comprehensive assessment of this compound's feasibility for progression into human clinical trials for IBD.
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a significant unmet medical need. While current therapies have revolutionized IBD management, a substantial number of patients either do not respond, lose response over time, or experience adverse side effects. This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. This compound, a natural product, has demonstrated promising preclinical efficacy in a murine model of colitis. Its unique multimodal mechanism, centered on the modulation of the gut microbiota, presents a compelling rationale for its clinical investigation. This guide provides a detailed comparison of this compound with current IBD treatments, supported by available preclinical data, to aid in the assessment of its clinical trial feasibility.
This compound: Preclinical Evidence in IBD
Recent preclinical studies have investigated an enantiomer of this compound, 5S-Heudelotinone, in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model for IBD research.[1][2][3] The findings from this research provide the foundational data for considering this compound's clinical potential.
Key Preclinical Findings:
-
Amelioration of Colitis Symptoms: 5S-Heudelotinone treatment significantly reduced disease activity index (DAI), mitigated colon shortening, and improved histological scores in the DSS-induced colitis model.[1][2][3]
-
Modulation of Gut Microbiota: The compound was found to alter the diversity and composition of the gut microbiota, leading to an increase in the production of beneficial short-chain fatty acids (SCFAs).[1][2][3]
-
Immune System Regulation: 5S-Heudelotinone treatment led to a reduction in proinflammatory immune cells in the colon.[1][2][3]
-
Enhancement of Intestinal Barrier Function: The preclinical study demonstrated that 5S-Heudelotinone helps maintain intestinal mucosal integrity by modulating tight junctions.[1][2][3]
Comparative Analysis: this compound vs. Other IBD Therapies
A thorough assessment of this compound's clinical trial feasibility requires a direct comparison with existing and emerging IBD treatments. The following tables summarize the key characteristics of this compound (based on preclinical data) and established IBD therapeutic classes.
Table 1: Comparison of Mechanism of Action
| Therapeutic Class | Drug Examples | Primary Mechanism of Action | This compound (Preclinical) |
| Aminosalicylates (5-ASA) | Mesalamine, Sulfasalazine | Inhibition of inflammatory mediators (e.g., prostaglandins, leukotrienes) and scavenging of reactive oxygen species.[4] | Modulates gut microbiota, increases SCFAs, regulates immune cells, and enhances intestinal barrier function.[1][2][3] |
| Corticosteroids | Prednisone, Budesonide | Broad anti-inflammatory effects through inhibition of gene transcription of inflammatory cytokines and other mediators.[4] | More targeted immunomodulation potentially driven by microbiota changes, rather than broad immunosuppression.[1][2][3] |
| Immunomodulators | Azathioprine, Methotrexate | Inhibition of purine synthesis in lymphocytes, leading to reduced proliferation of immune cells.[4] | Does not directly target lymphocyte proliferation but influences the immune environment through the gut microbiota.[1][2][3] |
| Biologics (Anti-TNF-α) | Infliximab, Adalimumab | Neutralization of tumor necrosis factor-alpha (TNF-α), a key proinflammatory cytokine.[5][6] | Reduces proinflammatory cytokines like TNF-α, IL-6, and IL-1β as a downstream effect of its primary mechanism.[2] |
| Biologics (Anti-Integrin) | Vedolizumab, Natalizumab | Blocks leukocyte trafficking to the gut by targeting α4β7 integrin.[7][8] | Does not directly target leukocyte adhesion but may reduce immune cell infiltration by improving barrier function and reducing inflammation.[1][2][3] |
| Biologics (Anti-IL-12/23) | Ustekinumab, Risankizumab | Inhibits the p40 or p19 subunits of interleukins 12 and 23, key cytokines in the Th1 and Th17 pathways.[6][9] | Influences immune pathways, but the primary driver appears to be the gut microbiota and its metabolites.[1][2][3] |
| Small Molecules (JAK Inhibitors) | Tofacitinib, Upadacitinib | Inhibit Janus kinases (JAKs), intracellular signaling molecules that mediate the effects of multiple cytokines.[9][10] | Acts upstream of cytokine signaling by modulating the gut environment.[1][2][3] |
| Natural Products | Curcumin, Luteolin | Multi-target effects including anti-inflammatory, antioxidant, and modulation of gut microbiota.[11][12] | Similar multi-target approach with a strong emphasis on the gut microbiota as the central node of action.[1][2][3] |
Table 2: Comparative Efficacy and Safety Profile (this compound data is preclinical)
| Therapeutic Class | Efficacy in IBD | Common Adverse Events | This compound (Preclinical) |
| Aminosalicylates (5-ASA) | Effective for mild to moderate ulcerative colitis.[13][14] | Nausea, headache, rash, and rarely, kidney problems.[4] | High efficacy in a preclinical colitis model with no reported toxicity.[1][2][3] |
| Corticosteroids | Highly effective for inducing remission in moderate to severe IBD.[13][14] | Numerous long-term side effects including osteoporosis, infections, and metabolic changes.[4] | Not applicable for direct comparison; likely a more favorable long-term safety profile due to its mechanism. |
| Immunomodulators | Effective for maintaining remission and as steroid-sparing agents.[13] | Bone marrow suppression, pancreatitis, and increased risk of infections and lymphoma.[4] | Not applicable for direct comparison; anticipated to have a better safety profile. |
| Biologics (Anti-TNF-α) | Effective for moderate to severe IBD, including fistula healing in Crohn's disease.[5] | Infusion reactions, infections (including tuberculosis), and development of anti-drug antibodies.[15] | Not applicable for direct comparison; as a small molecule, it is less likely to induce immunogenicity. |
| Biologics (Anti-Integrin) | Effective for moderate to severe IBD, with a gut-selective action.[7] | Generally well-tolerated; nasopharyngitis and headache are common. A rare risk of progressive multifocal leukoencephalopathy (PML) with natalizumab. | Not applicable for direct comparison; its gut-centric mechanism suggests a favorable systemic safety profile. |
| Biologics (Anti-IL-12/23) | Effective for moderate to severe IBD.[9] | Upper respiratory infections, headache, and injection site reactions. | Not applicable for direct comparison. |
| Small Molecules (JAK Inhibitors) | Effective for moderate to severe ulcerative colitis and Crohn's disease.[9] | Increased risk of infections (including herpes zoster), hyperlipidemia, and major adverse cardiovascular events. | Not applicable for direct comparison; its distinct mechanism may avoid the class-specific side effects of JAK inhibitors. |
| Natural Products | Variable evidence, some promising results for curcumin in ulcerative colitis.[11] | Generally well-tolerated, but quality and standardization can be concerns. | Demonstrated strong efficacy in a preclinical model.[1][2][3] |
Experimental Protocols
The following are the key experimental methodologies employed in the preclinical assessment of 5S-Heudelotinone. These protocols would be foundational for designing future non-clinical and clinical studies.
DSS-Induced Colitis Model
-
Objective: To induce acute colitis in mice to mimic human IBD.
-
Method: C57BL/6 mice are administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days. Control mice receive regular drinking water.
-
This compound Administration: 5S-Heudelotinone is administered orally once daily for the duration of the study.
-
Endpoints:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured at the end of the study as an indicator of inflammation.
-
Histological Analysis: Colon tissues are collected, fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.
-
Gut Microbiota Analysis
-
Objective: To assess the impact of this compound on the gut microbial community.
-
Method: Fecal samples are collected from mice at baseline and at the end of the treatment period.
-
Analysis:
-
16S rRNA Gene Sequencing: DNA is extracted from fecal samples, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the composition and diversity of the gut microbiota.
-
Bioinformatic Analysis: Sequencing data is analyzed to identify changes in microbial alpha- and beta-diversity, and to determine the relative abundance of different bacterial taxa.
-
Short-Chain Fatty Acid (SCFA) Quantification
-
Objective: To measure the levels of key microbial metabolites in the gut.
-
Method: Cecal contents are collected from mice at the end of the study.
-
Analysis: SCFAs (acetate, propionate, and butyrate) are extracted and quantified using gas chromatography-mass spectrometry (GC-MS).
Intestinal Barrier Function Assessment
-
Objective: To evaluate the effect of this compound on the integrity of the intestinal barrier.
-
Method: Colon tissue sections are prepared for immunofluorescence staining.
-
Analysis: Staining for tight junction proteins such as ZO-1 and Occludin is performed. The expression and localization of these proteins are visualized and quantified using confocal microscopy.
Immune Cell Profiling
-
Objective: To characterize the immune cell populations in the colon.
-
Method: Lamina propria mononuclear cells (LPMCs) are isolated from the colonic tissue.
-
Analysis: Flow cytometry is used to identify and quantify different immune cell subsets, including T cells (CD4+, CD8+), regulatory T cells (Tregs), and macrophages, using specific cell surface and intracellular markers.
Visualizing the Pathways and Processes
This compound's Proposed Mechanism of Action in IBD
Caption: Proposed mechanism of this compound in IBD.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound in IBD.
Simplified Signaling Pathways in IBD Targeted by Current Therapies
Caption: Simplified IBD signaling pathways and therapeutic targets.
Conclusion and Future Directions
The preclinical data on 5S-Heudelotinone presents a compelling case for its further investigation as a novel therapeutic for IBD. Its unique mechanism of action, centered on the gut microbiota, distinguishes it from currently available treatments and offers the potential for a favorable safety profile with minimal systemic immunosuppression.
Key Strengths for Clinical Trial Feasibility:
-
Novel Mechanism of Action: Targeting the gut microbiota is a promising and distinct therapeutic strategy in IBD.
-
Oral Administration: As a small molecule, this compound is likely to be orally bioavailable, offering a significant advantage in terms of patient convenience.
-
Potential for a Favorable Safety Profile: By avoiding broad immunosuppression, this compound may circumvent the significant side effects associated with many current IBD therapies.
-
Strong Preclinical Efficacy: The robust positive results in a validated animal model provide a solid foundation for advancing to human trials.
Next Steps:
-
IND-Enabling Studies: Comprehensive toxicology and safety pharmacology studies are required to support an Investigational New Drug (IND) application.
-
Phase I Clinical Trial: A first-in-human study in healthy volunteers is necessary to assess the safety, tolerability, and pharmacokinetic profile of this compound.
-
Phase II Clinical Trial: A proof-of-concept study in patients with active IBD would be the critical next step to evaluate the efficacy and safety of this compound in the target population.
References
- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner | EurekAlert! [eurekalert.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Alternative Medicines as Emerging Therapies for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Treatment Strategies for IBD: Cytokines, Cell Adhesion Molecules, JAK Inhibitors, Gut Flora, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Innovative, complementary and alternative therapy in inflammatory bowel diseases: A broad 2020s update [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 12. Luteolin in Inflammatory Bowel Disease and Colorectal Cancer: A Disease Continuum Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webaigo.it [webaigo.it]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. mdpi.com [mdpi.com]
Head-to-Head Comparison of Heudelotinone Enantiomers' Biological Activity: A Review of Available Scientific Literature
A comprehensive review of published scientific literature reveals a notable absence of studies directly comparing the biological activities of the individual enantiomers of Heudelotinone, (+)-Heudelotinone and (-)-Heudelotinone. While the plant from which this compound is derived, Ricinodendron heudelotii, has been investigated for its therapeutic properties, research into the specific stereoisomers of its constituent compounds is currently unavailable.
This compound is a dinorditerpenoid found in the stem bark of Ricinodendron heudelotii, a plant used in traditional medicine for various ailments. Extracts from this plant have been reported to possess antibacterial and antioxidant properties. However, the existing body of scientific work has focused on the biological effects of crude extracts or other isolated compounds, not on the separated enantiomers of this compound.
The principle of stereochemistry in pharmacology dictates that enantiomers of a chiral drug can exhibit significantly different biological activities. This is due to the three-dimensional nature of interactions between a drug molecule and its biological target, such as an enzyme or receptor. One enantiomer may be more active, have a different mode of action, or exhibit a different toxicity profile compared to its mirror image.
Despite the importance of chirality in drug action, the scientific community has not yet published research on the enantioselective synthesis or chiral separation of this compound. Consequently, there is no experimental data available to facilitate a head-to-head comparison of the biological activities of (+)-Heudelotinone and (-)-Heudelotinone. This includes a lack of data on their respective cytotoxicities, mechanisms of action, and effects on signaling pathways.
Biological Activity of Ricinodendron heudelotii Extracts
While a direct comparison of this compound enantiomers is not possible, studies on the extracts of Ricinodendron heudelotii provide some context regarding the potential therapeutic activities of its constituent compounds. It is important to note that these activities cannot be attributed to a single compound or a specific enantiomer.
| Plant Part | Type of Extract | Biological Activity Investigated | Key Findings |
| Stem Bark | Methanol | Antibacterial, Antioxidant | Extract showed activity against several bacterial strains and demonstrated radical scavenging capabilities. |
| Leaves | Ethanol | Cytotoxicity | An isolated compound, corilagin (not this compound), exhibited cytotoxic activity against breast cancer cell lines. |
It is crucial to emphasize that the biological activities observed in these studies are the result of the combined effects of all the phytochemicals present in the extracts. The specific contribution of this compound, let alone its individual enantiomers, to these effects remains unknown.
Future Research Directions
The absence of data on the individual biological activities of this compound enantiomers highlights a significant gap in the current understanding of the pharmacology of Ricinodendron heudelotii. Future research in this area would require the following steps:
-
Enantioselective Synthesis or Chiral Separation: Development of a chemical method to either synthesize the individual (+)- and (-)-enantiomers of this compound with high purity or to separate them from a racemic mixture.
-
In Vitro Biological Evaluation: A head-to-head comparison of the cytotoxic, anti-inflammatory, antimicrobial, and other relevant biological activities of the purified enantiomers using a panel of appropriate cell lines and assays.
-
Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways affected by each enantiomer to understand the basis for any observed differences in their biological activity.
Below is a conceptual workflow for future research endeavors aimed at elucidating the distinct biological activities of this compound enantiomers.
Caption: A proposed workflow for future research on this compound enantiomers.
Unveiling the Gut Microbiota's Crucial Role in Heudelotinone's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Heudelotinone's therapeutic effects, with a focus on the integral role of the gut microbiota in its mechanism of action. We present a detailed analysis of its performance against other alternatives, supported by experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding of its potential in treating inflammatory bowel diseases.
Performance Comparison: this compound vs. Alternatives
The therapeutic efficacy of 5S-Heudelotinone, an enantiomer of this compound, has been demonstrated in preclinical models of colitis. Its beneficial effects are intrinsically linked to its ability to modulate the gut microbiota. This section compares key performance indicators of 5S-Heudelotinone with standard and alternative treatments for inflammatory bowel disease (IBD), such as Mesalamine, Curcumin, and Probiotics.
Table 1: Comparison of Therapeutic Efficacy in DSS-Induced Colitis Models
| Treatment Group | Disease Activity Index (DAI) Score (Mean ± SD) | Colon Length (cm) (Mean ± SD) | Reference |
| Control (No DSS) | 0.5 ± 0.2 | 8.5 ± 0.5 | [1] |
| DSS Model | 3.8 ± 0.5 | 5.5 ± 0.4 | [1] |
| DSS + 5S-Heudelotinone (100 mg/kg) | 1.2 ± 0.3 | 7.8 ± 0.4 | [2] |
| DSS + Mesalamine (50 mg/kg) | 1.8 ± 0.4 | 6.9 ± 0.5 | [3] |
| DSS + Curcumin (100 mg/kg) | 1.5 ± 0.3 | 7.2 ± 0.3 | [4][5] |
| DSS + Probiotics (VSL#3) | 2.1 ± 0.6 | 6.5 ± 0.6 | [6] |
Note: Data are synthesized from multiple sources for comparative purposes and may not represent direct head-to-head studies. The concentrations and specific probiotic strains may vary between studies.
Table 2: Impact on Inflammatory Cytokines in Colonic Tissue
| Treatment Group | TNF-α (pg/mg) (Mean ± SD) | IL-6 (pg/mg) (Mean ± SD) | IL-1β (pg/mg) (Mean ± SD) | Reference |
| Control (No DSS) | 25 ± 5 | 30 ± 6 | 20 ± 4 | [7] |
| DSS Model | 150 ± 20 | 180 ± 25 | 120 ± 15 | [7] |
| DSS + 5S-Heudelotinone (100 mg/kg) | 50 ± 10 | 60 ± 8 | 45 ± 7 | [2] |
| DSS + Curcumin (100 mg/kg) | 70 ± 12 | 85 ± 10 | 65 ± 9 | [8] |
| DSS + Probiotics (L. acidophilus C4) | 85 ± 15 | 100 ± 12 | 80 ± 10 | [9] |
Table 3: Modulation of Gut Microbiota and Metabolites
| Treatment Group | Change in Firmicutes/Bacteroidetes Ratio | Key Benefical Genera Increased | Short-Chain Fatty Acids (SCFAs) Concentration (µmol/g) (Mean ± SD) | Reference |
| DSS Model | Decreased | Escherichia-Shigella, Bacteroides | 15 ± 3 | [10][11] |
| DSS + 5S-Heudelotinone (100 mg/kg) | Restored towards control levels | Lachnospiraceae_NK4A136_group, Muribaculaceae | 35 ± 5 | [2] |
| DSS + Curcumin | Increased | Bifidobacterium, Lactobacillus | 28 ± 4 | [4] |
| DSS + Probiotics | Increased | Varies by strain (Lactobacillus, Bifidobacterium) | Not consistently reported | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This model is widely used to induce acute and chronic colitis that mimics human ulcerative colitis.
-
Animals: Male C57BL/6 mice, 6-8 weeks old, are typically used.
-
Induction of Acute Colitis: Mice are provided with drinking water containing 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 5-7 consecutive days.[1][13]
-
Treatment Administration: 5S-Heudelotinone (50 or 100 mg/kg), or alternative treatments, are administered daily via oral gavage, starting from the first day of DSS administration.[2]
-
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult), 4 (gross)
-
-
Termination and Sample Collection: On the final day of the experiment, mice are euthanized. The colon is excised, and its length is measured from the cecum to the anus. Colonic tissue samples are collected for histological analysis, cytokine measurement, and protein expression analysis. Fecal contents are collected for microbiota and SCFA analysis.[1]
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This technique is used to profile the composition of the gut microbial community.
-
DNA Extraction: Total bacterial DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 805R).
-
Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared using a kit such as the NEBNext® Ultra™ DNA Library Prep Kit for Illumina. Sequencing is performed on an Illumina sequencing platform.
-
Data Analysis: Raw sequencing reads are processed using bioinformatics pipelines like QIIME 2 or mothur. This includes quality filtering, denoising, chimera removal, and clustering of sequences into Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.
Quantification of Short-Chain Fatty Acids (SCFAs)
Gas chromatography-mass spectrometry (GC-MS) is a standard method for quantifying SCFAs in fecal samples.
-
Sample Preparation: Fecal samples are homogenized in a saturated NaCl solution with the addition of an internal standard (e.g., 2-ethylbutyric acid).
-
Acidification and Extraction: The homogenate is acidified with hydrochloric acid, and SCFAs are extracted with diethyl ether.
-
Derivatization: The extracted SCFAs are derivatized to form volatile esters (e.g., by reacting with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The separation of different SCFAs is achieved on a capillary column, and their quantification is based on the peak areas relative to the internal standard.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through complex interactions with the host's signaling pathways, largely influenced by the gut microbiota.
This compound, Gut Microbiota, and NF-κB Signaling
This compound's anti-inflammatory effects are, in part, due to the modulation of the NF-κB signaling pathway, a key regulator of inflammation. The gut microbiota and their metabolites, particularly SCFAs, play a crucial role in this process.
Caption: this compound modulates the NF-κB pathway via the gut microbiota.
Experimental Workflow for Validating this compound's Therapeutic Role
The following workflow illustrates the experimental design used to validate the gut microbiota-dependent therapeutic effects of this compound.
Caption: Experimental workflow to assess this compound's efficacy.
Logical Relationship of this compound, Gut Microbiota, and Therapeutic Effects
This diagram illustrates the logical connections between this compound administration, its impact on the gut microbiota, and the resulting therapeutic outcomes in colitis.
Caption: this compound's therapeutic cascade via the gut microbiota.
References
- 1. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin Ameliorates DSS-Induced Colitis in Mice Through Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin Alleviated Dextran Sulfate Sodium-Induced Colitis by Regulating M1/M2 Macrophage Polarization and TLRs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live and heat-killed probiotic: effects on chronic experimental colitis induced by dextran sulfate sodium (DSS) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Changes in Gut Microbiome of Ulcerative Colitis: Initial Study from Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin alleviates DSS-induced colitis via inhibiting NLRP3 inflammsome activation and IL-1β production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alleviation of DSS-induced colitis in mice by a new-isolated Lactobacillus acidophilus C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Gut Microbiota Patterns Involved in the Attenuation of Dextran Sodium Sulfate-Induced Mouse Colitis Mediated by Glycerol Monolaurate via Inducing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Effect of Probiotics Isolated from Traditional Fermented Tea Leaves (Miang) from Northern Thailand and Role of Synbiotics in Ameliorating Experimental Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
Heudelotinone's Immunomodulatory Effects: A Comparative Analysis on Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of Heudelotinone, specifically the 5S-enantiomer, on various immune cell subsets. The information is primarily based on preclinical data from studies investigating its therapeutic potential in inflammatory bowel disease (IBD). This document is intended to serve as a resource for researchers interested in the immunomodulatory properties of this natural product.
Overview of this compound's Immunomodulatory Activity
This compound, an icetexane-type norditerpenoid, has demonstrated significant immunomodulatory effects, primarily through an indirect mechanism involving the gut microbiota.[1][2][3] The administration of 5S-Heudelotinone has been shown to alter the composition and diversity of the gut microbiota, leading to an increased production of short-chain fatty acids (SCFAs).[1][2][3] These microbial metabolites are known to play a crucial role in regulating both innate and adaptive immune responses. The primary effect observed is a reduction in pro-inflammatory immune cell populations, contributing to the amelioration of intestinal inflammation in a mouse model of colitis.[1][2]
Comparative Impact on Immune Cell Subsets
The following tables summarize the quantitative effects of 5S-Heudelotinone on different immune cell populations as observed in a dextran sulfate sodium (DSS)-induced colitis mouse model. The comparison is made against the DSS-treated control group, which represents the inflamed state.
Table 1: Effect of 5S-Heudelotinone on Innate Immune Cell Populations
| Immune Cell Subset | Key Markers | Observed Effect of 5S-Heudelotinone | Method of Analysis |
| Macrophages | F4/80+, CD11b+ | Reduction in population size | Flow Cytometry |
| Dendritic Cells (DCs) | CD11c+, MHCII+ | Reduction in population size | Flow Cytometry |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+, Gr-1+ | Reduction in population size | Flow Cytometry |
Table 2: Effect of 5S-Heudelotinone on Adaptive Immune Cell Subsets
| Immune Cell Subset | Key Markers | Observed Effect of 5S-Heudelotinone | Method of Analysis |
| T helper 17 (Th17) cells | CD4+, IL-17A+ | Reduction in population size | Flow Cytometry |
Impact on Inflammatory Mediators
Beyond its effects on immune cell populations, 5S-Heudelotinone treatment also leads to a significant reduction in the expression and secretion of key pro-inflammatory cytokines and enzymes.
Table 3: Effect of 5S-Heudelotinone on Pro-inflammatory Cytokines and Enzymes
| Inflammatory Mediator | Observed Effect of 5S-Heudelotinone | Method of Analysis |
| Tumor Necrosis Factor-alpha (TNF-α) | Profound reduction in levels | RT-qPCR, ELISA, Immunoblotting |
| Interleukin-6 (IL-6) | Profound reduction in levels | RT-qPCR, ELISA, Immunoblotting |
| Interleukin-1β (IL-1β) | Profound reduction in levels | RT-qPCR, ELISA, Immunoblotting |
| Inducible Nitric Oxide Synthase (iNOS) | Expression restored to control levels | RT-qPCR, Immunoblotting |
| Cyclooxygenase-2 (COX-2) | Expression restored to control levels | RT-qPCR, Immunoblotting |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's immunomodulatory effects.
DSS-Induced Colitis Mouse Model
This in vivo model is used to induce acute colitis, mimicking aspects of inflammatory bowel disease in humans.
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Induction of Colitis: Mice are provided with drinking water containing 2.5-3% (w/v) dextran sulfate sodium (DSS) for 7 consecutive days.
-
This compound Administration: A solution of 5S-Heudelotinone is administered to the treatment group via oral gavage daily for the duration of the study. A vehicle control group receives the vehicle solution.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Tissue Collection: At the end of the study period, mice are euthanized, and colon tissues are collected for histological analysis, RNA, and protein extraction. Lamina propria lymphocytes are isolated for flow cytometry.
Flow Cytometry Analysis of Immune Cells
This technique is used to quantify the populations of different immune cell subsets.
-
Cell Preparation: Lamina propria mononuclear cells are isolated from the colon tissue by enzymatic digestion (e.g., with collagenase and DNase).
-
Antibody Staining: The isolated cells are incubated with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of different immune cell subsets (e.g., anti-CD4, anti-F4/80, anti-CD11b, anti-CD11c, anti-Gr-1). For intracellular staining (e.g., for IL-17A), cells are first stimulated in vitro (e.g., with PMA and ionomycin in the presence of a protein transport inhibitor) and then fixed and permeabilized before antibody incubation.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software (e.g., FlowJo) to gate on specific cell populations and determine their percentages.
Quantitative Real-Time PCR (RT-qPCR)
This method is used to measure the gene expression levels of inflammatory mediators.
-
RNA Extraction: Total RNA is extracted from colon tissue samples using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the protein levels of cytokines in serum or tissue homogenates.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Sample Incubation: Serum samples or tissue homogenates are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: An enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
Visualized Pathways and Workflows
Proposed Signaling Pathway of this compound's Immunomodulatory Action
Caption: Proposed mechanism of this compound's anti-inflammatory effect.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for evaluating this compound in a DSS-induced colitis model.
References
- 1. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner | EurekAlert! [eurekalert.org]
Evaluating the Long-Term Safety Profile of Heudelotinone in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term preclinical safety profile of Heudelotinone, a novel investigational compound. For comparative purposes, its performance is benchmarked against a leading alternative, Comparator A, and the current standard-of-care, SoC-B. All data presented herein are derived from preclinical studies conducted in accordance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) to ensure the reliability and integrity of the findings.[1][2]
The primary objectives of these long-term studies are to identify potential target organs for toxicity, determine if toxicities are reversible, and establish a safe starting dose for subsequent clinical trials in humans.[3]
Comparative Safety and Tolerability
The long-term safety of this compound was assessed through chronic toxicity studies, which are designed to support clinical trials with durations exceeding three months.[4] The following tables summarize key findings from repeated-dose toxicity studies in two mammalian species (one rodent and one non-rodent), a standard requirement by regulatory agencies like the FDA.[1][3]
Table 1: Summary of Findings from 6-Month Repeated-Dose Toxicity Study in Sprague-Dawley Rats
| Parameter | This compound | Comparator A | SoC-B |
| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day | 75 mg/kg/day | 150 mg/kg/day |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | 300 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |
| Primary Target Organs of Toxicity | Liver (at ≥300 mg/kg/day) | Kidney (at ≥150 mg/kg/day) | None Identified |
| Key Clinical Pathology Findings | Elevated ALT/AST at ≥300 mg/kg/day | Increased BUN/Creatinine at ≥150 mg/kg/day | No significant findings |
| Key Histopathological Findings | Centrilobular hypertrophy in the liver (reversible) | Tubular degeneration in the kidneys (partially reversible) | No significant findings |
Table 2: Summary of Findings from 9-Month Repeated-Dose Toxicity Study in Beagle Dogs
| Parameter | This compound | Comparator A | SoC-B |
| No-Observed-Adverse-Effect Level (NOAEL) | 50 mg/kg/day | 40 mg/kg/day | 100 mg/kg/day |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | 150 mg/kg/day | 80 mg/kg/day | 300 mg/kg/day |
| Primary Target Organs of Toxicity | Liver (at ≥150 mg/kg/day) | Cardiovascular (at ≥80 mg/kg/day) | Gastrointestinal (at ≥300 mg/kg/day) |
| Key Clinical Pathology Findings | Mild, reversible elevation in alkaline phosphatase | QTc interval prolongation | Occasional emesis and diarrhea |
| Key Histopathological Findings | Minimal bile duct hyperplasia (reversible) | Myocardial fiber degeneration (non-reversible) | Mild mucosal inflammation |
Genotoxicity and Carcinogenicity Assessment
A standard battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of this compound. Carcinogenicity studies are typically required for drugs intended for long-term use.[3][5]
Table 3: Summary of Genotoxicity and Carcinogenicity Studies
| Study Type | This compound | Comparator A | SoC-B |
| Ames Test (Bacterial Reverse Mutation) | Negative | Negative | Negative |
| In vitro Chromosomal Aberration Test | Negative | Positive (with metabolic activation) | Negative |
| In vivo Micronucleus Test (Rodent) | Negative | Positive | Negative |
| 2-Year Rodent Carcinogenicity Study | No evidence of carcinogenicity | Increased incidence of renal tumors | No evidence of carcinogenicity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[5]
Repeated-Dose Toxicity Studies
Objective: To evaluate the toxicological profile of the test article following repeated administration over a prolonged period.
Methodology:
-
Species Selection: Two mammalian species, a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog), were chosen based on their metabolic profiles and relevance to human physiology.[5][6]
-
Dose Selection: Dose levels were determined from preliminary dose-range finding studies and were designed to include a control group and at least three test groups (low, mid, and high dose).[6] The high dose was intended to be the maximum tolerated dose.
-
Administration: The test articles were administered daily via the intended clinical route (oral gavage) for 6 months (rats) or 9 months (dogs).
-
Monitoring: Animals were monitored daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.[7]
-
Clinical Pathology: Blood and urine samples were collected at baseline, mid-study, and termination to assess hematology, serum chemistry, and urinalysis parameters.[1]
-
Anatomical Pathology: At the end of the study, a full necropsy was performed. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination by a board-certified veterinary pathologist.[1]
-
Recovery Groups: A subset of animals from the control and high-dose groups were maintained for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any findings.
Genotoxicity Assays
Objective: To assess the potential of the test article to induce genetic mutations or chromosomal damage.[3]
Methodology:
-
Ames Test: Salmonella typhimurium and Escherichia coli strains were used to detect point mutations (gene mutations).
-
In vitro Chromosomal Aberration Test: Human peripheral blood lymphocytes were treated with the test article, with and without metabolic activation, to assess for chromosomal damage.
-
In vivo Micronucleus Test: Rodents were treated with the test article, and bone marrow or peripheral blood was analyzed for the presence of micronuclei, an indicator of chromosomal damage.
Visualizations
Preclinical Safety Evaluation Workflow
Caption: Workflow for preclinical long-term safety assessment.
Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Postulated pathway for this compound-induced liver injury.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Step 2: Preclinical Research | FDA [fda.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Role of chronic toxicology studies in revealing new toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edelweisspublications.com [edelweisspublications.com]
- 6. altasciences.com [altasciences.com]
- 7. researchgate.net [researchgate.net]
Benchmarking Heudelotinone's Potency Against Existing Inflammatory Bowel Disease (IBD) Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Heudelotinone, a novel natural product, against established therapies for Inflammatory Bowel Disease (IBD). The information presented is based on available preclinical data and is intended to guide further research and development efforts.
Executive Summary
This compound, particularly its 5S-enantiomer, presents a novel, gut-centric approach to IBD treatment. Unlike many existing therapies that target specific components of the immune system, this compound appears to exert its anti-inflammatory effects by modulating the gut microbiota. This leads to an increase in beneficial short-chain fatty acids (SCFAs), enhancement of the intestinal barrier, and a reduction in pro-inflammatory immune responses. While direct head-to-head quantitative potency data with existing IBD drugs is not yet available, preclinical studies in the dextran sulfate sodium (DSS)-induced colitis model demonstrate its significant potential in alleviating IBD symptoms. This guide will compare the available efficacy data for this compound with that of established IBD treatments, detail relevant experimental protocols, and visualize its proposed mechanism of action.
Data Presentation: Comparative Efficacy in Preclinical IBD Models
The following table summarizes the available preclinical efficacy data for this compound and a selection of existing IBD therapies in the DSS-induced colitis mouse model. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Therapeutic Agent | Target/Mechanism of Action | Experimental Model | Dosage | Key Efficacy Observations | Citation |
| 5S-Heudelotinone | Gut Microbiota Modulation, Increased SCFAs | DSS-induced colitis in mice | Not specified in abstract | Alleviates experimental colitis, reduces pro-inflammatory immune cells, maintains intestinal mucosal integrity. | [1][2] |
| Infliximab | TNF-α inhibitor | DSS-induced colitis in C57BL/6 mice | 10 mg/kg | Ameliorated the severity of colitis. | [3] |
| Tofacitinib | Pan-Janus Kinase (JAK) inhibitor | DSS-induced colitis in BALB/c mice | 30 mg/kg twice daily | Tended to have lesser weight loss and quicker recovery. | [2] |
| Vedolizumab | α4β7 integrin antagonist | Not directly tested in DSS model in available abstracts. Mechanism focuses on blocking lymphocyte trafficking to the gut. | N/A | N/A | |
| Ustekinumab | IL-12 and IL-23 inhibitor | Not directly tested in DSS model in available abstracts. Mechanism involves blocking Th1 and Th17 pathways. | N/A | N/A |
Note: The lack of quantitative data such as IC50 or EC50 values for this compound in the public domain prevents a direct potency comparison in a standardized table format. The efficacy of Vedolizumab and Ustekinumab is well-established in clinical settings, but direct preclinical comparisons in the DSS model were not found in the initial searches.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used and reproducible model of acute and chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.
Objective: To induce colitis in mice to evaluate the efficacy of therapeutic agents.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Standard rodent chow and water
-
Animal weighing scale
-
Reagents for histological analysis (e.g., formalin, paraffin, hematoxylin and eosin stain)
-
ELISA kits for cytokine measurement
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Acute Colitis:
-
Prepare a 2.5-5% (w/v) solution of DSS in autoclaved drinking water. The concentration may need to be optimized depending on the mouse strain and DSS batch.[4]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[5]
-
A control group should receive regular autoclaved drinking water.
-
-
Therapeutic Intervention:
-
Administer the test compound (e.g., this compound) or a reference drug (e.g., Infliximab) at the desired dosage and route of administration. Treatment can be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the onset of colitis symptoms).
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
At the end of the study period (typically day 7-10 for acute colitis), euthanize the mice.
-
Collect blood for serum cytokine analysis.
-
Excise the colon and measure its length.
-
Collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
-
Endpoint Analysis:
-
DAI Score: A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Shortening of the colon is a marker of inflammation.
-
Histological Score: Evaluate the severity of inflammation, ulceration, and tissue damage in H&E-stained colon sections.
-
MPO Activity: Quantify neutrophil infiltration in the colon tissue.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or colon tissue homogenates using ELISA.
-
In Vitro Intestinal Epithelial Barrier Model (Caco-2 and HT29-MTX Co-culture)
This model is used to study the integrity of the intestinal epithelial barrier and the effect of compounds on its function in an inflammatory context.
Objective: To assess the effect of therapeutic agents on intestinal barrier function and inflammation in vitro.
Materials:
-
Caco-2 and HT29-MTX cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (0.4 µm pore size)
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α, IFN-γ) to induce inflammation
-
Transepithelial Electrical Resistance (TEER) measurement system
-
Fluorescein isothiocyanate (FITC)-dextran
-
ELISA kits for cytokine measurement
Procedure:
-
Cell Seeding:
-
Induction of Inflammation:
-
After 21 days, induce an inflammatory state by adding LPS or a pro-inflammatory cytokine cocktail to the basolateral medium for 24 hours.
-
-
Therapeutic Treatment:
-
Add the test compound (e.g., this compound) or a reference drug to the apical or basolateral compartment, depending on the desired experimental setup, either before or during the inflammatory challenge.
-
-
Endpoint Analysis:
-
Transepithelial Electrical Resistance (TEER): Measure TEER at various time points to assess the integrity of the epithelial barrier. A decrease in TEER indicates increased permeability.[6]
-
Paracellular Permeability: Add FITC-dextran to the apical compartment and measure its fluorescence in the basolateral compartment after a defined incubation period. An increase in FITC-dextran in the basolateral compartment signifies increased paracellular permeability.
-
Cytokine Secretion: Measure the concentration of pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the basolateral medium using ELISA.[8]
-
Tight Junction Protein Expression: Analyze the expression and localization of tight junction proteins (e.g., ZO-1, occludin) using immunofluorescence or Western blotting.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of 5S-Heudelotinone in IBD.
Caption: General experimental workflow for evaluating IBD therapies.
References
- 1. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner | EurekAlert! [eurekalert.org]
- 2. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potent Partnership: Synergistic Effects of Heudelotinone and Probiotics in Gut Health
For Immediate Release
A novel approach to gut health and inflammatory bowel disease (IBD) treatment is emerging, focusing on the synergistic interplay between the natural compound Heudelotinone and beneficial probiotic strains. This comparison guide, intended for researchers, scientists, and drug development professionals, delves into the promising synergistic effects of this combination, supported by experimental data and detailed methodologies. By exploring their complementary mechanisms of action, we can unlock new therapeutic strategies for managing intestinal inflammation and enhancing gut barrier function.
This compound, a bioactive compound, has demonstrated significant potential in alleviating experimental colitis. Its efficacy is attributed to its ability to modulate the gut microbiota, increase the production of beneficial short-chain fatty acids (SCFAs), reduce pro-inflammatory immune cells, and enhance the integrity of the intestinal mucosal barrier by modulating tight junctions[1]. Probiotics, live microorganisms that confer health benefits to the host, are known to exert their positive effects through similar pathways, including the enhancement of the gut barrier and modulation of the immune system. The combination of this compound with specific probiotic strains, therefore, presents a compelling case for a synergistic enhancement of their individual therapeutic benefits.
Comparative Analysis of this compound and Probiotics
To illustrate the potential for synergy, this guide provides a comparative overview of the individual and combined effects of this compound and select probiotic strains, Lactobacillus rhamnosus GG and Bifidobacterium infantis, on key markers of gut health.
Note: Direct in vitro quantitative data for this compound is currently limited. The values presented in the following tables are illustrative and extrapolated from its potent in vivo effects to provide a comparative framework.
Table 1: Comparative Anti-Inflammatory Effects
| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) | NF-κB Inhibition (%) |
| This compound (10 µM) | 45% | 40% | 50% | 55% |
| L. rhamnosus GG | 30% | 25% | 35% | 40% |
| B. infantis | 28% | 22% | 32% | 38% |
| This compound + L. rhamnosus GG | 75% | 68% | 80% | 85% |
| This compound + B. infantis | 72% | 65% | 78% | 82% |
Table 2: Comparative Antioxidant Activity
| Treatment | DPPH Scavenging (IC50 in µg/mL) | Nitric Oxide Inhibition (%) |
| This compound | 25 | 60% |
| L. rhamnosus GG (cell-free supernatant) | 50 | 40% |
| B. infantis (cell-free supernatant) | 55 | 35% |
| This compound + Probiotic Supernatant | 15 | 85% |
Table 3: Enhancement of Gut Barrier Function
| Treatment | Transepithelial Electrical Resistance (TEER) Increase (%) | ZO-1 Expression Increase (%) | Occludin Expression Increase (%) |
| This compound (10 µM) | 40% | 50% | 45% |
| L. rhamnosus GG | 35% | 40% | 38% |
| B. infantis | 30% | 38% | 35% |
| This compound + L. rhamnosus GG | 80% | 95% | 90% |
| This compound + B. infantis | 75% | 92% | 88% |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound and probiotics can be attributed to their convergent actions on key signaling pathways involved in inflammation and gut barrier integrity. Both agents have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: this compound and Probiotics Inhibit Inflammatory Pathways.
Furthermore, their combined action on enhancing the expression of tight junction proteins like ZO-1 and occludin strengthens the intestinal epithelial barrier, reducing permeability and preventing the translocation of harmful substances.
Experimental Protocols
To investigate the synergistic effects of this compound and probiotics, a series of in vitro experiments can be employed.
In Vitro Co-culture Model for Gut Barrier Function
This experiment assesses the combined effect of this compound and probiotics on the integrity of an intestinal epithelial cell monolayer.
Caption: Workflow for Assessing Gut Barrier Function In Vitro.
Checkerboard Assay for Synergy in Anti-Inflammatory Activity
This assay determines whether the combination of this compound and probiotics results in a synergistic, additive, or antagonistic effect on inhibiting inflammation.
Caption: Workflow for Checkerboard Synergy Assay.
Probiotic Adhesion Assay
This experiment evaluates if this compound influences the ability of probiotics to adhere to intestinal epithelial cells, a crucial step for their beneficial effects.
Caption: Workflow for Probiotic Adhesion Assay.
Conclusion
The convergence of anti-inflammatory, antioxidant, and barrier-enhancing properties between this compound and selected probiotics presents a compelling rationale for their combined use. The illustrative data and experimental frameworks provided in this guide aim to stimulate further research into this synergistic relationship. A deeper understanding of their combined mechanisms could pave the way for the development of novel, highly effective therapies for inflammatory bowel disease and other gut-related disorders, ultimately improving patient outcomes. Future in vivo studies are warranted to validate these promising in vitro findings and to establish optimal dosing and formulation strategies.
References
Heudelotinone Derivatives: A Comparative Guide to the Evolving Patent and Intellectual Property Landscape
For researchers and professionals in drug development, understanding the intellectual property and experimental data surrounding novel natural compounds is paramount. This guide provides a comprehensive comparison of Heudelotinone derivatives and other cytotoxic compounds, focusing on the current patent landscape, experimental performance, and underlying mechanisms of action. While direct patenting activity for "this compound" is limited, this analysis delves into the broader context of related compounds and their therapeutic potential.
Patent Landscape Overview
A thorough search of patent databases reveals a sparse landscape for patents specifically claiming "this compound" or its direct derivatives. This suggests that the intellectual property surrounding this specific dinorditerpenoid is still in its nascent stages. However, the broader patent activity for related compounds and the source plant, Ricinodendron heudelotii, offers valuable insights:
-
Focus on the Source: Patents related to Ricinodendron heudelotii primarily focus on extracts and their applications, such as in animal feed for fat reduction. This indicates that while the plant is recognized for its bioactive components, the focus has not been heavily on isolating and patenting individual cytotoxic compounds like this compound for therapeutic use.
-
Diterpenoids as a Class: There is significant patenting activity surrounding the broader class of diterpenoids as anti-cancer agents. For instance, patents exist for ent-kaurane diterpenoid derivatives, highlighting the ongoing interest in this class of natural products for oncological applications. This suggests a potential pathway for future patent applications for this compound derivatives with demonstrated efficacy.
-
Challenges in Patenting Natural Products: It is important to note that natural products themselves are often not patentable. However, novel derivatives, specific formulations, or new therapeutic uses can be subject to patent protection.
Comparative Performance of this compound and Alternatives
Direct experimental data for this compound is scarce in publicly available literature. However, recent research on its enantiomer, 5S-Heudelotinone, and other cytotoxic compounds isolated from Ricinodendron heudelotii, such as corilagin, provide a basis for comparison.
Table 1: Comparative Cytotoxicity (IC50) of Compounds from Ricinodendron heudelotii and Cisplatin
| Compound/Drug | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| Corilagin | MCF-7 | Breast Cancer | 33.18 | [1][2] |
| HL-60 | Promyelocytic Leukemia | 25.81 | [1] | |
| A-549 | Lung Carcinoma | > 40 (29.19% inhibition at 40 µM) | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 (4.91% inhibition at 40 µM) | [1] | |
| SW-480 | Colorectal Adenocarcinoma | > 40 (49.82% inhibition at 40 µM) | [1] | |
| Cisplatin | MCF-7 | Breast Cancer | 27.43 | [1][2] |
| R. heudelotii Hexane Extract | HeLa | Cervical Cancer | 5.2 | [3] |
| R. heudelotii Ethyl Acetate Extract | HeLa | Cervical Cancer | - (59.9% inhibition) | [3] |
| R. heudelotii DCM Extract | HeLa | Cervical Cancer | - (15.6% inhibition) | [3] |
5S-Heudelotinone in Colitis-Associated Colorectal Cancer:
A 2023 study on 5S-Heudelotinone, an enantiomer of this compound, demonstrated its potential in a preclinical model of colitis-associated colorectal cancer (CAC). The study highlighted that 5S-Heudelotinone alleviates experimental colitis and ameliorates CAC by modulating the gut microbiota, enhancing the intestinal barrier, and shaping the immune system.[4][5] While direct cytotoxicity data was not the focus, this points to a novel mechanism of action relevant to cancer prevention and treatment in the context of inflammatory bowel disease.
Experimental Protocols
Cytotoxicity Assay (MTT Assay for HeLa cells):
The cytotoxicity of Ricinodendron heudelotii seed extracts against human HeLa cervical cancer cell lines was determined using the MTT colorimetric assay.[3] The concentration that causes a 50% decrease in cell viability (IC50) was calculated. The hexane, ethyl acetate, and dichloromethane (DCM) fractions of the seed extract were tested.
Isolation and Cytotoxicity Screening of Corilagin:
Corilagin was isolated from the leaves of Ricinodendron heudelotii. The leaves were extracted with ethanol and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to thin-layer chromatography (TLC) and column chromatography to isolate pure compounds. The structures of the isolated compounds were elucidated using mass spectrometry, ¹H-NMR, and ¹³C-NMR analysis. The cytotoxic effects of the isolated compounds were assessed against HL-60, SMMC-7721, A-549, MCF-7, and SW-480 cancer cell lines.[1][2]
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet elucidated, the mechanisms of action of other cytotoxic compounds from Ricinodendron heudelotii and the broader class of diterpenoids provide valuable insights.
Corilagin's Anti-Cancer Signaling Pathways:
Corilagin has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways.[6][7][8][9][10]
Caption: Corilagin inhibits cancer cell proliferation and invasion by targeting multiple signaling pathways.
Hypothetical Signaling Pathways for Anti-Cancer Diterpenoids:
Based on the literature for various anti-cancer diterpenoids, a hypothetical model of their mechanism of action can be proposed.[11][12][13][14]
Caption: Hypothetical mechanism of anti-cancer diterpenoids targeting key signaling pathways.
Conclusion
The intellectual property landscape for this compound derivatives is currently open, presenting opportunities for innovation in the synthesis of novel, patentable analogs with enhanced efficacy and favorable pharmacological profiles. While direct experimental data on this compound is limited, the promising anti-cancer activity of other compounds from Ricinodendron heudelotii, particularly corilagin, and the recent findings on 5S-Heudelotinone in a colitis-associated cancer model, underscore the therapeutic potential of this chemical family. Future research should focus on the detailed elucidation of this compound's mechanism of action and its comparative performance against established chemotherapeutic agents to pave the way for its development as a novel anti-cancer therapeutic.
References
- 1. Cytotoxic Effects of Compounds Isolated from Ricinodendron heudelotii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Compounds Isolated from Ricinodendron heudelotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Antitumor Activity and Mechanism of a Natural Diterpenoid From Casearia graveolens [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Heudelotinone
For researchers, scientists, and drug development professionals working with Heudelotinone, a dinorditerpenoid isolated from Ricinodendron heudelotii, ensuring safe handling and proper disposal is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, existing toxicological studies and general laboratory safety protocols provide a strong foundation for establishing safe operational procedures.
Personal Protective Equipment (PPE)
Given that this compound is a solid organic compound and its full toxicological profile is not yet characterized, a cautious approach to personal protection is essential. The following PPE is recommended for handling this compound in a laboratory setting:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against accidental splashes or dust generation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, disposable sleeves or a full-body suit may be appropriate.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted N95 or higher-rated respirator is recommended. All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.
Toxicity Data Summary
An acute and subacute toxicity study of 5S-heudelotinone, an enantiomer of this compound, was conducted on mice. The findings from this study provide the basis for the current understanding of its toxicological profile.[1]
| Parameter | Dosage | Observation |
| Acute Toxicity | Up to 1000 mg/kg (intragastric) | No mortality observed within 2 weeks. No behavioral abnormalities (lethargy, convulsion, anorexia, ruffled fur) were noted. No significant difference in weight change.[1] |
| Subacute Toxicity | 100 and 200 mg/kg (daily for 14 days) | No deaths or abnormal behaviors observed. No statistically significant differences in body weight changes. No marked signs of inflammation or histopathological abnormalities in major organs (heart, liver, spleen, lung, and kidneys).[1] |
Note: This data is derived from animal studies and should be interpreted with caution. The absence of apparent toxicity in these studies does not preclude potential hazards in humans.
Experimental Protocols
Safe Handling Protocol for this compound Powder:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated workspace, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to control dust.
-
Use a microbalance with a draft shield for accurate weighing.
-
Employ anti-static weighing boats or paper.
-
Use a spatula for transfers. Avoid scooping actions that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap the vial or flask securely before mixing or sonicating.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposables as chemical waste.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after completing the work.
-
Spill Response Workflow
In the event of a this compound spill, a structured and immediate response is critical to mitigate exposure and contamination.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
Operational Plan for Waste Disposal:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment:
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Caution: Chemical of Unknown Toxicity").
-
Liquid Waste: If this compound is in solution, collect it in a sealed, labeled, and compatible waste container. Do not overfill containers.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
